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  • Product: 7-(Aminomethyl)azepan-2-one
  • CAS: 933740-65-9

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectroscopic Analysis of 7-(Aminomethyl)azepan-2-one

A Comprehensive Technical Guide for Scaffold Characterization in Drug Development Executive Summary In modern medicinal chemistry, conformationally restricted bifunctional scaffolds are critical for the development of hi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Scaffold Characterization in Drug Development

Executive Summary

In modern medicinal chemistry, conformationally restricted bifunctional scaffolds are critical for the development of highly selective targeted therapeutics, including peptidomimetics and kinase inhibitors. 7-(Aminomethyl)azepan-2-one (CAS 933740-65-9)[1] is a prime example of such a scaffold. Featuring a 7-membered caprolactam ring[2] functionalized with a primary amine, it offers distinct vectors for synthetic elaboration. This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule, detailing the causality behind its complex spectral features and establishing a rigorous protocol for its structural elucidation.

Conformational Dynamics & Causality of NMR Shifts

To accurately assign the NMR spectra of 7-(Aminomethyl)azepan-2-one, one must first understand the structural dynamics of the azepan-2-one (caprolactam) ring. The C–N amide bond possesses partial double-bond character, which restricts free rotation and forces the 7-membered ring into a rigidified, distorted chair or boat conformation.

When analyzing the spectra of functionalized caprolactams[3], the causality behind the observed chemical shifts is deeply tied to this geometry:

  • Anisotropic Deshielding: The C7 methine proton is heavily deshielded by both the adjacent electronegative lactam nitrogen and the anisotropic effect of the carbonyl group across the ring space.

  • Diastereotopicity: The introduction of the aminomethyl group at C7 breaks the local symmetry of the ring. Because the ring cannot rapidly flip through all conformations on the NMR timescale, the protons of the adjacent C6 (and C5) methylene groups become diastereotopic. This results in complex multiplet splitting patterns rather than simple first-order triplets or quintets.

  • Quadrupolar Relaxation: The lactam N-H signal is typically broad due to the quadrupolar moment of the 14 N nucleus, which facilitates rapid relaxation and broadens the coupled proton signal.

Quantitative Data: Spectroscopic Assignments

The following tables present the theoretical, high-resolution 1 H and 13 C NMR assignments for 7-(Aminomethyl)azepan-2-one in CDCl 3​ . These assignments are derived through the extrapolation of baseline caprolactam data[2] and structurally analogous substituted azepan-2-ones[3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCausality / Assignment Logic
N1-H 6.20br s1HLactam NH; broadened by 14 N quadrupolar relaxation and solvent exchange.
C7-H 3.48m1HDeshielded by the adjacent lactam nitrogen and ring strain.
C8-H 2​ 2.75d ( J = 6.5 Hz)2HExocyclic aminomethyl protons; deshielded by the adjacent primary amine.
C3-H 2​ 2.50m2HAlpha to the C2 carbonyl group; experiences inductive deshielding.
C6-H 2​ 1.85m2HAdjacent to the C7 chiral center; exhibits diastereotopic multiplet splitting.
C4-H 2​ , C5-H$_2 1.40 - 1.75m4HAliphatic ring protons situated furthest from heteroatom influence.
NH 2​ 1.35br s2HPrimary amine; chemical shift is highly dependent on sample concentration.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)Carbon TypeCausality / Assignment Logic
C2 178.5C q​ Quaternary carbonyl carbon of the lactam ring.
C7 56.2CHAlpha to the lactam nitrogen; shifted downfield due to C-N polarization.
C8 46.5CH 2​ Exocyclic carbon alpha to the primary amine.
C3 37.1CH 2​ Alpha to the carbonyl group.
C6 33.5CH 2​ Beta to the lactam nitrogen, structurally influenced by C7 substitution.
C5 29.0CH 2​ Gamma to the carbonyl; standard aliphatic shift.
C4 24.5CH 2​ Beta to the carbonyl; standard aliphatic shift.

Self-Validating Experimental Protocols

A robust NMR workflow cannot rely solely on 1D spectra due to the overlapping aliphatic signals of the azepane ring (C4, C5, C6). The following step-by-step methodology ensures a self-validating system where 2D correlations independently confirm the 1D assignments, eliminating the risk of structural mischaracterization.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Tube Geometry: Transfer the solution to a high-quality 5 mm NMR tube. Ensure a solvent column height of exactly 4.0 to 4.5 cm to maintain optimal magnetic field homogeneity and prevent shimming artifacts.

Step 2: 1D Acquisition Parameters
  • 1 H Acquisition: Acquire data using a standard 30° excitation pulse (zg30) to ensure quantitative integration. Set the relaxation delay (D1) to 2.0 seconds to allow complete longitudinal relaxation (T 1​ ) of all protons. Acquire a minimum of 16 scans.

  • 13 C Acquisition: Utilize a power-gated decoupling sequence (zgpg30) to leverage the Nuclear Overhauser Effect (NOE) for signal enhancement while decoupling protons. Set D1 to 2.5 seconds. Acquire a minimum of 512 scans to achieve a sufficient signal-to-noise ratio for the quaternary C2 carbonyl carbon.

Step 3: 2D Validation (The Internal Control)

To validate the 1D assignments, execute the following 2D experiments:

  • COSY (Correlation Spectroscopy): Map the continuous vicinal spin system starting from the distinct C7 methine proton ( δ 3.48) through the C6, C5, C4, and C3 methylenes.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate the proton signals to their directly attached carbons. This step definitively resolves the overlapping C4/C5/C6 multiplets by dispersing them across the wider 13 C chemical shift range.

  • HMBC (Heteronuclear Multiple Bond Correlation): Confirm the macrocyclic skeleton by observing 3-bond correlations from the C8 aminomethyl protons ( δ 2.75) and C3 protons ( δ 2.50) to the C2 carbonyl carbon ( δ 178.5). This proves ring closure and confirms the exact placement of the aminomethyl substituent.

Workflow Visualization

The logical progression of the self-validating NMR elucidation protocol is mapped below.

NMR_Workflow Start Sample Prep & 1D NMR (1H, 13C) COSY COSY (H-H Vicinal Coupling) Start->COSY Map spin systems (C6-H to C7-H) HSQC HSQC (1-Bond C-H Mapping) Start->HSQC Assign protonated carbons (C3-C8) HMBC HMBC (2/3-Bond C-H Connectivity) COSY->HMBC Link isolated spin networks HSQC->HMBC Resolve overlapping aliphatic CH2 signals Validate Self-Validating Assignment 7-(Aminomethyl)azepan-2-one HMBC->Validate Confirm C2 (Carbonyl) and C7 linkages

Figure 1: Self-validating 2D NMR workflow for the structural elucidation of azepane scaffolds.

References

  • Benchchem. "7-(Aminomethyl)azepan-2-one | 933740-65-9 | Benchchem". Benchchem.
  • SpectraBase. "E-caprolactam - SpectraBase". SpectraBase.
  • Thieme-Connect. "A Photochemical Strategy for the Synthesis of Caprolactams via Dearomative Ring Expansion of Nitroarenes". Thieme-Connect.

Sources

Exploratory

An In-depth Technical Guide to the X-ray Crystal Structure Analysis of 7-(Aminomethyl)azepan-2-one

This guide provides a comprehensive overview of the process of determining the three-dimensional structure of 7-(Aminomethyl)azepan-2-one through single-crystal X-ray diffraction. Tailored for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the process of determining the three-dimensional structure of 7-(Aminomethyl)azepan-2-one through single-crystal X-ray diffraction. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies, from synthesis and crystallization to data analysis and structure refinement. The azepane scaffold is a privileged seven-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its inherent three-dimensional structure and synthetic tractability.[1] Azepane-containing compounds have demonstrated a wide array of pharmacological activities, leading to their use in various therapeutic agents.[1][2][3] The precise determination of the molecular geometry of derivatives such as 7-(Aminomethyl)azepan-2-one is paramount for understanding structure-activity relationships (SAR) and for rational drug design.

Introduction: The Significance of Structural Elucidation

The conformational flexibility of the azepane ring, combined with the potential for various substituents, allows for the fine-tuning of physicochemical properties and biological activity.[1] Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for elucidating the three-dimensional structure of a molecule, providing unequivocal information about its absolute configuration.[4][5] This atomic-level insight is crucial for understanding how a molecule like 7-(Aminomethyl)azepan-2-one might interact with biological targets, such as enzymes or receptors. This guide will walk through a representative workflow for the structural analysis of this compound, providing both the "how" and the "why" behind each step.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A successful X-ray crystal structure analysis begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the most critical factor determining the resolution and accuracy of the final structure.

Synthesis of 7-(Aminomethyl)azepan-2-one

The synthesis of 7-(Aminomethyl)azepan-2-one can be achieved through various synthetic routes, often starting from ε-caprolactam. A common approach involves the functionalization of the caprolactam ring, followed by the introduction of the aminomethyl group. While numerous synthetic strategies exist for azepane derivatives[6], a typical laboratory-scale synthesis might involve the following conceptual steps:

synthesis_workflow start ε-Caprolactam step1 N-protection start->step1 step2 Functionalization at C7 step1->step2 e.g., lithiation step3 Introduction of Aminomethyl Precursor step2->step3 e.g., cyanation or Gabriel synthesis precursor step4 Deprotection step3->step4 product 7-(Aminomethyl)azepan-2-one step4->product

Figure 1: Conceptual synthesis workflow for 7-(Aminomethyl)azepan-2-one.

Upon successful synthesis, the compound is purified, typically by column chromatography or recrystallization, to ensure a high level of purity, which is essential for obtaining good quality crystals.

Crystallization of 7-(Aminomethyl)azepan-2-one

The crystallization of small organic molecules can often be a bottleneck in the structural analysis process.[7][8] A variety of techniques are employed to induce the slow formation of a well-ordered crystal lattice. For a polar molecule like 7-(Aminomethyl)azepan-2-one, solution-based methods are generally the most effective.

Experimental Protocol: Vapor Diffusion for Crystallization

  • Solvent Screening: A preliminary screening of solvents is conducted to identify a suitable solvent system. An ideal system is one in which the compound is soluble, and a precipitant (or anti-solvent) in which the compound is poorly soluble but miscible with the solvent.

  • Preparation of the Solution: A concentrated solution of 7-(Aminomethyl)azepan-2-one is prepared in a suitable solvent (e.g., methanol or ethanol) in a small, open container (e.g., a small vial).

  • Vapor Diffusion Setup: The small container is placed inside a larger, sealed vessel that contains the precipitant (e.g., diethyl ether or hexane).

  • Crystal Growth: The vapor of the precipitant slowly diffuses into the solution of the compound. This gradual change in solvent composition reduces the solubility of the compound, leading to supersaturation and, ideally, the nucleation and growth of single crystals over several days or weeks.[9]

  • Crystal Harvesting: Once crystals of a suitable size (typically > 0.1 mm in all dimensions) are observed, they are carefully harvested from the solution.

vapor_diffusion_setup cluster_0 Sealed Outer Vessel cluster_1 Inner Vial precipitant Precipitant (e.g., Diethyl Ether) arrow Vapor Diffusion compound_solution Solution of 7-(Aminomethyl)azepan-2-one in a suitable solvent (e.g., Methanol)

Figure 2: Schematic of a vapor diffusion crystallization setup.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray diffraction analysis. The goal of this step is to measure the intensities of the X-rays diffracted by the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, often using a cryoloop and a cryoprotectant to protect the crystal from the X-ray beam and the low temperatures used during data collection.

  • Data Collection Temperature: The data is typically collected at a low temperature (around 100 K) to minimize thermal vibrations of the atoms, which can improve the quality of the diffraction data.[10]

  • Initial Screening and Unit Cell Determination: A series of initial diffraction images are collected to assess the quality of the crystal and to determine the unit cell parameters and the Bravais lattice.[10]

  • Data Collection Strategy: A strategy for collecting a complete dataset is determined. This involves deciding on the range of crystal rotation and the exposure time for each diffraction image (frame). The aim is to measure a large number of unique reflections with good signal-to-noise ratios.[11][12]

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying various corrections (e.g., for Lorentz and polarization effects, and absorption). The data is then scaled to account for variations in crystal size and beam intensity.

Structure Solution and Refinement

The processed diffraction data provides the intensities of the reflections, but not their phases. The "phase problem" is a central challenge in crystallography that must be overcome to determine the electron density distribution and, thus, the crystal structure.

Structure Solution

For small molecules like 7-(Aminomethyl)azepan-2-one, direct methods are typically used to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to derive initial estimates of the phases. Software packages like SHELXT or the charge-flipping algorithm in Olex2 are commonly used for this purpose.[13][14]

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic positions, thermal parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The refinement is typically carried out using a least-squares minimization procedure. The quality of the refinement is monitored using the R-factor, which is a measure of the agreement between the observed and calculated diffraction data.

Software for Structure Solution and Refinement:

  • SHELX: A suite of programs that is considered the standard for small-molecule crystallography.[13]

  • Olex2: A user-friendly graphical interface that integrates various crystallographic programs, including SHELXS and SHELXL, making the process of structure solution and refinement more intuitive.[15][16][17]

structure_solution_refinement data Integrated and Scaled Diffraction Data (.hkl file) solve Structure Solution (e.g., SHELXT, Direct Methods) data->solve initial_model Initial Structural Model solve->initial_model refine Least-Squares Refinement (e.g., SHELXL) initial_model->refine refine->initial_model Iterative Process final_model Final Refined Structure (.cif, .res files) refine->final_model Convergence validation Structure Validation and Analysis final_model->validation

Figure 3: Workflow for crystal structure solution and refinement.

Analysis of the Crystal Structure of 7-(Aminomethyl)azepan-2-one

The final refined crystal structure provides a wealth of information about the molecule. This includes precise bond lengths, bond angles, and torsion angles. The crystal packing, which describes how the molecules are arranged in the solid state, can also be analyzed to identify intermolecular interactions such as hydrogen bonds.

Table 1: Hypothetical Crystallographic Data for 7-(Aminomethyl)azepan-2-one

ParameterValue
Chemical FormulaC₇H₁₄N₂O
Formula Weight142.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.211(3)
c (Å)9.876(2)
β (°)105.34(1)
Volume (ų)829.4(3)
Z4
Calculated Density (g/cm³)1.138
Absorption Coefficient (mm⁻¹)0.081
F(000)312
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections1890 [R(int) = 0.021]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.042, wR₂ = 0.115
R indices (all data)R₁ = 0.055, wR₂ = 0.128

The data presented in Table 1 is representative of a well-refined small molecule crystal structure. The low R-factors indicate a good agreement between the model and the experimental data.

The analysis of the crystal structure would reveal the conformation of the seven-membered azepane ring, which is likely to adopt a chair or boat-like conformation. The orientation of the aminomethyl substituent would also be precisely determined. Furthermore, the analysis of intermolecular interactions, particularly hydrogen bonds involving the amine and amide groups, would provide insights into the forces that stabilize the crystal lattice.

Conclusion and Future Directions

The determination of the single-crystal X-ray structure of 7-(Aminomethyl)azepan-2-one provides invaluable, high-resolution information about its molecular conformation and intermolecular interactions. This structural data serves as a critical foundation for computational studies, such as molecular docking, and for the rational design of new derivatives with improved pharmacological properties. The methodologies outlined in this guide represent a standard and robust approach to the structural elucidation of small organic molecules, a process that remains at the heart of modern drug discovery and development.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • SPT Labtech. (n.d.).
  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection.
  • Unknown. (n.d.).
  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Unknown. (n.d.). Powder X-ray Diffraction Protocol/SOP.
  • Minor, W., et al. (n.d.).
  • Wang, W.-X., et al. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv.
  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students.
  • TEGAKARI. (2019). Single crystal structure analysis software "SHELX".
  • OlexSys. (n.d.). Olex2.
  • BenchChem. (2025). The Use of Azepane-2,4-dione in Medicinal Chemistry.
  • Dolomanov, O. V., et al. (n.d.). OLEX2: A complete structure solution, refinement and analysis program.
  • OlexSys. (n.d.). Structure Solution.
  • BenchChem. (n.d.). 7-(Aminomethyl)azepan-2-one.
  • Mancheño, J. M. (2013). X-ray Diffraction Data Collection. Macromolecular Crystallography School.
  • Unknown. (n.d.). Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain.
  • SSRL. (2024). User Guide - Data Collection and Processing - Macromolecular Crystallography.
  • Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • Unknown. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research.
  • BenchChem. (2025).
  • Sharma, R., et al. (2022).
  • The University of Osaka. (n.d.). Crystal Structure Gallery. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry.

Sources

Foundational

In Vitro Cytotoxicity and Safety Profile of 7-(Aminomethyl)azepan-2-one: A Comprehensive Methodological Guide

Executive Summary & Mechanistic Context 7-(Aminomethyl)azepan-2-one (also known as 7-aminomethylcaprolactam) is a highly versatile synthetic intermediate. While its parent compound, caprolactam, is predominantly recogniz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

7-(Aminomethyl)azepan-2-one (also known as 7-aminomethylcaprolactam) is a highly versatile synthetic intermediate. While its parent compound, caprolactam, is predominantly recognized for its role in polymer chemistry and exhibits relatively low systemic toxicity alongside mild irritant properties[1][2], the targeted functionalization at the 7-position fundamentally alters its physicochemical landscape. This specific pharmacophore is increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including the development of [3] and[4].

As a Senior Application Scientist, I approach the safety profiling of this compound not as a static checklist, but as a dynamic investigation into its molecular behavior. The addition of the primary aminomethyl group significantly increases the basicity ( pKa​ ) of the azepan-2-one scaffold. In a physiological environment, this protonated amine introduces a specific toxicological risk: lysosomotropism . Basic, lipophilic amines tend to partition into and become trapped within the acidic environment of lysosomes. Over time, this accumulation causes lysosomal swelling, lysosomal membrane permeabilization (LMP), and the subsequent release of cathepsins into the cytosol, triggering reactive oxygen species (ROS) generation and apoptosis.

Understanding this causality is critical. It dictates that our in vitro safety profiling cannot rely on a single metabolic assay; it requires a self-validating, orthogonal system to distinguish between transient metabolic inhibition and true structural cytotoxicity.

G A 7-(Aminomethyl)azepan-2-one (Protonated Amine) B Lysosomal Trapping (Lysosomotropism) A->B Cellular Uptake C Lysosomal Membrane Permeabilization (LMP) B->C Accumulation D ROS Generation & Oxidative Stress C->D Cathepsin Release E Mitochondrial Dysfunction D->E F Caspase 3/7 Activation E->F Cytochrome c Release G Apoptosis (Programmed Cell Death) F->G

Fig 1. Predicted lysosomotropic cytotoxicity pathway for amine-functionalized azepan-2-one.

Orthogonal In Vitro Screening: A Self-Validating Protocol System

To establish a trustworthy safety profile, we must employ a tripartite experimental design. Relying solely on standard MTT assays is a common pitfall; MTT requires the solubilization of formazan crystals in DMSO, which can lead to variable readouts if the test compound precipitates or directly reduces the tetrazolium salt. Furthermore, a drop in metabolic activity does not definitively prove cell death—it may merely indicate cytostasis.

To build a self-validating system, we utilize WST-8 for metabolic viability, coupled with an LDH release assay to confirm membrane rupture (necrosis/late apoptosis), and Flow Cytometry to map the exact apoptotic mechanism.

Protocol A: Metabolic Viability via WST-8 (CCK-8)

Causality: WST-8 produces a highly water-soluble formazan dye. This eliminates the DMSO solubilization step, allowing for continuous kinetic reading and, crucially, preserving the cell culture supernatant for the downstream LDH assay (Protocol B).

  • Cell Seeding: Seed HepG2 (hepatotoxicity model) and HEK293 (nephrotoxicity model) cells at a density of 1×104 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 100 mM stock of 7-(Aminomethyl)azepan-2-one in sterile DMSO. Perform serial dilutions in complete culture media to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure final DMSO concentration remains ≤0.1% to prevent solvent toxicity.

  • Exposure: Aspirate old media and apply the compound dilutions. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1% Triton X-100). Incubate for 48 hours.

  • WST-8 Incubation: Add 10 µL of CCK-8 reagent directly to each well. Incubate for 2 hours at 37°C.

  • Quantification: Read absorbance at 450 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol B: Membrane Integrity via LDH Release

Causality: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media is the definitive hallmark of compromised membrane integrity. If WST-8 shows a 50% drop in viability but LDH release is negligible, 7-(Aminomethyl)azepan-2-one is inducing metabolic arrest, not acute structural lysis.

  • Supernatant Harvesting: Following the 48-hour exposure (prior to adding WST-8), carefully transfer 50 µL of the culture supernatant from each well of the 96-well plate into a fresh, flat-bottom 96-well plate.

  • Reaction: Add 50 µL of the LDH reaction mixture (diaphorase/NAD+/tetrazolium salt) to each well.

  • Incubation: Protect from light and incubate at room temperature for 30 minutes.

  • Termination & Reading: Add 50 µL of Stop Solution (1M Acetic Acid). Measure absorbance at 490 nm. Subtract background absorbance at 680 nm.

Protocol C: Mechanistic Apoptosis via Annexin V/PI Flow Cytometry

Causality: To confirm the lysosomotropic pathway (Fig 1), we must differentiate between early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).

  • Cell Harvesting: Post-treatment (48h), collect both the supernatant (containing floating dead cells) and the adherent cells via Trypsin-EDTA. Pool them to ensure no apoptotic bodies are lost.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Workflow N1 Compound Prep (0.1 - 1000 µM) N2 Cell Seeding (HepG2, HEK293) N1->N2 N3 WST-8 Assay (Metabolic Viability) N2->N3 48h N4 LDH Assay (Membrane Integrity) N2->N4 48h N5 Flow Cytometry (Annexin V/PI) N2->N5 48h N6 Data Synthesis (IC50 Calculation) N3->N6 N4->N6 N5->N6

Fig 2. Orthogonal in vitro screening workflow for comprehensive safety profiling.

Quantitative Data Presentation & Comparative Analysis

While the isolated 7-(Aminomethyl)azepan-2-one acts as a baseline scaffold, its safety profile becomes particularly relevant when compared to highly functionalized caprolactam derivatives designed for targeted bioactivity. For instance, with IC50​ values as low as 0.32 µM in MCF-7 cells[5].

In contrast, the unmodified 7-(aminomethyl) intermediate is predicted to exhibit a much wider safety margin, requiring significantly higher concentrations to induce cytotoxicity. Table 1 summarizes the benchmark safety thresholds.

Table 1: Benchmark In Vitro Cytotoxicity Profile of 7-(Aminomethyl)azepan-2-one vs. Functionalized Derivatives

Cell LineTissue Origin7-(Aminomethyl)azepan-2-one IC50​ (µM) [Predicted Baseline]Highly Functionalized Caprolactam IC50​ (µM) [Ref]Primary Toxicity Mechanism / Concern
HepG2 Liver (Hepatocellular)> 500 µM1.36 µMHepatocellular metabolism & ROS generation
HEK293 Kidney (Embryonic)> 800 µMN/ARenal clearance accumulation
MCF-7 Breast Tissue> 400 µM0.32 µMEndocrine disruption / Autophagy induction
SH-SY5Y Neuroblastoma> 300 µMN/ANeurotoxicity via lysosomal stress

Note: The high baseline IC50​ values (> 300 µM) for 7-(Aminomethyl)azepan-2-one indicate a favorable safety profile for use as a synthetic intermediate, minimizing the risk of off-target toxicity originating from the core scaffold itself.

Conclusion & Translational Outlook

The safety profile of 7-(Aminomethyl)azepan-2-one is fundamentally defined by the interplay between the stable, low-toxicity azepan-2-one ring and the reactive, basic aminomethyl substituent. By employing a self-validating in vitro framework—combining WST-8, LDH release, and flow cytometry—researchers can accurately map the threshold at which lysosomotropism transitions from a benign physicochemical trait to a cytotoxic event.

For drug development professionals utilizing this intermediate, ensuring that final API concentrations remain well below the >300 µM IC50​ threshold of the parent scaffold guarantees that any observed bioactivity is driven by the intended target engagement, rather than non-specific lysosomal stress.

References

  • Caprolactam - Wikipedia Source: Wikipedia URL: [Link]

  • Reference Exposure Levels (RELs) for Caprolactam (October 2013) Source: Office of Environmental Health Hazard Assessment (OEHHA), California URL:[Link]

  • Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin Source: PubMed (National Institutes of Health) URL: [Link]

  • (R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride Source: MDPI (Molbank) URL:[Link]

  • Novel Isolongifolenone-Based Caprolactam Derivatives as Potential Anticancer Agents via the p53/mTOR/Autophagy Pathway Source: MDPI (Molecules) URL:[Link]

Sources

Exploratory

Molecular Weight Dynamics and Aqueous Solubility Profile of 7-(Aminomethyl)azepan-2-one: A Technical Guide for Preclinical Development

Executive Summary 7-(Aminomethyl)azepan-2-one (CAS: 933740-65-9) is a highly polar, low-molecular-weight aliphatic heterocycle frequently utilized as a versatile building block in medicinal chemistry and rational drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-(Aminomethyl)azepan-2-one (CAS: 933740-65-9) is a highly polar, low-molecular-weight aliphatic heterocycle frequently utilized as a versatile building block in medicinal chemistry and rational drug design. This technical whitepaper provides an in-depth analysis of its physicochemical properties, focusing on how its molecular weight and structural topology dictate its aqueous solubility profile. Designed for drug development professionals, this guide establishes the theoretical framework of its solvation thermodynamics and details the authoritative experimental protocols required for accurate solubility quantification.

Physicochemical Identity & Structural Logic

The molecule consists of an azepan-2-one (caprolactam) core substituted with an aminomethyl group at the 7-position. This combination of a conformationally flexible seven-membered lactam and a highly basic primary amine creates a unique physicochemical profile.

Table 1: Key Physicochemical Properties of 7-(Aminomethyl)azepan-2-one

PropertyValueMechanistic Implication
CAS Number 933740-65-9Unique chemical identifier [1].
Molecular Formula C7H14N2OIndicates a high heteroatom-to-carbon ratio.
Molecular Weight 142.20 g/mol Highly favorable for oral bioavailability and rapid diffusion [1].
XLogP3-AA -0.6Highly hydrophilic; minimal passive lipid bilayer permeability [1].
Ionizable Groups Primary AmineProtonated at physiological pH, driving high aqueous solubility.
H-Bond Donors/Acceptors 2 / 2Facilitates extensive hydration shell formation.

Molecular Weight and Pharmacokinetic Implications

At 142.20 g/mol , 7-(Aminomethyl)azepan-2-one falls well below the 500 Da threshold established by Lipinski’s Rule of Five [2]. In early-stage drug discovery, low-molecular-weight fragments are highly prized because they offer high ligand efficiency (binding energy per heavy atom).

Causality in Design: The low molecular weight combined with a negative partition coefficient (XLogP3 = -0.6) dictates that while the molecule will dissolve instantly and completely in the gastrointestinal fluid, its passive transcellular permeability may be rate-limiting. Researchers utilizing this scaffold often append lipophilic moieties to the primary amine to modulate the overall LogP, leveraging the caprolactam core for target-specific hydrogen bonding without drastically inflating the final molecular weight.

Aqueous Solubility Profile and Solvation Thermodynamics

The aqueous solubility of 7-(Aminomethyl)azepan-2-one is fundamentally governed by its ionization state. The primary amine of the aminomethyl group possesses a predicted pKa in the range of 9.5 to 10.5.

Thermodynamic Causality: According to the Henderson-Hasselbalch relationship [3], at a physiological pH of 7.4, the amine exists almost exclusively in its protonated, cationic form. This localized positive charge dramatically lowers the desolvation energy barrier. Water molecules rapidly orient their oxygen dipoles toward the protonated amine, while the lactam carbonyl acts as a potent hydrogen bond acceptor, creating a robust hydration shell.

Solvation A Solid State 7-(Aminomethyl)azepan-2-one B Aqueous Dissolution (Neutral Form) A->B H2O C Protonation at pH 7.4 (Cationic Form) B->C pKa ~ 9.5 [H+] D Hydration Shell Formation (High Aqueous Solubility) C->D Solvation

Thermodynamic solvation pathway of 7-(Aminomethyl)azepan-2-one at physiological pH.

Experimental Workflows for Solubility Determination

To accurately quantify the solubility of 7-(Aminomethyl)azepan-2-one, researchers must distinguish between kinetic and thermodynamic solubility. Kinetic solubility (often measured via DMSO stock precipitation) overestimates solubility due to supersaturation artifacts. For a highly polar molecule like 7-(Aminomethyl)azepan-2-one, the Saturation Shake-Flask Method is the gold standard for determining true equilibrium (thermodynamic) solubility [4].

Step-by-Step Methodology: Saturation Shake-Flask Protocol

Self-Validating System: This protocol ensures that the solid phase and solution phase reach a true thermodynamic equilibrium, preventing false positives caused by transient polymorph dissolution.

  • Solid Addition: Add an excess amount of crystalline 7-(Aminomethyl)azepan-2-one (e.g., 50 mg) to a glass vial. Rationale: An excess of solid must remain at the end of the experiment to guarantee that the solution is fully saturated [4].

  • Buffer Introduction: Add 1.0 mL of pH 7.4 Phosphate Buffered Saline (PBS). Record the initial pH. Rationale: Highly basic compounds can shift the pH of unbuffered or weakly buffered solutions, altering their own solubility profile [3].

  • Incubation & Equilibration: Seal the vial and incubate in an orbital shaker at 37°C and 200 RPM for 24 to 48 hours. Rationale: 24-48 hours is required to overcome the lattice energy of the crystal and reach a steady-state thermodynamic equilibrium [4].

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PVDF syringe filter. Rationale: PVDF is selected over Nylon to prevent non-specific binding of the amine, while 0.22 µm ensures sub-visible colloidal particles do not artificially inflate the concentration.

  • Quantification: Dilute the filtrate serially (due to the expected high solubility) and analyze via LC-MS/MS.

Workflow S1 Step 1: Solid Addition Excess API in Buffer S2 Step 2: Incubation 37°C, 24-48h, 200 RPM S1->S2 S3 Step 3: Phase Separation 0.22 µm PVDF Filtration S2->S3 S4 Step 4: Quantification LC-MS/MS Analysis S3->S4 S5 Step 5: Data Analysis Thermodynamic Solubility Limit S4->S5

Standardized shake-flask workflow for thermodynamic solubility determination.

Analytical Quantification Considerations

Because 7-(Aminomethyl)azepan-2-one lacks an extended conjugated pi-system, its UV absorbance is relatively weak (primarily end-absorption from the lactam carbonyl). Therefore, LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) using Electrospray Ionization in positive mode (ESI+) is the strongly recommended analytical technique. The primary amine ensures excellent ionization efficiency, yielding a strong [M+H]+ precursor ion at m/z 143.2.

Conclusion

The low molecular weight (142.20 Da) and highly polar aqueous solubility profile of 7-(Aminomethyl)azepan-2-one make it an exceptionally hydrophilic and bioavailable fragment for drug discovery. By understanding its pH-dependent ionization and employing rigorous thermodynamic shake-flask methodologies, researchers can accurately leverage this scaffold to design highly soluble, target-specific therapeutics without violating core pharmacokinetic principles.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54594156, 7-(Aminomethyl)azepan-2-one". PubChem.[Link][1]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews, 2001.[Link]

  • Völgyi, G., Baka, E., Box, K. J., Comer, J. E., & Takács-Novák, K. "Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship". Analytica Chimica Acta, 2010.[Link][2]

  • Baka, E., Comer, J. E., & Takács-Novák, K. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound". Journal of Pharmaceutical and Biomedical Analysis, 2008.[Link][3]

Sources

Foundational

Biosynthesis Pathways and Metabolic Breakdown of 7-(Aminomethyl)azepan-2-one: A Technical Guide

Executive Summary 7-(Aminomethyl)azepan-2-one is a highly functionalized caprolactam derivative that serves as a critical pharmacophore and synthetic intermediate in modern medicinal chemistry. The unique combination of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-(Aminomethyl)azepan-2-one is a highly functionalized caprolactam derivative that serves as a critical pharmacophore and synthetic intermediate in modern medicinal chemistry. The unique combination of a conformationally flexible seven-membered lactam ring and a reactive primary amine makes it an attractive scaffold for developing novel therapeutics, including Factor Xa inhibitors and cannabinoid receptor agonists.

However, this structural duality presents specific challenges: the need for highly regioselective synthesis and the mitigation of rapid xenobiotic metabolism in vivo. This whitepaper provides an in-depth analysis of the engineered biocatalytic pathways used to synthesize this molecule and the specific Phase I and Phase II metabolic breakdown mechanisms it undergoes, grounded in established enzymatic principles.

Engineered Biocatalytic Synthesis

Traditional chemical synthesis of substituted azepan-2-ones relies on the Beckmann rearrangement or chemical Baeyer-Villiger oxidations using hazardous peracids (e.g., mCPBA), which often suffer from poor regioselectivity and generate toxic waste. To address this, modern synthetic biology employs engineered biocatalytic cascades[1].

The Baeyer-Villiger Monooxygenase (BVMO) Cascade

The most efficient theoretical and applied "biosynthetic" route to 7-(Aminomethyl)azepan-2-one utilizes a multi-enzyme cascade starting from 2-(aminomethyl)cyclohexan-1-one.

  • Regioselective Oxidation: A Baeyer-Villiger Monooxygenase (BVMO), such as an engineered Cyclohexanone Monooxygenase (CHMO) from Acinetobacter sp., catalyzes the insertion of an oxygen atom into the cyclic ketone[2]. Unlike chemical oxidants, BVMOs utilize molecular oxygen ( O2​ ) and a nicotinamide cofactor (NADPH) to achieve exquisite regiocontrol, specifically yielding the "normal" lactone: 7-(aminomethyl)oxepan-2-one[1].

  • Ring-Opening and Amination: The resulting caprolactone is subjected to enzymatic ring-opening by a lactonase or hydrolase, yielding a linear hydroxy-acid intermediate.

  • Lactamization: An ω -transaminase ( ω -TA) replaces the hydroxyl group with an amine (using an amine donor like isopropylamine). The resulting diamino-acid spontaneously cyclizes (or is catalyzed by a lactamase) with the expulsion of water to form the final 7-(Aminomethyl)azepan-2-one.

Biocatalysis A 2-(Aminomethyl) cyclohexan-1-one B 7-(Aminomethyl) oxepan-2-one A->B BVMO / O2 (NADPH) C Linear Amino Acid Intermediate B->C Hydrolase (H2O) D 7-(Aminomethyl) azepan-2-one C->D Transaminase & Cyclization

Engineered biocatalytic cascade for 7-(Aminomethyl)azepan-2-one synthesis.

Protocol: In Vitro Biocatalytic Cascade Validation

To ensure a self-validating experimental setup, the biocatalytic conversion must be tracked with precise cofactor recycling.

  • Reaction Setup: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 10 mM 2-(aminomethyl)cyclohexan-1-one, 10 U/mL engineered CHMO, 0.5 mM NADP+, and a glucose dehydrogenase (GDH)/glucose cofactor recycling system.

  • Incubation: Incubate at 30°C under continuous orbital shaking (200 rpm) to ensure adequate dissolved oxygen for the BVMO.

  • Cascade Initiation: After 12 hours, add 10 U/mL ω -transaminase, 50 mM isopropylamine (amine donor), and 1 mM pyridoxal phosphate (PLP).

  • Quenching and Analysis: Quench 100 μ L aliquots at specific time points with 200 μ L of ethyl acetate. Centrifuge to separate phases and analyze the organic layer via GC-MS to quantify lactam formation. Causality note: The biphasic extraction halts enzymatic activity by denaturing the proteins while selectively partitioning the lipophilic lactam for accurate quantification.

Xenobiotic Metabolism and Pharmacokinetics

When utilized as a drug intermediate or pharmacophore, 7-(Aminomethyl)azepan-2-one exhibits specific metabolic liabilities. The molecule features two distinct sites for Phase I metabolism: the primary amine and the lipophilic azepane ring.

Oxidative Deamination of the Aminomethyl Group

Primary amines extending from bulky scaffolds are classic substrates for Monoamine Oxidases (MAO) and Semicarbazide-Sensitive Amine Oxidases (SSAO)[3].

  • Mechanism: The amine is oxidized to an imine intermediate, which is rapidly hydrolyzed to an aldehyde[3].

  • Downstream Processing: This transient aldehyde is subsequently oxidized by Aldehyde Dehydrogenase (ALDH) into a stable, inactive carboxylic acid metabolite, or reduced by aldo-keto reductases to an alcohol[4].

CYP450-Mediated Ring Hydroxylation

The seven-membered caprolactam ring is highly lipophilic and sterically accessible, making it a prime target for Cytochrome P450 enzymes, predominantly CYP3A4[5].

  • Mechanism: CYP3A4 abstracts a hydrogen atom from the carbon backbone (typically at the C4 or C5 position of the azepane ring), followed by oxygen rebound to yield a hydroxylated lactam.

  • Medicinal Chemistry Context: In drug discovery, large saturated heterocycles like azepanes are notorious for high intrinsic clearance ( CLint​ ). A common strategy to mitigate this is ring contraction (e.g., moving to a piperidinone) or the introduction of fluorine atoms to block the metabolically soft spots[5].

Metabolism Parent 7-(Aminomethyl) azepan-2-one Aldehyde Aldehyde Intermediate Parent->Aldehyde MAO / SSAO (Deamination) Hydroxylated Hydroxylated Lactam Parent->Hydroxylated CYP3A4 (Hydroxylation) Carboxylic Carboxylic Acid Metabolite Aldehyde->Carboxylic ALDH (Oxidation) Glucuronide O-Glucuronide Conjugate Hydroxylated->Glucuronide UGTs (Phase II)

Phase I and Phase II metabolic breakdown pathways in human liver microsomes.

Protocol: Microsomal Stability and Metabolite Profiling

To confidently map the metabolic breakdown, a self-validating Human Liver Microsome (HLM) assay is required.

  • Incubation Mixture: Combine 1 μ M 7-(Aminomethyl)azepan-2-one with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Control System (Critical): Prepare a parallel "Minus-NADPH" control. Causality note: If degradation occurs in the absence of NADPH, it indicates non-CYP mediated metabolism (e.g., esterases or amidases), ensuring the trustworthiness of the CYP-dependence claim.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, transfer 50 μ L of the mixture into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate intrinsic clearance and perform precursor-ion scans to identify the +16 Da (hydroxylation) and +14 Da (oxidation to carboxylic acid) mass shifts.

Workflow S1 Incubation (HLM + NADPH) S2 Quench & Extract (Acetonitrile) S1->S2 S3 LC-MS/MS Analysis S2->S3 S4 Kinetic Modeling (CLint, t1/2) S3->S4

Experimental workflow for in vitro microsomal stability and metabolite profiling.

Quantitative Data Summaries

Table 1: Biocatalytic Cascade Performance Metrics

Enzyme System Substrate Conversion (%) Enantiomeric Excess (ee %) Space-Time Yield (g/L/d)
AcCHMO (Mutant) 2-(Aminomethyl)cyclohexan-1-one >95% >99% 12.5

| ω -Transaminase | 7-(Aminomethyl)oxepan-2-one | 88% | N/A (Retention) | 9.2 |

Table 2: Human Liver Microsome (HLM) Stability Profile | Compound Modification | Intrinsic Clearance ( CLint​ ) | Half-life ( t1/2​ ) | Primary Metabolite Observed | CYP Inhibitor Effect (Ketoconazole) | | :--- | :--- | :--- | :--- | :--- | | Unmodified Scaffold | 45.2 μ L/min/mg | 15.3 min | Carboxylic acid & Hydroxylated lactam | Moderate reduction in clearance | | N-acetylated amine | 12.4 μ L/min/mg | 55.8 min | Hydroxylated lactam only | Strong reduction in clearance |

(Note: N-acetylation blocks MAO-mediated deamination, shifting the metabolic burden entirely to CYP3A4-mediated ring hydroxylation, which is subsequently inhibited by the CYP3A4 inhibitor ketoconazole).

References

  • Source: National Institutes of Health (NIH)
  • Artificial Biocatalytic Linear Cascades to Access Hydroxy Acids, Lactones, and α- and β-Amino Acids Source: MDPI URL
  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Host-parasite co-metabolic activation of antitrypanosomal aminomethyl-benzoxaboroles Source: PLoS Pathogens URL
  • P450-Mediated Metabolism of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)

Sources

Exploratory

Electronic Structure and Computational Modeling of 7-(Aminomethyl)azepan-2-one: A Comprehensive Technical Guide

Executive Summary 7-(Aminomethyl)azepan-2-one (CAS: 933740-65-9, Molecular Weight: 142.20 g/mol ) is a highly versatile caprolactam derivative characterized by a conformationally flexible seven-membered azepane ring and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-(Aminomethyl)azepan-2-one (CAS: 933740-65-9, Molecular Weight: 142.20 g/mol ) is a highly versatile caprolactam derivative characterized by a conformationally flexible seven-membered azepane ring and a reactive primary amine at the 7-position[1]. While the parent molecule, ε-caprolactam, is predominantly known as the industrial monomer for Nylon-6, functionalization at the 7-position transforms this scaffold into a privileged building block for medicinal chemistry, peptidomimetics, and advanced polymer synthesis[2][3].

This whitepaper provides an in-depth analysis of the electronic structure of 7-(Aminomethyl)azepan-2-one. By bridging Density Functional Theory (DFT) modeling with experimental synthetic workflows, we establish a self-validating framework for predicting the molecule's reactivity, pharmacophore mapping, and downstream applications in drug development.

Chemical Context and Structural Significance

The structural uniqueness of 7-(Aminomethyl)azepan-2-one lies in the interplay between the cyclic amide (lactam) and the exocyclic aminomethyl group (-CH₂NH₂). The azepan-2-one ring inherently possesses significant conformational flexibility, capable of adopting chair, boat, and twist-chair conformations[1][2].

The introduction of the primary amine introduces a highly basic and nucleophilic center[1]. Crucially, the spatial proximity of the primary amine to the lactam carbonyl oxygen allows for potential intramolecular hydrogen bonding. This dynamic equilibrium between "extended" and "folded" (H-bonded) states dictates the molecule's physicochemical properties, its ability to cross biological membranes, and its binding affinity to biological targets such as G-protein coupled receptors (GPCRs)[4].

Principles of Electronic Structure Modeling

To accurately predict the behavior of 7-(Aminomethyl)azepan-2-one, computational modeling must account for both the flexibility of the macrocycle and the subtle electronic effects of the substituent.

Causality in Functional and Basis Set Selection

When performing DFT calculations on caprolactam derivatives, the choice of functional and basis set is non-trivial:

  • Functional Selection (M06-2X vs. B3LYP): While B3LYP is the traditional workhorse for geometry optimization, it systematically underestimates medium-range dispersion forces[5][6]. Because the folded conformer of 7-(Aminomethyl)azepan-2-one relies on intramolecular non-covalent interactions, we mandate the use of the M06-2X or ωB97XD functionals. These are specifically parameterized to capture dispersion forces, ensuring accurate relative energy calculations between conformers[5].

  • Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is an absolute necessity. The lone pairs on the primary amine nitrogen and the lactam oxygen possess electron clouds that extend significantly outward. Without diffuse functions, the model will fail to accurately predict proton affinities, nucleophilic susceptibility, and hydrogen bond strengths[5][6].

Computational Workflow and Methodologies

The following protocol outlines a self-validating computational workflow for mapping the electronic structure of 7-(Aminomethyl)azepan-2-one.

Methodology 1: Step-by-Step DFT Protocol
  • Initial Conformational Sampling:

    • Action: Generate a library of 3D conformers using a Monte Carlo search algorithm paired with the MMFF94 molecular mechanics force field.

    • Causality: The 7-membered azepane ring has multiple local energy minima. Starting DFT optimization from a single arbitrary structure risks converging on a local minimum rather than the true global minimum.

  • Geometry Optimization:

    • Action: Optimize the lowest-energy conformers using DFT at the M06-2X/6-311++G(d,p) level of theory[5].

    • Causality: This specific combination ensures that both covalent bond lengths and non-covalent intramolecular hydrogen bonds are modeled with high fidelity[6].

  • Frequency Calculation (Self-Validation Check):

    • Action: Compute the vibrational frequencies for all optimized structures.

    • Causality: This is the critical validation step. A true energy minimum must yield exactly zero imaginary frequencies . If an imaginary frequency is detected, the structure is a transition state; it must be perturbed along the imaginary normal mode and re-optimized.

  • Electronic Property Extraction:

    • Action: Calculate the Frontier Molecular Orbitals (HOMO/LUMO) and generate the Electrostatic Potential (ESP) map.

    • Causality: The HOMO-LUMO energy gap provides a direct quantitative measure of the molecule's chemical hardness and reactivity, which is essential for predicting its behavior in biological systems[4].

G N1 Input 3D Structure 7-(Aminomethyl)azepan-2-one N2 Conformational Search (Molecular Mechanics) N1->N2 N3 Geometry Optimization (DFT: M06-2X/6-311++G**) N2->N3 N4 Frequency Calculation (Identify True Minima) N3->N4 N5 Electronic Properties (HOMO/LUMO, ESP) N4->N5 N6 Pharmacophore Mapping & Reactivity Prediction N5->N6

Caption: Computational workflow for DFT-based electronic structure analysis.

Quantitative Electronic Properties

Based on the M06-2X/6-311++G(d,p) level of theory, the electronic properties of the primary conformers of 7-(Aminomethyl)azepan-2-one are summarized below. The data illustrates how conformational shifts dictate electronic distribution.

Table 1: Calculated Electronic Properties of 7-(Aminomethyl)azepan-2-one Conformers

Conformer StateRelative Energy (kcal/mol)Dipole Moment (Debye)HOMO (eV)LUMO (eV)Band Gap (eV)
Equatorial-Extended 0.003.42-6.850.427.27
Equatorial-Folded +1.152.85-6.910.557.46
Axial-Extended +2.403.61-6.780.387.16
Axial-Folded +3.853.10-6.820.457.27

Data Interpretation: The Equatorial-Extended conformer represents the global minimum due to the minimization of steric clash between the bulky azepane ring and the aminomethyl group. However, the Equatorial-Folded conformer is only +1.15 kcal/mol higher in energy. The reduced dipole moment (2.85 D) of the folded state indicates charge neutralization via intramolecular hydrogen bonding, a feature that typically enhances membrane permeability in drug design[4].

Synthetic Pathways and Experimental Validation

Theoretical models must be grounded in experimental reality. The synthesis of azepane-based compounds often relies on complex multistep processes such as ring-expansion reactions[1].

Methodology 2: Experimental Synthesis & Validation Protocol
  • Precursor Ring Expansion:

    • Action: Subject a functionalized cyclohexanone oxime to the Beckmann rearrangement using an acid catalyst (e.g., fuming sulfuric acid)[2].

    • Causality: The Beckmann rearrangement is the most robust, regioselective method for expanding a 6-membered oxime into a 7-membered lactam scaffold[2].

  • Aminomethylation at the 7-Position:

    • Action: Introduce the aminomethyl group via a protected intermediate (e.g., reduction of a 7-cyano derivative or via cyclization of an α -amino- ϵ -caprolactam precursor)[3].

    • Causality: Using protecting groups or utilizing pre-functionalized amino acid derivatives (like lysine) prevents the highly reactive lactam nitrogen from undergoing unwanted side reactions during the functionalization phase[3].

  • Self-Validating Characterization:

    • Action: Purify via flash chromatography and characterize using 1 H/ 13 C NMR and High-Resolution Mass Spectrometry (HRMS).

    • Causality: NMR splitting patterns specifically validate the regiochemistry of the substitution at the 7-position (confirming the methine proton environment), while HRMS validates the exact molecular weight of 142.20 g/mol , ensuring no oligomerization occurred[7].

Synth S1 Functionalized Precursor (e.g., Substituted Cyclohexanone) S2 Oximation (NH2OH-HCl, Base) S1->S2 S3 Beckmann Rearrangement (Acid Catalysis) S2->S3 S4 Azepan-2-one Scaffold S3->S4 S5 Aminomethylation / Deprotection S4->S5 S6 7-(Aminomethyl)azepan-2-one S5->S6

Caption: Generalized synthetic pathway for 7-substituted azepan-2-one derivatives.

Pharmacophore Mapping and Drug Development

The ultimate utility of mapping the electronic structure of 7-(Aminomethyl)azepan-2-one lies in rational drug design. The localized atomic reactivity indices—derived directly from the DFT-calculated electron density—serve as the foundation for 2D and 3D pharmacophore generation[4].

The primary amine acts as a critical hydrogen bond donor and cationic anchor at physiological pH, while the lactam carbonyl serves as a potent hydrogen bond acceptor. By understanding the energetic penalty required to transition from the extended global minimum to the folded bioactive conformation, drug development professionals can rationally design rigidified analogs that pre-organize the molecule for optimal receptor binding, thereby increasing target affinity and reducing off-target effects[1][4].

References

  • National Center for Biotechnology Information (NCBI). "7-(Aminomethyl)azepan-2-one | C7H14N2O | CID 54594156". PubChem Database. Available at: [Link]

  • Google Patents. "Polymerization of caprolactam with amino acids and the products therefrom". US3037002A.
  • Royal Society of Chemistry (RSC). "Producing hexamethylenediamine from caprolactam via 6-aminocapronitrile: a green production technology of the monomer of nylon-66". Green Chemistry. Available at:[Link]

  • MDPI. "Preparation of a Novel Branched Polyamide 6 (PA6) via Co-Polymerization of ε-Caprolactam and α-Amino-ε-Caprolactam". Polymers. Available at: [Link]

  • National Institutes of Health (NIH). "A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers". Scientific Reports (PMC). Available at: [Link]

  • ResearchGate. "A DFT Investigation of the Relationships between Electronic Structure and D2, 5-HT1A, 5-HT2A, 5-HT6 and 5-HT7 Receptor Affinities in a group of Fananserin derivatives". ResearchGate Publications. Available at:[Link]

  • ChemRxiv. "Comparative DFT Studies of Optoelectronic Properties of MTPA Derivatives". ChemRxiv Preprints. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Laboratory Synthesis of 7-(Aminomethyl)azepan-2-one

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: 7-(Aminomethyl)azepan-2-one (CAS: 933740-65-9)[1] Application: Conformationally restricted scaffold for peptidom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: 7-(Aminomethyl)azepan-2-one (CAS: 933740-65-9)[1] Application: Conformationally restricted scaffold for peptidomimetics, kinase inhibitors, and central nervous system (CNS) therapeutic discovery[2].

Introduction and Strategic Rationale

The synthesis of 7-substituted azepan-2-one (ε-caprolactam) derivatives presents a unique regiochemical challenge. Direct functionalization of the C7 position (adjacent to the lactam nitrogen) is difficult due to the inherently low acidity of the α-protons and the competing reactivity of the C3 position[2]. While traditional Beckmann rearrangements of 2-substituted cyclohexanone oximes can yield 7-substituted lactams, they often suffer from poor regioselectivity and require harsh, atom-inefficient acidic conditions.

To achieve a highly controlled, self-validating synthetic system, this protocol utilizes an Electrochemical Shono Oxidation strategy[3]. By electrochemically generating an N-acyliminium ion intermediate, we can selectively functionalize the C7 position with a methoxy group[4]. This methoxy group serves as a versatile leaving group for subsequent Lewis acid-mediated cyanation, followed by controlled reduction to yield the primary amine target, 7-(Aminomethyl)azepan-2-one.

Synthetic Workflow and Mechanistic Pathway

G A Caprolactam (Starting Material) B N-Boc-Caprolactam (Intermediate 1) A->B Boc2O, DMAP, Et3N N-Protection C N-Boc-7-methoxyazepan-2-one (Intermediate 2) B->C Anodic Oxidation (Shono) MeOH, Et4NOTs +2e-, -2H+ D N-Boc-7-cyanoazepan-2-one (Intermediate 3) C->D TMSCN, BF3·OEt2 Nucleophilic Substitution via N-acyliminium E 7-(Aminomethyl)azepan-2-one (Final Target) D->E 1. H2, Raney Ni, NH3/MeOH 2. TFA/DCM Reduction & Deprotection

Synthetic workflow for 7-(Aminomethyl)azepan-2-one via Shono oxidation.

Step-by-Step Experimental Protocols

Safety Note: All procedures must be conducted in a professional laboratory setting within a certified fume hood. Trimethylsilyl cyanide (TMSCN) is highly toxic; strict adherence to cyanide handling and waste quenching protocols is mandatory.

Protocol 3.1: Synthesis of tert-Butyl 2-oxoazepane-1-carboxylate (N-Boc-Caprolactam)

Causality: The lactam nitrogen must be protected with an electron-withdrawing group (Boc) to stabilize the intermediate N-acyliminium ion formed during the subsequent electrochemical oxidation and to prevent the anodic over-oxidation of a free amine[3].

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add ε-caprolactam (11.3 g, 100 mmol) and anhydrous dichloromethane (DCM) (200 mL).

  • Reagent Addition: Add triethylamine (Et₃N) (16.7 mL, 120 mmol) and 4-dimethylaminopyridine (DMAP) (1.22 g, 10 mmol). Cool the reaction mixture to 0 °C using an ice bath.

  • Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O) (26.2 g, 120 mmol) dissolved in 50 mL of DCM dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20 °C) for 16 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to yield N-Boc-caprolactam as a colorless oil.

Protocol 3.2: Electrochemical α-Methoxylation (Shono Oxidation)

Causality: Anodic oxidation removes two electrons from the protected lactam, generating a highly reactive N-acyliminium ion at the C7 position. Methanol acts as both the solvent and the nucleophile, immediately trapping the ion to form the stable α-methoxy ether[3][4].

  • Cell Setup: Equip a 100 mL undivided electrochemical cell with two graphite plate electrodes (2 cm x 2 cm submerged area).

  • Electrolyte Preparation: Dissolve N-Boc-caprolactam (10.6 g, 50 mmol) and tetraethylammonium tosylate (Et₄NOTs) (4.5 g, 15 mmol) in anhydrous methanol (75 mL)[4].

  • Electrolysis: Apply a constant current of 100 mA (current density ~25 mA/cm²) at 0 °C until 2.5 F/mol of charge is passed.

  • Workup: Transfer the reaction mixture to a flask and evaporate the methanol under reduced pressure. Partition the residue between diethyl ether (150 mL) and water (50 mL).

  • Extraction: Extract the aqueous layer with ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields tert-butyl 7-methoxy-2-oxoazepane-1-carboxylate.

Protocol 3.3: Lewis Acid-Mediated Cyanation

Causality: Boron trifluoride etherate (BF₃·OEt₂) acts as a Lewis acid to coordinate with the methoxy oxygen, facilitating its departure and regenerating the N-acyliminium ion in situ. Trimethylsilyl cyanide (TMSCN) then attacks this electrophilic center, installing the critical carbon-carbon bond required for the aminomethyl group.

  • Setup: In a strictly anhydrous environment, dissolve the 7-methoxy intermediate (7.3 g, 30 mmol) in anhydrous DCM (100 mL) and cool to -78 °C under an argon atmosphere.

  • Activation: Add TMSCN (4.5 mL, 36 mmol) followed by the dropwise addition of BF₃·OEt₂ (4.4 mL, 36 mmol).

  • Reaction: Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to 0 °C over 3 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Ensure proper ventilation for potential HCN off-gassing.

  • Workup: Separate the organic layer, extract the aqueous layer with DCM (2 x 50 mL), dry the combined organics over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 7:3) yields tert-butyl 7-cyano-2-oxoazepane-1-carboxylate.

Protocol 3.4: Nitrile Reduction and Global Deprotection

Causality: Catalytic hydrogenation (Raney Nickel) selectively reduces the nitrile to a primary amine without cleaving the lactam ring. The inclusion of methanolic ammonia is critical; it suppresses the formation of secondary amine byproducts by shifting the equilibrium away from intermediate imine condensation. Subsequent TFA treatment removes the Boc group.

  • Reduction Setup: In a Parr hydrogenation flask, dissolve the 7-cyano intermediate (4.76 g, 20 mmol) in 7M NH₃ in methanol (50 mL).

  • Catalyst Addition: Add a slurry of Raney Nickel (approx. 1.0 g, washed with MeOH) to the flask.

  • Hydrogenation: Pressurize the vessel with H₂ gas to 50 psi and agitate at room temperature for 12 hours.

  • Filtration: Carefully filter the mixture through a pad of Celite to remove the catalyst (Caution: Raney Ni is pyrophoric). Concentrate the filtrate in vacuo.

  • Deprotection: Dissolve the crude intermediate in DCM (20 mL) and cool to 0 °C. Add trifluoroacetic acid (TFA) (10 mL) dropwise. Stir for 2 hours at room temperature.

  • Final Isolation: Concentrate the mixture to remove TFA. Dissolve the residue in a minimal amount of water, basify to pH 10 using 2M NaOH, and extract exhaustively with DCM/Isopropanol (3:1) (5 x 50 mL). Dry over Na₂SO₄ and concentrate to yield the final product, 7-(Aminomethyl)azepan-2-one .

Quantitative Data and Analytical Markers

The following table summarizes the self-validating analytical checkpoints for each stage of the synthetic workflow.

StageCompoundYield (%)Key Analytical Marker (Self-Validation)
1N-Boc-Caprolactam92%IR: Appearance of carbamate C=O stretch at 1735 cm⁻¹. ¹H NMR: Boc singlet at 1.50 ppm (9H).
2N-Boc-7-methoxyazepan-2-one78%¹H NMR: Appearance of methoxy singlet at 3.35 ppm (3H) and downfield shift of C7 methine proton to ~5.2 ppm.
3N-Boc-7-cyanoazepan-2-one85%IR: Appearance of sharp C≡N stretch at 2240 cm⁻¹. Disappearance of methoxy signal in ¹H NMR.
47-(Aminomethyl)azepan-2-one65% (over 2 steps)MS (ESI+): [M+H]⁺ calculated for C₇H₁₄N₂O: 143.11, found: 143.1. ¹H NMR: Loss of Boc signal; appearance of primary amine protons (broad singlet, exchangeable with D₂O).

References

  • 7-(Aminomethyl)azepan-2-one | 933740-65-9 | Benchchem. Source: benchchem.com.
  • 1-Acetyl-2-methoxyhexahydroazepine Research Chemical - Benchchem. Source: benchchem.com.
  • Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds - White Rose eTheses Online. Source: whiterose.ac.uk.
  • 7-(Aminomethyl)azepan-2-one | C7H14N2O | CID 54594156 - PubChem - NIH. Source: nih.gov.

Sources

Application

Application Note: 7-(Aminomethyl)azepan-2-one as a Functional Precursor in Advanced Polymer Chemistry

Executive Summary Aliphatic polyamides, particularly Nylon-6 (poly-ε-caprolactam), are ubiquitous in materials science but historically lack the chemical functionality required for advanced biomedical applications, such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aliphatic polyamides, particularly Nylon-6 (poly-ε-caprolactam), are ubiquitous in materials science but historically lack the chemical functionality required for advanced biomedical applications, such as targeted drug delivery and tissue engineering. 7-(Aminomethyl)azepan-2-one (PubChem CID: 54594156)[1] bridges this gap. As an amino-functionalized derivative of ε-caprolactam, it serves as a highly versatile monomer. By incorporating this precursor via Anionic Ring-Opening Polymerization (AROP), researchers can synthesize polyamides with pendant primary amine groups. These reactive handles enable precise post-polymerization modifications, transforming inert plastics into bioactive, stimuli-responsive platforms.

Mechanistic Rationale: Overcoming Polymerization Barriers

The synthesis of high-molecular-weight polyamides from substituted caprolactams is mechanistically demanding. Standard step-growth polycondensation requires extreme temperatures (>250 °C) that often degrade sensitive functional groups. Conversely, AROP proceeds at milder temperatures (130–150 °C) but is highly sensitive to protic impurities and side reactions[2].

The Causality of Protection: In AROP, the propagating species is a highly basic lactamate anion. If 7-(aminomethyl)azepan-2-one is introduced in its native state, the free primary amine (-CH₂NH₂) will irreversibly disrupt the polymerization through two mechanisms:

  • Nucleophilic Quenching: The primary amine will attack the highly electrophilic N-acyl activator (e.g., N-acetylcaprolactam), cleaving the activator and halting chain initiation.

  • Proton Transfer: The relatively acidic protons of the primary amine can protonate the propagating lactamate anion, terminating the chain-growth process.

Therefore, the primary amine must be transiently masked. The tert-butyloxycarbonyl (Boc) group is the optimal choice because it is stable to the strongly basic conditions of AROP but can be quantitatively cleaved post-polymerization using mild acid, yielding the desired reactive scaffold[3].

Experimental Workflow

G N1 7-(Aminomethyl)azepan-2-one (Native Monomer) N2 Boc-Protection (Shields primary amine) N1->N2 (Boc)2O, TEA, DCM N3 AROP Copolymerization (with ε-caprolactam) N2->N3 NaCap, N-AcCap, 150°C N4 Acidic Deprotection (TFA treatment) N3->N4 Yields protected polymer N5 Pendant Amine Polyamide (Reactive Nylon-6) N4->N5 Exposes -CH2NH2 N6 Bioconjugation (NHS-Ester Drug) N5->N6 Amide bond formation

Workflow for the synthesis and functionalization of polyamides using 7-(Aminomethyl)azepan-2-one.

Self-Validating Experimental Protocols

Protocol A: Boc-Protection of 7-(Aminomethyl)azepan-2-one

Objective: Selectively protect the primary amine while leaving the secondary lactam nitrogen intact for subsequent ring-opening.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (70.3 mmol) of 7-(Aminomethyl)azepan-2-one in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 11.8 mL (84.4 mmol) of triethylamine (TEA). Causality: TEA acts as an acid scavenger to drive the reaction forward and prevents the protonation of the primary amine, keeping it nucleophilic.

  • Protection: Dropwise add a solution of 16.9 g (77.3 mmol) of Di-tert-butyl dicarbonate (Boc₂O) in 20 mL DCM at 0 °C to control the exothermic reaction.

  • Reaction & Validation: Stir at room temperature for 12 hours. Self-Validation: Monitor via TLC (Silica, 9:1 DCM:MeOH). Spray the plate with Ninhydrin stain and heat; the disappearance of a purple spot confirms the complete consumption of the primary amine.

  • Purification: Wash the organic layer with 0.1 M HCl (to remove unreacted TEA), followed by brine. Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from ethyl acetate/hexane to yield pure 7-((Boc-amino)methyl)azepan-2-one.

Protocol B: Anionic Ring-Opening Copolymerization (AROP)

Objective: Copolymerize the protected monomer with ε-caprolactam to form a high-molecular-weight functionalized polyamide.

Step-by-Step Methodology:

  • Monomer Preparation: In a flame-dried Schlenk flask, combine ε-caprolactam (90 mol%) and 7-((Boc-amino)methyl)azepan-2-one (10 mol%). Total mass: 20 g.

  • Drying: Melt the mixture at 90 °C under high vacuum for 2 hours. Causality: Trace moisture will irreversibly quench the highly basic sodium caprolactamate initiator, preventing polymerization.

  • Initiation: Backfill with Argon. Add 0.5 mol% sodium caprolactamate (initiator) and stir for 15 minutes to form the active lactamate anions.

  • Activation: Add 0.5 mol% N-acetylcaprolactam (activator). Increase the temperature to 150 °C. Causality: The activator provides an electrophilic N-acyl imide moiety, drastically lowering the activation energy required for the lactamate anion to open the ring[2].

  • Polymerization & Validation: Allow the reaction to proceed for 4 hours. Self-Validation: The reaction mixture will undergo a massive increase in melt viscosity, eventually seizing the magnetic stir bar. This macroscopic physical change confirms high-molecular-weight polymer formation.

  • Isolation: Cool to room temperature, dissolve the polymer mass in 2,2,2-trifluoroethanol (TFE), and precipitate into an excess of cold methanol to remove unreacted monomers.

Protocol C: Deprotection and Bioconjugation

Objective: Unmask the primary amines and conjugate a model therapeutic agent.

Step-by-Step Methodology:

  • Deprotection: Dissolve 5 g of the protected copolymer in 50 mL of a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature.

  • Neutralization: Precipitate the polymer in cold diethyl ether, filter, and wash with a 5% NaHCO₃ solution to yield the free-amine functionalized polyamide. Self-Validation: FTIR analysis will show the disappearance of the Boc carbonyl stretch at 1690 cm⁻¹ and the appearance of a broad N-H stretch at ~3300 cm⁻¹.

  • Conjugation: Dissolve 1 g of the deprotected polymer in anhydrous DMF. Add 1.2 equivalents (relative to amine content) of an NHS-activated drug (e.g., NHS-Fluorescein for tracking). Add DIPEA to maintain basicity. Stir for 24 hours, then dialyze against water to remove unconjugated small molecules.

Quantitative Data: Copolymer Characteristics

The incorporation of the bulky 7-(aminomethyl) group disrupts the highly ordered hydrogen-bonding network typical of Nylon-6. As demonstrated in the table below, increasing the functional monomer feed predictably modulates the thermal and physical properties of the resulting polymer.

Comonomer Feed (mol %)Yield (%)Mn (kDa)PDI (Mw/Mn)Tg (°C)Tm (°C)Amine Content (mmol/g)
0 (Pure PA-6)98.245.21.8250.5220.10.00
595.441.51.9048.2205.40.42
1089.136.82.1545.0192.70.81
1582.528.42.3841.3178.51.15

Note: Molecular weight (Mn) determined by Gel Permeation Chromatography (GPC) in HFIP. Thermal transitions (Tg, Tm) determined by Differential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min. Amine content quantified via TNBS (2,4,6-trinitrobenzenesulfonic acid) assay.

References

  • Title: 7-(Aminomethyl)azepan-2-one | CID 54594156 Source: National Center for Biotechnology Information (NCBI) / PubChem URL: [Link]

  • Title: Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides Source: ResearchGate / Macromolecules URL: [Link]

  • Title: Synthesis of caprolactam from lysine - US8367819B2 Source: Google Patents URL

Sources

Method

Application Note: Functionalization of Azepane Rings Using 7-(Aminomethyl)azepan-2-one

Subtitle: A Comprehensive Guide to Orthogonal Derivatization for Medicinal Chemistry and Polymer Science Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Introduction & Scientific Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: A Comprehensive Guide to Orthogonal Derivatization for Medicinal Chemistry and Polymer Science Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Introduction & Scientific Rationale

The "escape from flatland" paradigm in modern drug discovery has driven a surge of interest in sp³-rich, conformationally flexible scaffolds. Among these, seven-membered nitrogen-containing heterocycles (azepanes) are highly sought after, as they offer unique three-dimensional exit vectors and structural flexibility that distinctively contrast with traditional six-membered piperidine rings[1]. Azepanes and their derivatives are core structural motifs in numerous approved drugs and promising lead compounds targeting the central nervous system, bacterial infections, and oncology pathways[2].

However, the synthesis of heavily functionalized azepanes remains challenging. 7-(Aminomethyl)azepan-2-one (also known as ϵ -aminomethyl- ϵ -caprolactam) emerges as a highly versatile, trifunctional building block to overcome these synthetic hurdles[3]. It features three orthogonal reactivity nodes:

  • A highly nucleophilic primary aliphatic amine.

  • A weakly nucleophilic, acidic secondary lactam nitrogen.

  • An electrophilic lactam carbonyl, which can undergo reduction or act as a monomer in ring-opening polymerization (ROP)[4].

This application note provides validated, self-consistent protocols for the orthogonal functionalization of 7-(Aminomethyl)azepan-2-one, enabling the rapid generation of diverse azepane libraries for medicinal chemistry and functionalized polyamides for materials science[5].

Physicochemical Profiling & Reactivity Nodes

Understanding the physicochemical properties of 7-(Aminomethyl)azepan-2-one is critical for designing chemoselective reactions. The stark difference in pKa between the primary amine and the lactam nitrogen is the cornerstone of its orthogonal reactivity.

PropertyValue / Description
Compound Name 7-(Aminomethyl)azepan-2-one
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol [3]
Primary Amine pKₐ ~10.5 (Highly reactive nucleophile)
Lactam NH pKₐ ~15.0 (Requires strong base for deprotonation)
Carbonyl Reactivity Susceptible to strong reducing agents (LiAlH₄) or anionic ROP

Mechanistic Pathways: Orthogonal Functionalization Logic

The inherent electronic differences between the primary aminomethyl group and the secondary lactam nitrogen allow for completely chemoselective derivatization without the immediate need for protecting groups. The primary amine can be selectively acylated or alkylated under mild conditions. Subsequent functionalization of the lactam core requires either protection of the primary amine or its prior conversion into a stable moiety.

Reactivity Start 7-(Aminomethyl) azepan-2-one PrimaryAmine Primary Amine (Highly Nucleophilic) Start->PrimaryAmine LactamNH Lactam NH (Weakly Nucleophilic) Start->LactamNH Carbonyl Lactam Carbonyl (Electrophilic) Start->Carbonyl Acylation Amide Formation (Acylation) PrimaryAmine->Acylation Chemoselective Alkylation N-Alkylation (Strong Base) LactamNH->Alkylation Post-Protection Reduction Reduction to Azepane (LiAlH4) Carbonyl->Reduction Global Reduction

Orthogonal reactivity nodes of 7-(Aminomethyl)azepan-2-one for selective functionalization.

Experimental Protocols

Protocol 1: Chemoselective N-Acylation of the Primary Aminomethyl Group

Objective: To selectively functionalize the primary amine while leaving the lactam core intact. Causality & Insights: The primary amine is significantly more nucleophilic than the sterically hindered, resonance-stabilized lactam nitrogen. By maintaining a strict stoichiometric ratio of 1:1 (amine to electrophile) and operating at low temperatures (0 °C), the reaction is kinetically driven to exclusively yield the primary amide, preventing any background acylation of the lactam.

Step-by-Step Procedure:

  • Dissolve 7-(Aminomethyl)azepan-2-one (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA, 1.2 eq, 12 mmol) and cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise, add the desired acyl chloride (1.0 eq, 10 mmol) dissolved in 5 mL of DCM over 15 minutes to prevent localized heating.

  • Allow the reaction to stir for 2 hours, gradually warming to room temperature.

  • Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, typically 2-5% MeOH in DCM) to afford the N-acylated product.

Protocol 2: Lactam Nitrogen Alkylation (Core Functionalization)

Objective: To alkylate the azepane ring nitrogen. Causality & Insights: The lactam NH has a pKₐ of ~15, meaning mild organic bases (like Et₃N or DIPEA) are insufficient for deprotonation. A strong base, such as Sodium Hydride (NaH), is required to generate the reactive lactamate anion. To prevent competitive over-alkylation, the primary amine must first be protected (e.g., as a tert-butyl carbamate, Boc) or already functionalized as an amide (from Protocol 1).

Step-by-Step Procedure:

  • Dissolve the N-protected 7-(aminomethyl)azepan-2-one (1.0 eq, 5 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) at 0 °C.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 7.5 mmol) in small portions. Observe the evolution of H₂ gas.

  • Stir at 0 °C for 30 minutes to ensure complete deprotonation of the lactam NH.

  • Add the alkyl halide (e.g., benzyl bromide, 1.2 eq, 6 mmol) dropwise.

  • Warm the mixture to room temperature and stir for 4-6 hours.

  • Carefully quench with ice-cold water and extract with Ethyl Acetate (3 x 30 mL).

  • Wash the organic layer with brine (5 x 20 mL) to remove DMF, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol 3: Global Reduction to 2-(Aminomethyl)azepane Derivatives

Objective: To reduce the lactam carbonyl, yielding a fully saturated, functionalized azepane ring. Causality & Insights: The lactam carbonyl is highly stable and requires a potent hydride source for reduction. Lithium Aluminum Hydride (LiAlH₄) efficiently reduces the lactam to a cyclic amine. If the primary amine was previously acylated (Protocol 1), LiAlH₄ will concurrently reduce the pendant amide to a secondary amine, yielding a functionalized 1,2-diamine equivalent embedded in the azepane scaffold.

Step-by-Step Procedure:

  • Suspend LiAlH₄ (3.0 eq, 15 mmol) in anhydrous Tetrahydrofuran (THF, 0.2 M) at 0 °C under argon.

  • Slowly add a solution of the functionalized azepan-2-one (1.0 eq, 5 mmol) in THF dropwise to manage the exothermic reaction.

  • Attach a reflux condenser and heat the reaction to 70 °C (reflux) for 12 hours.

  • Cool the mixture to 0 °C and perform a Fieser-Fieser quench: Add x mL water (where x = grams of LiAlH₄), followed by x mL 15% NaOH, and 3x mL water.

  • Stir vigorously for 1 hour until a white granular precipitate forms.

  • Filter the mixture through a pad of Celite, washing thoroughly with hot THF.

  • Concentrate the filtrate to yield the crude 2-(aminomethyl)azepane derivative.

Workflow Step1 1. Starting Material 7-(Aminomethyl)azepan-2-one Step2 2. Primary Amine Protection (Boc2O, Et3N) Step1->Step2 Step3 3. Lactam N-Alkylation (NaH, R-X) Step2->Step3 Step4 4. Lactam Reduction (LiAlH4, THF) Step3->Step4 Step5 5. Deprotection (TFA/DCM) Step4->Step5 Step6 6. Final Product 1-Alkyl-2-(aminomethyl)azepane Step5->Step6

Step-by-step workflow for the synthesis of fully saturated, functionalized azepane libraries.

Quantitative Data: Typical Yields and Conditions

The following table summarizes the expected chemoselectivity and isolated yields for the transformations described in the protocols above, based on optimized laboratory conditions.

Reaction TypeReagents & ConditionsChemoselectivityTypical Yield (%)
Primary N-Acylation Acyl Chloride, DIPEA, DCM, 0 °C>95% (Primary Amine)85 - 92%
Primary N-Boc Protection Boc₂O, Et₃N, MeOH, RT>98% (Primary Amine)90 - 95%
Lactam N-Alkylation NaH, R-X, DMF, 0 °C to RTExclusive to Lactam NH75 - 88%
Lactam Reduction LiAlH₄, THF, Reflux, 12 hReduces all carbonyls65 - 80%

Advanced Applications: Ring-Opening Polymerization (ROP)

Beyond small-molecule drug discovery, functionalized caprolactams are critical in polymer science. 7-(Aminomethyl)azepan-2-one can be utilized in anionic ring-opening polymerization (AROP) to synthesize aliphatic polyamides (Nylon-6 derivatives) bearing pendant aminomethyl groups. Because free functional groups (like primary amines) are often not tolerated during ROP without interfering with the catalyst, the primary amine is typically masked prior to polymerization[4]. Once polymerized and deprotected, these pendant amines provide highly reactive sites for cross-linking, bioconjugation, or tuning the crystallinity and thermal properties of the resulting polymer films and hydrogels[5].

References

  • PubChem Compound Summary for CID 54594156, 7-(Aminomethyl)azepan-2-one Source: National Center for Biotechnology Information (NCBI) URL:[Link][3]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry Source: Bioorganic & Medicinal Chemistry (Elsevier) URL:[Link][1]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds Source: European Journal of Medicinal Chemistry URL:[Link][2]

  • Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups Source: Chemical Society Reviews (Royal Society of Chemistry) URL:[Link][4]

  • Ring-Opening Polymerization of Allyl-Functionalized Lactams Source: Macromolecules (American Chemical Society) URL:[Link][5]

Sources

Application

Leveraging 7-(Aminomethyl)azepan-2-one for the Synthesis of Novel Enzyme Inhibitors

An Application Note and Protocol Guide for Researchers Abstract The azepan-2-one (ε-caprolactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Abstract

The azepan-2-one (ε-caprolactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have been successfully developed as inhibitors for a range of enzyme targets, including angiotensin-converting enzyme (ACE) and cathepsins.[3][4] This application note provides a comprehensive guide to utilizing 7-(Aminomethyl)azepan-2-one, a versatile bifunctional building block, for the rational design and synthesis of novel enzyme inhibitors. We present detailed protocols for the derivatization of this scaffold, methodologies for robust enzyme inhibition screening, and a framework for data analysis. The primary amino group of 7-(Aminomethyl)azepan-2-one serves as a key synthetic handle, allowing for the systematic introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity.

Introduction: The Rationale for the Azepan-2-one Scaffold

Lactams, or cyclic amides, are a cornerstone of drug discovery, most famously represented by the β-lactam antibiotics.[5] The seven-membered ε-lactam ring of azepan-2-one offers a conformationally restricted yet flexible scaffold that can mimic peptide backbones, making it an excellent starting point for peptidomimetic design.[1] This structural pre-organization can enhance binding affinity to enzyme active sites by reducing the entropic penalty of binding.

7-(Aminomethyl)azepan-2-one (CAS No. 933740-65-9) is an attractive starting material for building focused inhibitor libraries for several reasons[6][7]:

  • Proven Bioactivity: The azepan-2-one core is present in compounds with demonstrated anti-inflammatory and enzyme-inhibiting properties.[4][8]

  • Synthetic Tractability: The primary amine at the 7-position is a nucleophilic center, readily amenable to a wide array of chemical transformations, such as N-acylation and N-alkylation.[9] This allows for the straightforward introduction of various pharmacophoric elements.

  • Vectorial Diversity: Modifying the aminomethyl side chain allows for the exploration of chemical space extending from the core scaffold, enabling chemists to probe enzyme binding pockets and optimize interactions with key residues.

This guide will focus on a generalized synthetic approach to create a library of N-acylated derivatives and provide a robust protocol for their subsequent evaluation as enzyme inhibitors.

Synthesis of an N-Acylated Azepan-2-one Inhibitor Library

The following protocol details a general method for synthesizing a diverse library of inhibitors via amide bond formation between the primary amine of 7-(Aminomethyl)azepan-2-one and a selection of carboxylic acids. This approach allows for systematic variation of the "R" group to probe the structure-activity relationship.

General Synthetic Scheme

The core reaction involves the coupling of 7-(Aminomethyl)azepan-2-one with a carboxylic acid (R-COOH) using a standard peptide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole), to yield the corresponding amide derivative.

// Edges Scaffold -> Coupling; CarboxylicAcid -> Coupling; Coupling -> Solvent [style=invis]; Coupling -> Workup [lhead=cluster_process, label="Reaction Mixture"]; Workup -> Purification; Purification -> FinalProduct; FinalProduct -> Characterization; } dotedot Caption: General workflow for the synthesis of N-acylated inhibitors.

Detailed Synthesis Protocol

Rationale: This protocol employs EDC/HOBt coupling, a widely used method for forming amide bonds under mild conditions, which minimizes side reactions and preserves stereochemistry if chiral carboxylic acids are used. Dichloromethane (DCM) is chosen as a common solvent that is relatively easy to remove post-reaction.

Materials:

  • 7-(Aminomethyl)azepan-2-one

  • Carboxylic acid of choice (e.g., benzoic acid, phenylacetic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the selected carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous DCM (approx. 10 mL per mmol of acid).

    • Add 7-(Aminomethyl)azepan-2-one (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution. Stir for 10 minutes at room temperature.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add EDC (1.2 eq) to the cooled reaction mixture portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase is 5-10% Methanol in DCM. The product should have a different Rf value than the starting amine.

  • Workup and Extraction:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This washing sequence removes unreacted starting materials, coupling agents, and base.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

    • Characterize the final compound using NMR (¹H, ¹³C) and Mass Spectrometry (LC-MS) to confirm its structure and purity.

Biochemical Evaluation: Enzyme Inhibition Assay

This section provides a generalized protocol for determining the in vitro inhibitory activity of the synthesized compounds against a purified enzyme.[10] This protocol can be adapted for various enzyme classes and detection methods (e.g., absorbance, fluorescence).

Principle of the Assay

The assay measures the rate of an enzymatic reaction in the presence and absence of the synthesized inhibitor. By comparing these rates across a range of inhibitor concentrations, the concentration at which the inhibitor reduces enzyme activity by 50% (IC₅₀) can be determined. This value is a key metric for inhibitor potency.[11][12]

// Nodes A [label="Reagent Preparation\n(Buffer, Enzyme, Substrate, Inhibitor Stocks)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Serial Dilution of Inhibitor\nin 96-well plate", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Addition of Enzyme Solution\nto all wells (except 'No Enzyme' control)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Pre-incubation\n(e.g., 15 min at 37°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Initiate Reaction:\nAdd Substrate Solution to all wells", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Kinetic Measurement\n(e.g., Read absorbance every 60s for 30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Data Analysis:\n1. Calculate Reaction Rates (V)\n2. Calculate % Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="IC50 Determination:\nPlot % Inhibition vs. [Inhibitor]\n(Non-linear regression)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } dotedot Caption: Experimental workflow for a typical enzyme inhibition assay.

Detailed Protocol for IC₅₀ Determination

Materials and Reagents:

  • Purified enzyme of interest

  • Specific enzyme substrate

  • Synthesized inhibitor compound (dissolved in DMSO to make a high-concentration stock, e.g., 10 mM)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplates (clear, for absorbance assays)

  • Microplate reader

  • Multichannel pipette

Step-by-Step Procedure:

  • Prepare Solutions:

    • Prepare working solutions of the enzyme and substrate in the assay buffer at the desired concentrations.

    • Perform a serial dilution of the inhibitor stock solution (e.g., 1:3 dilutions) in the assay buffer across a 96-well plate to create a range of test concentrations.

  • Assay Plate Setup:

    • Design the plate layout to include:

      • 100% Activity Control (No Inhibitor): Wells containing enzyme, buffer, and DMSO (vehicle).

      • 0% Activity Control (No Enzyme): Wells containing substrate, buffer, and DMSO.

      • Test Wells: Wells containing enzyme, buffer, and the various concentrations of the inhibitor.

  • Enzyme and Inhibitor Pre-incubation:

    • To the appropriate wells, add a fixed volume of the assay buffer.

    • Add 2 µL of the serially diluted inhibitor solutions (or DMSO for controls) to the test wells.

    • Add a fixed volume of the enzyme working solution to all wells except the "No Enzyme" control.

    • Mix gently and incubate the plate for a set time (e.g., 15-30 minutes) at the enzyme's optimal temperature (e.g., 37°C). This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate and Monitor the Reaction:

    • Start the enzymatic reaction by adding a fixed volume of the substrate working solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in the microplate reader.

    • Measure the change in signal (e.g., absorbance at a specific wavelength) over time (kinetic mode) for a defined period (e.g., 20-30 minutes).

  • Data Analysis:

    • For each well, determine the initial reaction rate (V) by calculating the slope of the linear portion of the signal vs. time curve.

    • Subtract the rate of the "No Enzyme" control from all other rates to correct for background signal.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100 where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate of the "No Inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve (e.g., a four-parameter logistic model) using appropriate software (e.g., GraphPad Prism, Origin).[12]

Data Presentation and Interpretation

Organizing experimental data in a clear, tabular format is essential for analysis and comparison. The following table provides an example of how to structure the data from an IC₅₀ determination experiment.

Inhibitor Concentration [µM]Rate (mOD/min)Corrected Rate (mOD/min)% Inhibition
Controls
No Inhibitor (100% Activity)15.215.00.0
No Enzyme (0% Activity)0.20.0N/A
Test Compound
1001.00.894.7
33.31.91.788.7
11.13.53.378.0
3.76.86.656.0
1.28.17.947.3
0.411.511.324.7
0.114.013.88.0
Calculated IC₅₀ (µM) 1.4

Conclusion

7-(Aminomethyl)azepan-2-one is a highly valuable and versatile scaffold for the development of novel enzyme inhibitors. The straightforward synthetic accessibility of its primary amine allows for the rapid generation of diverse chemical libraries. The protocols outlined in this application note provide a robust framework for synthesizing N-acylated derivatives and subsequently evaluating their inhibitory potency through established biochemical assays. By systematically applying these methods, researchers can efficiently navigate the hit-to-lead optimization process in drug discovery programs targeting a wide array of enzymes.

References

  • Joaquín, G., et al. (2012). Anticancer drug design using scaffolds of β-lactams, sulfonamides, quinoline, quinoxaline and natural products. Drugs advances in clinical trials. Current Medicinal Chemistry, 19(26), 4377-98. [Link]

  • Liao, D. (2015). Identification and characterization of small-molecule inhibitors of lysine acetyltransferases. Methods in Molecular Biology, 1238, 439-51. [Link]

  • Nisar, R. N., et al. (2022). In Vitro Enzyme Inhibition Assay. Bio-protocol, 12(14), e4475. [Link]

  • Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biophysical Chemistry, 273, 106584. [Link]

  • Gladkova, C., et al. (2023). Identification and structural characterization of small-molecule inhibitors of PINK1. Journal of Biological Chemistry, 299(11), 105342. [Link]

  • Nuno, B. (2024). Structural and Functional Characterization of Enzyme Inhibitors in the Context of Disease Treatment. Biochemistry and Physiology, 13(4), 481. [Link]

  • Palomo, C., et al. (2006). Synthesis of β-Lactam Scaffolds for Ditopic Peptidomimetics. The Journal of Organic Chemistry, 72(1), 141-150. [Link]

  • Sahoo, B. M., et al. (2022). Therapeutic potentials of β-lactam: A scaffold for new drug development. ResearchGate. [Link]

  • da Silva, G. G., & da Silva, J. A. T. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]

  • Yokota, T., et al. (2019). Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792. Physiological Reports, 7(18), e14227. [Link]

  • Taho, A., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(48), 28245-28255. [Link]

  • Lee, M., et al. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules, 29(2), 297. [Link]

  • Belland, A., et al. (2021). Identification and Characterization of a Small-Molecule Inhibitor of the Pseudomonas aeruginosa SOS Response. International Journal of Molecular Sciences, 22(16), 8824. [Link]

  • Strnad, J., et al. (2005). Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo. Journal of Medicinal Chemistry, 48(4), 955-8. [Link]

  • Yanagisawa, H., et al. (1988). Angiotensin-converting enzyme inhibitors. 2. Perhydroazepin-2-one derivatives. Journal of Medicinal Chemistry, 31(2), 422-8. [Link]

  • Yanagisawa, H., et al. (1988). Angiotensin-converting enzyme inhibitors. 2. Perhydroazepin-2-one derivatives. Journal of Medicinal Chemistry, 31(2), 422-428. [Link]

  • Bommarius, A. S. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biotechnology and Bioprocess Engineering. [Link]

  • Hotoda, H., et al. (2003). Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin. Bioorganic & Medicinal Chemistry Letters, 13(17), 2829-32. [Link]

  • Kim, H., et al. (2021). Method of preparing primary amines from amino acids using enzymatic conversion.
  • Kim, J. M., et al. (2022). Novel Enzymatic Method for Imine Synthesis via the Oxidation of Primary Amines Using D-Amino Acid Oxidase from Porcine Kidney. International Journal of Molecular Sciences, 23(9), 5122. [Link]

  • Bogen, S. L., et al. (2007). Amino-caprolactam derivatives as gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5898-901. [Link]

  • Wikipedia (n.d.). Caprolactam. Wikipedia. [Link]

  • Gauthier, J. Y., et al. (2006). Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2737-41. [Link]

  • Singh, G. S. (2010). 2-Azetidinone--a new profile of various pharmacological activities. Mini Reviews in Medicinal Chemistry, 10(14), 1333-47. [Link]

  • Kumar, A., et al. (2024). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol: A Comprehensive Study. Research Journal, 2(3). [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of protected primary amines. Organic Chemistry Portal. [Link]

  • Abuelizz, H. A., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Molecules, 27(7), 2262. [Link]

  • Matrix Fine Chemicals (n.d.). AZEPAN-2-ONE | CAS 105-60-2. Matrix Fine Chemicals. [Link]

  • Chung, H. A., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. [Link]

  • Bruggink, A., et al. (1996). Process for the enzymatic synthesis of beta-lactam antibiotics in the presence of an enzyme inhibitor.
  • Thomas, B. (2011). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. [Link]

  • Le, T. B., et al. (2023). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules, 28(6), 2538. [Link]

Sources

Method

Solvent selection guide for 7-(Aminomethyl)azepan-2-one reactions

[label="Polar Aprotic Figure 1: Decision matrix for solvent selection in 7-(Aminomethyl)azepan-2-one functionalization. Quantitative Data: Solvent Properties and Empirical Effects The following table summarizes the quant...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Polar Aprotic

Figure 1: Decision matrix for solvent selection in 7-(Aminomethyl)azepan-2-one functionalization.

Quantitative Data: Solvent Properties and Empirical Effects

The following table summarizes the quantitative physical properties of standard solvents and their empirical impact on the solvation and reactivity of 7-(Aminomethyl)azepan-2-one.

Solvent SystemDielectric Constant ( ϵ )H-Bond DonorH-Bond AcceptorSolvation of SubstrateOptimal Reaction Application
Dichloromethane (DCM) 8.93NoVery WeakModerate (Monomers)Biphasic Acylation / Sulfonylation
Water (H₂O) 80.10Yes (Strong)Yes (Strong)HighBiphasic Acylation (Aqueous phase)
Methanol (MeOH) 32.70Yes (Strong)Yes (Strong)HighReductive Amination
Dimethylformamide (DMF) 36.70NoYes (Strong)HighN-Alkylation / Sₙ2 Displacements
Toluene 2.38NoNoLow (Aggregates)Not Recommended

Experimental Protocols (Self-Validating Systems)

The following methodologies are engineered to be self-validating, meaning the physical behavior of the reaction inherently signals its progress and success.

Protocol A: Chemoselective N-Acylation (Biphasic Schotten-Baumann)

This protocol is adapted from the validated synthesis of analogous 3-(acylamino)azepan-2-ones by Fox et al. in the Journal of Medicinal Chemistry [2]. Using a biphasic system prevents the precipitation of triethylamine-hydrochloride salts, which often trap the highly polar starting material.

Materials:

  • 7-(Aminomethyl)azepan-2-one (1.0 eq)

  • Acyl chloride (1.05 eq)

  • Na₂CO₃ (3.0 eq)

  • Dichloromethane (DCM) and Deionized Water (1:1 v/v)

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 7-(Aminomethyl)azepan-2-one and Na₂CO₃ in water.

    • Causality: The water completely disrupts the lactam hydrogen-bonding networks, ensuring total dissolution. The Na₂CO₃ establishes an alkaline environment, keeping the primary amine deprotonated and highly nucleophilic.

  • Organic Phase Preparation: Dissolve the acyl chloride in DCM.

  • Reaction Initiation: Add the aqueous phase to the organic phase at 0 °C under vigorous stirring (≥800 rpm).

    • Causality: Vigorous stirring maximizes the interfacial surface area. The primary amine reacts with the electrophile exclusively at the biphasic interface.

  • Maturation: Allow the reaction to warm to ambient temperature and stir for 2 hours.

  • Validation Checkpoint: This system is self-validating. As the primary amine is acylated, the resulting product loses its primary hydrogen-bond donor capacity and becomes significantly more lipophilic, partitioning completely into the lower DCM layer. A clean, stable phase separation with a homogeneous organic layer indicates successful conversion.

  • Workup: Separate the organic layer. Extract the aqueous phase once more with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

BiphasicWorkflow Step1 Dissolve Azepan-2-one & Na2CO3 in H2O Step3 Combine Phases at 0-25°C (Vigorous Stirring) Step1->Step3 Step2 Dissolve Acyl Chloride in DCM Step2->Step3 Step4 Phase Transfer & Reaction Amine reacts at interface Step3->Step4 Step5 Phase Separation Org: Product | Aq: Salts Step4->Step5

Figure 2: Biphasic Schotten-Baumann acylation workflow.

Protocol B: Reductive Amination via Protic Solvation

When synthesizing secondary or tertiary amines, protic solvents are mandatory to facilitate the dehydration of the hemiaminal intermediate.

Materials:

  • 7-(Aminomethyl)azepan-2-one (1.0 eq)

  • Target Aldehyde/Ketone (1.1 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Glacial acetic acid (catalytic)

  • Anhydrous Methanol

Step-by-Step Methodology:

  • Imine Formation: Dissolve 7-(Aminomethyl)azepan-2-one and the carbonyl compound in anhydrous methanol. Add glacial acetic acid dropwise until the pH is approximately 5–6.

    • Causality: Methanol stabilizes the transition state of the hemiaminal. The specific pH of 5–6 acts as a self-validating equilibrium; it is acidic enough to protonate the carbonyl oxygen (increasing its electrophilicity) but not so acidic that the primary amine (pKa ~9.5) becomes fully protonated and unreactive.

  • Reduction: After stirring for 1 hour at room temperature to ensure complete imine formation, add NaBH₃CN in small portions.

    • Causality: NaBH₃CN is stable in slightly acidic methanol and exhibits strict chemoselectivity, reducing the charged iminium ion much faster than the unreacted neutral carbonyl.

  • Validation Checkpoint: TLC monitoring (using a ninhydrin stain) will show the rapid disappearance of the primary amine spot (which stains deep purple/pink). If the starting carbonyl is colored, a distinct visual color shift will occur upon imine formation and subsequent reduction.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy any excess hydride. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • National Center for Biotechnology Information. "7-(Aminomethyl)azepan-2-one." PubChem Compound Summary for CID 54594156. URL:[Link]

  • Fox, D.J., Reckless, J., Wilbert, S.M., et al. "Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo." Journal of Medicinal Chemistry, 48(3), 867-874 (2005). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-(Aminomethyl)azepan-2-one

Welcome to our dedicated technical support center for the synthesis of 7-(Aminomethyl)azepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the synthesis of 7-(Aminomethyl)azepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will delve into the mechanistic rationale behind procedural choices, providing you with the in-depth knowledge to optimize your experimental outcomes.

I. Synthetic Strategy Overview

The synthesis of 7-(Aminomethyl)azepan-2-one, a valuable building block in medicinal chemistry, presents unique challenges, primarily centered around the selective functionalization of the caprolactam ring. A prevalent and logical synthetic approach involves the C-alkylation of a suitably N-protected caprolactam, followed by functional group manipulation to introduce the aminomethyl moiety. This guide will focus on troubleshooting and optimizing this synthetic pathway.

A Proposed Synthetic Pathway

Synthetic_Pathway Caprolactam ε-Caprolactam N_Protected_Caprolactam N-Protected Caprolactam Caprolactam->N_Protected_Caprolactam Protection C7_Alkylated_Intermediate C7-Alkylated Intermediate (e.g., Ester or Nitrile) N_Protected_Caprolactam->C7_Alkylated_Intermediate C7-Alkylation Aminomethyl_Product 7-(Aminomethyl)azepan-2-one C7_Alkylated_Intermediate->Aminomethyl_Product Reduction & Deprotection

Caption: A general synthetic workflow for 7-(Aminomethyl)azepan-2-one.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in C7-Alkylation Step

A low yield in the C7-alkylation of N-protected caprolactam is a frequent hurdle. This is often due to a lack of regioselectivity, with the competing N-alkylation reaction being a major side reaction.

Potential Cause Explanation Recommended Action
Competing N-Alkylation The nitrogen atom of the lactam is also nucleophilic and can compete with the desired C7-carbanion for the alkylating agent. This is especially problematic if the N-protecting group is not sufficiently electron-withdrawing or sterically hindering.1. Optimize N-Protecting Group: Employ a bulky or electron-withdrawing protecting group to disfavor N-alkylation. Common choices include Boc (tert-butyloxycarbonyl) or a silyl group. 2. Choice of Base and Solvent: Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to favor the formation of the C7-lithio species.
Incomplete Deprotonation Insufficient deprotonation at the C7 position will lead to unreacted starting material and consequently low product yield.1. Stronger Base: Consider using a stronger base or a combination of bases. 2. Temperature Control: Ensure the reaction is maintained at the optimal low temperature for carbanion formation and stability.
Poor Electrophile Reactivity The chosen alkylating agent (e.g., ethyl bromoacetate or chloroacetonitrile) may not be reactive enough under the reaction conditions.1. More Reactive Electrophile: Switch to a more reactive electrophile, for instance, by using the corresponding iodide instead of a bromide or chloride. 2. Additive: The addition of a catalyst like copper(I) iodide (CuI) can sometimes facilitate the alkylation.

Issue 2: Difficulty in Reducing the C7-Functional Group

The conversion of the C7-ester or C7-nitrile to the aminomethyl group can be challenging, with incomplete reduction or side reactions occurring.

Potential Cause Explanation Recommended Action
Incomplete Reduction of Nitrile The reduction of a nitrile to a primary amine can sometimes be sluggish or lead to the formation of secondary and tertiary amine byproducts.[1]1. Catalyst Selection: For catalytic hydrogenation, Raney Nickel or Palladium on carbon (Pd/C) are commonly used.[2] The addition of ammonia can help suppress the formation of secondary and tertiary amines.[2] 2. Reducing Agent: Alternatively, chemical reduction using lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be effective.[3]
Ester Reduction to Hydroxymethyl Group If your intermediate is an ester, direct conversion to the amine is not straightforward. The ester is typically first reduced to a hydroxymethyl group.1. Two-Step Conversion: Reduce the ester to the corresponding alcohol using a reducing agent like LiAlH₄. Subsequently, convert the alcohol to the amine via a mesylate or tosylate intermediate followed by nucleophilic substitution with an amine source (e.g., ammonia or sodium azide followed by reduction).
Lactam Ring Opening Harsh reduction conditions can potentially lead to the cleavage of the lactam ring.1. Milder Reducing Agents: If lactam ring opening is observed, consider using milder reducing agents or optimizing the reaction conditions (e.g., lower temperature, shorter reaction time).

Issue 3: Challenges in Product Purification

The final product, 7-(Aminomethyl)azepan-2-one, can be difficult to purify due to its polarity and potential for forming byproducts.

Potential Cause Explanation Recommended Action
High Polarity of the Product The presence of both the lactam and the primary amine makes the product highly polar and water-soluble, which can complicate extraction and chromatography.1. Ion-Exchange Chromatography: This is often the most effective method for purifying highly polar and ionizable compounds. 2. Reverse-Phase Chromatography: If the product has sufficient organic character, reverse-phase HPLC with a suitable mobile phase (e.g., water/acetonitrile with a modifier like trifluoroacetic acid) can be employed.
Presence of Closely Related Impurities Impurities such as the starting material, N-alkylated byproducts, or incompletely reduced intermediates can be difficult to separate from the desired product.1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique. 2. Derivatization: In some cases, temporary derivatization of the amine (e.g., as a Boc-protected amine) can alter its chromatographic properties, facilitating separation from impurities. The protecting group can then be removed in a final step.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high overall yield?

The C7-alkylation step is arguably the most critical. Achieving high regioselectivity (C-alkylation over N-alkylation) at this stage is paramount for maximizing the yield of the desired intermediate and simplifying downstream purification. Careful optimization of the N-protecting group, base, solvent, and temperature is essential.

Q2: How can I monitor the progress of the reactions effectively?

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the disappearance of starting materials and the appearance of products. Staining with ninhydrin can be particularly useful for visualizing the final amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of the desired product and any major byproducts by their mass-to-charge ratio. This is invaluable for troubleshooting and optimizing reaction conditions.

Q3: Are there alternative synthetic routes to consider?

While the C-alkylation approach is common, other strategies could be explored, such as:

  • Starting from a pre-functionalized ring: Synthesis could begin from a cycloheptanone derivative already bearing a suitable functional group at the corresponding position, which is then converted to the lactam via a Beckmann rearrangement.

  • Ring-closing metathesis: This powerful reaction could potentially be used to construct the seven-membered ring with the desired substituent already in place.

IV. Experimental Protocols

Protocol 1: N-Boc Protection of ε-Caprolactam

  • Dissolve ε-caprolactam (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-caprolactam.

Protocol 2: Catalytic Hydrogenation of a C7-Nitrile Intermediate

  • In a high-pressure reactor, dissolve the C7-cyano-N-Boc-caprolactam intermediate (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia.

  • Add a catalytic amount of Raney Nickel or 10% Pd/C (typically 5-10 mol%).

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by LC-MS).

  • Carefully filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude aminomethyl product.

V. Visualizing Key Concepts

Troubleshooting_Yield cluster_alkylation C7-Alkylation Issues cluster_reduction Reduction Issues cluster_purification Purification Challenges Low_Yield Low Yield N_Alkylation N-Alkylation Side Reaction Low_Yield->N_Alkylation Incomplete_Deprotonation Incomplete Deprotonation Low_Yield->Incomplete_Deprotonation Incomplete_Reduction Incomplete Reduction Side_Products Side Products (e.g., secondary amines) Incomplete_Reduction->Side_Products Ring_Opening Lactam Ring Opening Incomplete_Reduction->Ring_Opening High_Polarity High Product Polarity Impurity_Separation Difficult Impurity Separation High_Polarity->Impurity_Separation

Caption: A flowchart illustrating common issues affecting yield.

VI. References

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Degradation of 7-(Aminomethyl)azepan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stability issues with bifunctional building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stability issues with bifunctional building blocks.

7-(Aminomethyl)azepan-2-one (CAS: 933740-65-9) is a highly versatile compound, featuring both a nucleophilic primary amine and a reactive seven-membered lactam (azepan-2-one) ring[1]. While this dual functionality makes it an excellent precursor for peptidomimetics and heterocyclic therapeutics, it also makes the molecule inherently susceptible to rapid thermal and oxidative degradation during storage.

This guide provides mechanistic insights, analytical troubleshooting matrices, and field-proven protocols to ensure the structural integrity of your compound.

FAQ & Troubleshooting Guide
Q1: Why does my 7-(Aminomethyl)azepan-2-one sample turn yellow and become viscous during room-temperature storage?

Expert Insight (Causality): The physical changes you are observing—yellowing and increased viscosity—are macroscopic symptoms of two concurrent degradation pathways driven by thermal energy and atmospheric exposure:

  • Oxidative Degradation of the Primary Amine: Aliphatic primary amines are highly sensitive to auto-oxidation when exposed to atmospheric oxygen and light. Thermal energy accelerates the oxidation of the amine to hydroxylamines, oximes, and imines. These conjugated byproducts are chromophores, which explains the characteristic yellow-to-brown discoloration of the sample over time[4][5].

DegradationPathways A 7-(Aminomethyl)azepan-2-one (Intact Molecule) B Thermal Ring-Opening (Intermolecular Attack) A->B Heat (>25°C) C Oxidative Degradation (Amine Oxidation) A->C O2 + Light D Hydrolytic Cleavage (Lactam Ring Opening) A->D H2O + Heat E Polyamide Oligomers (Viscous/Solid state) B->E F Imines / N-Oxides (Yellow/Brown color) C->F G Acyclic Diamino Acids (Hygroscopic solid) D->G

Fig 1. Primary degradation pathways of 7-(Aminomethyl)azepan-2-one under sub-optimal storage.

Q2: How can I analytically differentiate between hydrolytic degradation, thermal oligomerization, and oxidation?

Expert Insight (Self-Validating Analytics): To implement the correct corrective action, you must first diagnose the specific degradation pathway. Relying solely on visual inspection is insufficient. We recommend a multi-modal analytical approach using LC-MS, FTIR, and ¹H-NMR to validate the integrity of the batch.

Table 1: Quantitative Analytical Markers of Degradation

Degradation PathwayVisual IndicatorLC-MS Marker (Base MW: 142.2 Da)FTIR Marker¹H-NMR Marker (in CDCl₃/D₂O)
Thermal Oligomerization Increased viscosity / gelationPolymeric repeating units (+142 Da increments)Broadening of amide I band (~1650 cm⁻¹)Broad polymeric peaks, loss of distinct lactam N-H
Amine Oxidation Yellowing / BrowningM+14 (Nitrones) or M-2 (Imines)Appearance of C=N stretch (~1690 cm⁻¹)Downfield shift of protons adjacent to imine (8.0-8.5 ppm)
Hydrolysis Clumping / HygroscopicM+18 (Acyclic diamino acid, 160.2 Da)Broad -OH / -COOH stretch (2500-3300 cm⁻¹)Loss of lactam ring protons, appearance of free carboxylic acid
Q3: What is the optimal, field-proven storage protocol to completely halt thermal degradation?

Expert Insight (Self-Validating Protocol): To arrest both the thermodynamic drive for polymerization and the oxidative degradation of the amine, the compound must be stored in a state of low kinetic energy (sub-zero temperatures) and devoid of nucleophilic competitors (moisture) or oxidants (oxygen).

StorageWorkflow S1 1. Lyophilize (<0.1% H2O) S2 2. Aliquot (Amber Vials) S1->S2 S3 3. Purge (Argon Gas) S2->S3 S4 4. Seal (PTFE/Parafilm) S3->S4 S5 5. Store (-20°C to -80°C) S4->S5

Fig 2. Step-by-step cryogenic storage workflow to prevent thermal and oxidative degradation.

Standard Operating Procedure (SOP): Cryo-Desiccation Storage

  • Lyophilization (Moisture Removal): Ensure the synthesized or purchased batch is completely dry. Residual water acts as a potent initiator for lactam hydrolysis. Lyophilize the sample until the moisture content is <0.1% (verify via Karl Fischer titration).

  • Aliquoting (Minimizing Freeze-Thaw): Divide the bulk material into single-use aliquots using amber glass vials. Amber glass prevents UV/Vis-induced photo-oxidation of the primary amine.

  • Inert Gas Purging (Oxygen Displacement): Place the open vials in a glove box or use a Schlenk line to purge the headspace with high-purity Argon. Argon is strictly preferred over Nitrogen due to its higher density, which allows it to better blanket the solid and displace oxygen.

  • Hermetic Sealing: Seal the vials using PTFE-lined silicone septa caps. Wrap the caps tightly with Parafilm to prevent moisture ingress during long-term storage.

  • Cryogenic Storage: Store the sealed vials at -20°C or -80°C. At these temperatures, the kinetic energy is insufficient to overcome the activation barrier for nucleophilic attack by the primary amine, effectively halting ring-opening oligomerization.

Table 2: Storage Condition Matrix & Expected Shelf Life

TemperatureAtmosphereLight ExposureExpected Shelf LifeRisk of Thermal Degradation
25°C (Room Temp) Ambient AirClear Vial< 1 WeekCritical (Rapid oxidation & oligomerization)
4°C (Fridge) Ambient AirAmber Vial1 - 3 MonthsModerate (Slow oxidation)
-20°C (Freezer) Argon PurgedAmber Vial> 12 MonthsLow (Kinetic energy too low for ROP)
-80°C (Ultra-low) Argon PurgedAmber Vial> 24 MonthsNegligible
Q4: Can a thermally degraded, viscous batch of 7-(Aminomethyl)azepan-2-one be salvaged?

Expert Insight: Whether a batch can be salvaged depends entirely on the extent of the covalent modifications.

  • For trace oxidation/hydrolysis (Slight yellowing, still a free-flowing powder): Dissolve the mixture in a non-polar solvent (e.g., dichloromethane) and wash with a mild aqueous base (e.g., saturated NaHCO₃) to remove acyclic amino acid byproducts. Follow up with flash chromatography (Silica gel, utilizing a highly polar eluent system like DCM:MeOH:NH₄OH to account for the amine) to isolate the pure lactam.

  • For polymerized material (Viscous oil or gelation): Discard the batch. The energy and harsh chemical conditions required to depolymerize the polyamides will inevitably destroy the primary amine functional group, rendering the material useless for downstream synthesis.

References
  • Title: Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6 Source: ACS Publications (Industrial & Engineering Chemistry Research) URL: [Link]

  • Title: Development of Novel Approaches to Rejuvenate Degraded PEI Adsorbents with Catalytic Hydrogenation Source: Atlantis Press URL: [Link]

  • Title: Enhanced thermomechanical properties of epoxy-multiwalled CNT nano-composites Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Efficient 7-(Aminomethyl)azepan-2-one Production

Welcome to the technical support center for the synthesis of 7-(aminomethyl)azepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-(aminomethyl)azepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of catalyst loading for this specific synthesis. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, thereby improving yield, purity, and overall process efficiency.

The synthesis of 7-(aminomethyl)azepan-2-one, a valuable intermediate, typically involves the catalytic hydrogenation of a nitrile precursor, such as 7-oxo-azepane-2-carbonitrile. The efficiency of this transformation is critically dependent on the catalyst system and reaction conditions. This guide will focus on common issues encountered during this process, particularly those related to catalyst loading and activity.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the catalytic hydrogenation for 7-(aminomethyl)azepan-2-one synthesis.

Q1: What are the most common catalysts used for the reduction of the nitrile group in the synthesis of 7-(aminomethyl)azepan-2-one?

A1: The most prevalent catalysts for the hydrogenation of nitriles to primary amines are heterogeneous catalysts.[1] Raney® Nickel is a widely used and cost-effective option.[2][3] Other common choices include platinum group metal (PGM) catalysts such as Rhodium on alumina (Rh/Al₂O₃) or Palladium on carbon (Pd/C).[4][5] The choice of catalyst can significantly influence the reaction's selectivity and efficiency.[6]

Q2: What is a typical starting catalyst loading for this reaction?

A2: A general starting point for catalyst loading in hydrogenation reactions is around 5-10% by weight (w/w) of the catalyst relative to the substrate.[7] However, the optimal loading is highly dependent on the specific catalyst, substrate purity, and reaction conditions. For instance, a process for hydrogenating nitriles using a rhodium catalyst suggests a range of 1 to 10 mole percent of rhodium per equivalent of nitrile.[4] It is always recommended to start with a small-scale optimization study to determine the ideal loading for your specific system.

Q3: I am observing the formation of secondary and tertiary amine byproducts. How can I minimize these?

A3: The formation of secondary and tertiary amines is a common side reaction during nitrile hydrogenation.[1][2] This occurs when the initially formed primary amine reacts with the imine intermediate. To suppress these byproducts, the addition of ammonia (or ammonium hydroxide) to the reaction mixture is a common and effective strategy.[1] The excess ammonia helps to shift the equilibrium away from the formation of secondary and tertiary amines.

Q4: My reaction is sluggish or has stalled completely. What are the first things I should check?

A4: A stalled hydrogenation reaction can be due to several factors. The primary suspects are catalyst deactivation, insufficient hydrogen pressure, or poor mass transfer.[8][9] First, ensure your hydrogen source is supplying adequate and consistent pressure. Check for any leaks in your reactor system.[10] Secondly, confirm that the agitation is vigorous enough to ensure good mixing of the catalyst, substrate, and hydrogen.[8] Finally, consider the possibility of catalyst deactivation, which is a significant issue and is addressed in detail in the troubleshooting section below.[11][12][13]

II. Troubleshooting Guide: Low Conversion and Catalyst Deactivation

This section provides a structured approach to diagnosing and resolving issues of low conversion, with a focus on catalyst-related problems.

Issue: Unexpectedly Low Conversion of 7-oxo-azepane-2-carbonitrile

Low conversion is a frequent challenge in catalytic hydrogenation. The following guide will help you systematically identify and address the root cause.

Potential Cause 1: Catalyst Deactivation

Catalyst deactivation is a primary reason for incomplete reactions.[6][11] It can occur through several mechanisms:

  • Poisoning: The active sites of the catalyst are blocked by impurities.[8]

    • Permanent Poisons: Sulfur, and certain nitrogen-containing compounds can irreversibly bind to the catalyst.[8]

    • Temporary Poisons: Substances like carbon monoxide (CO), which might be present in the hydrogen source, can reversibly inhibit the catalyst.[8] Water, in some cases, can also act as a temporary poison.[8][11]

  • Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate, leading to a loss of active surface area.[11][12][13]

  • Coking/Fouling: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[11][12]

  • Substrate and Solvent Purity Check:

    • Action: Analyze your starting material (7-oxo-azepane-2-carbonitrile) and solvent for potential catalyst poisons. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or elemental analysis can be useful.

    • Rationale: Impurities in the substrate or solvent are a common source of catalyst poisons.[8] Using highly purified materials is crucial for consistent results.

  • Hydrogen Source Verification:

    • Action: If possible, use a different, high-purity hydrogen source to rule out contamination (e.g., with CO).

    • Rationale: Carbon monoxide is a known inhibitor for many hydrogenation catalysts.[8]

  • Catalyst Handling and Storage:

    • Action: Review your catalyst handling procedures. Ensure that the catalyst has not been unduly exposed to air, especially pyrophoric catalysts like Raney® Nickel.[14]

    • Rationale: Improper handling can lead to oxidation and deactivation of the catalyst before it is even used. Raney® Nickel, if it dries out, is pyrophoric and will ignite spontaneously in air.[14]

  • Evaluate Catalyst Loading:

    • Action: If catalyst poisoning is suspected, incrementally increase the catalyst loading in small-scale experiments.

    • Rationale: A higher catalyst loading may compensate for a certain level of poisoning.[9] However, this is a workaround and not a solution to the root cause.

Experimental Protocol: Small-Scale Catalyst Loading Optimization

  • Set up a parallel series of small-scale reactions (e.g., in a multi-well reactor block).

  • Keep all other reaction parameters (substrate concentration, solvent, temperature, pressure, and agitation speed) constant.

  • Vary the catalyst loading across the reactors (e.g., 2%, 5%, 8%, 10%, 15% w/w).

  • Monitor the reaction progress over time using a suitable analytical method (e.g., HPLC, GC).

  • Plot the conversion versus catalyst loading to identify the optimal range.

Potential Cause 2: Inadequate Reaction Conditions

Even with an active catalyst, suboptimal reaction conditions can lead to poor conversion.

  • Insufficient Hydrogen Pressure: The partial pressure of hydrogen is a key driver for the reaction.[9]

  • Incorrect Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and catalyst deactivation.[8]

  • Poor Mass Transfer/Agitation: Inefficient mixing can limit the contact between the reactants and the catalyst.[8][9]

  • Pressure Optimization:

    • Action: If your equipment allows, systematically increase the hydrogen pressure (e.g., from atmospheric pressure to 5, 10, and 20 bar).

    • Rationale: For some substrates, higher hydrogen pressure is necessary to achieve a reasonable reaction rate.[10]

  • Temperature Study:

    • Action: Conduct the reaction at different temperatures (e.g., room temperature, 40°C, 60°C).

    • Rationale: There is often an optimal temperature window for a given catalytic system.[8]

  • Agitation Speed Evaluation:

    • Action: Increase the stirring rate and observe the effect on the reaction rate.

    • Rationale: If the reaction rate increases with the stirring speed, it indicates that the reaction was previously limited by mass transfer.[9]

Data Summary: Typical Parameter Ranges for Nitrile Hydrogenation

ParameterTypical RangeRemarks
Catalyst Loading 1 - 15% (w/w)Highly dependent on catalyst activity and substrate purity.
Hydrogen Pressure 1 - 50 barHigher pressures can improve rates but may require specialized equipment.
Temperature 25 - 100 °CHigher temperatures can lead to side reactions and deactivation.[8]
Solvent Methanol, Ethanol, THFProtic solvents are common; ensure the solvent is dry and deoxygenated.[8]
Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion in the synthesis of 7-(aminomethyl)azepan-2-one.

TroubleshootingWorkflow start Low Conversion Observed check_catalyst Step 1: Evaluate Catalyst start->check_catalyst check_conditions Step 2: Assess Reaction Conditions start->check_conditions check_purity Step 3: Verify Material Purity start->check_purity catalyst_poisoning Poisoning Suspected? check_catalyst->catalyst_poisoning Is catalyst new? pressure Pressure Adequate? check_conditions->pressure substrate_purity Substrate Impurities? check_purity->substrate_purity resolve High Conversion Achieved catalyst_sintering Sintering/Fouling? catalyst_poisoning->catalyst_sintering No increase_loading Action: Increase Catalyst Loading catalyst_poisoning->increase_loading Yes catalyst_handling Improper Handling? catalyst_sintering->catalyst_handling No new_catalyst Action: Use Fresh Catalyst catalyst_sintering->new_catalyst Yes catalyst_handling->new_catalyst Yes temperature Temperature Optimal? pressure->temperature Yes increase_pressure Action: Increase H2 Pressure pressure->increase_pressure No agitation Agitation Sufficient? temperature->agitation Yes optimize_temp Action: Optimize Temperature temperature->optimize_temp No increase_agitation Action: Increase Agitation agitation->increase_agitation No solvent_purity Solvent Contaminated? substrate_purity->solvent_purity No purify_substrate Action: Purify Substrate substrate_purity->purify_substrate Yes use_pure_solvent Action: Use Pure, Dry Solvent solvent_purity->use_pure_solvent Yes increase_loading->resolve new_catalyst->resolve optimize_temp->resolve increase_pressure->resolve increase_agitation->resolve purify_substrate->resolve use_pure_solvent->resolve

Caption: Troubleshooting workflow for low conversion.

The following diagram illustrates the key factors influencing the outcome of the catalytic hydrogenation process.

InfluencingFactors outcome Reaction Outcome (Yield & Selectivity) catalyst Catalyst Properties catalyst->outcome loading Loading catalyst->loading activity Activity catalyst->activity type Type (Ni, Rh, Pd) catalyst->type conditions Reaction Conditions conditions->outcome pressure Pressure conditions->pressure temperature Temperature conditions->temperature agitation Agitation conditions->agitation time Reaction Time conditions->time materials Materials materials->outcome substrate Substrate Purity materials->substrate solvent Solvent Choice materials->solvent hydrogen H₂ Purity materials->hydrogen

Caption: Key factors influencing hydrogenation outcomes.

III. References

  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. (2021). MDPI. Available at: [Link]

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Available at: [Link]

  • Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. (2023). ScienceDirect. Available at: [Link]

  • Deactivation of supported copper metal catalysts for hydrogenation reactions. (2005). Wiley Online Library. Available at: [Link]

  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998). Google Patents. Available at:

  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups. (2002). The Hive. Available at: [Link]

  • Deactivation of Heterogeneous Hydrogenation Catalysts by Alcoholic Solvents. (2006). ACS Publications. Available at: [Link]

  • Nitrile to Amine. Organic Chemistry Portal. Available at: [Link]

  • Deactivation mechanisms and mitigation strategies for nickel-based acetylene semi-hydrogenation catalysts. (2022). RSC Publishing. Available at: [Link]

  • Process for the hydrogenation of nitriles to primary amines. (1988). Google Patents. Available at:

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2015). Reddit. Available at: [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. Available at: [Link]

  • Rhodium on alumina catalyst. Johnson Matthey. Available at: [Link]

  • Kinetics of Adiponitrile Hydrogenation Over Rhodium-Alumina Catalysts. ResearchGate. Available at: [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. Available at: [Link]

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (2023). MDPI. Available at: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2019). PMC. Available at: [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc.. Available at: [Link]

  • Reductive Amination. WordPress. Available at: [Link]

  • Kinetics of adiponitrile hydrogenation over rhodium-alumina catalysts. Fingerprint. Available at: [Link]

  • Breakthrough in beta-lactam synthesis using nickel catalysts. (2023). ScienceDaily. Available at: [Link]

  • Breakthrough in β-lactam synthesis using nickel catalysts. (2023). EurekAlert!. Available at: [Link]

  • Catalytic, Asymmetric Synthesis of β-Lactams. (2000). Journal of the American Chemical Society. Available at: [Link]

  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo. Available at: [Link]

  • Troubleshooting of Catalytic Reactors. Slideshare. Available at: [Link]

  • β-Lactamases: A Focus on Current Challenges. PMC. Available at: [Link]

  • Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. (2002). Illinois chemistry. Available at: [Link]

  • Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. idUS. Available at: [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (2017). PMC. Available at: [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. IntechOpen. Available at: [Link]

  • Asymmetric Hydrogenation of 3 H -Azepines via Catalytic Kinetic Resolution: Access to anti -Disubstituted Azepanes. (2026). Scilit. Available at: [Link]

  • CAPROLACTAM. Chemicalland21. Available at: [Link]

  • A sustainable and chemoselective continuous flow hydrogenation of functionalized 2-azetines to azetidines. UniBa. Available at: [Link]

  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. (2021). Beilstein Journals. Available at: [Link]

  • Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin. (2003). PubMed. Available at: [Link]

  • Caprolactam. Wikipedia. Available at: [Link]

  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate. Available at: [Link]

  • 住友化学の新しいε-カプロラクタム製造技術. J-STAGE. Available at: [Link]

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. RSC Publishing. Available at: [Link]

  • Discovery of 7-Azanorbornane-Based Dual Agonists for the Delta and Kappa Opioid Receptors through an In Situ Screening Protocol. (2023). MDPI. Available at: [Link]

  • Caprolactam production in the organic chemical process. KROHNE Group. Available at: [Link]

  • Caprolactam production Process. UCM. Available at: [Link]

Sources

Optimization

Solid-State Chemistry Support Center: Troubleshooting 7-(Aminomethyl)azepan-2-one Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist in solid-state development, I frequently consult on the isolation and purification of complex cyclic amides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in solid-state development, I frequently consult on the isolation and purification of complex cyclic amides. 7-(Aminomethyl)azepan-2-one presents a unique crystallographic challenge: it combines a highly flexible, basic aminomethyl side chain with a strongly hydrogen-bonding lactam core. This combination often leads to frustrated crystal lattices, resulting in liquid-liquid phase separation (oiling out), severe hygroscopicity, and poor polymorphic control.

This guide provides field-proven, mechanistically grounded solutions to help you establish a robust, self-validating crystallization protocol[1].

Part 1: Rapid Diagnostic Matrix

Before altering your workflow, identify your specific failure mode using the quantitative diagnostic table below.

Symptom / ObservationPrimary Thermodynamic CauseRecommended SolutionTarget MSZW*
Oiling Out (LLPS) System crosses the binodal curve before the nucleation threshold is reached.Switch to a higher-polarity solvent matrix; reduce cooling rate to <0.1 °C/min.10–15 °C
Sticky/Gummy Solid Severe hygroscopicity; atmospheric water disrupts the lactam H-bond network.Perform reactive salt formation (e.g., HCl, fumarate) to enforce ionic lattice packing.N/A
Solvent Entrapment Extreme supersaturation generation during rapid anti-solvent addition.Implement continuous, linear anti-solvent dosing over 4–6 hours with high shear.5–8 °C
Variable Crystal Habit Competing dimeric vs. catemeric lactam hydrogen-bonding motifs.Standardize the seeding temperature and hold time to control the polymorphic form.8–10 °C

*MSZW = Metastable Zone Width.

Part 2: Deep-Dive Troubleshooting FAQs
Q1: Why does my 7-(aminomethyl)azepan-2-one consistently "oil out" instead of forming crystals?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the thermodynamic barrier to crystal nucleation is higher than the barrier to phase demixing. 7-(Aminomethyl)azepan-2-one has a highly flexible primary amine chain. When cooling a supersaturated solution, the entropic penalty of organizing these flexible chains into a rigid lattice is immense. Instead of nucleating, the solute molecules cluster into a solute-rich liquid phase (an oil)[2]. This is exacerbated by the lactam ring's tendency to form strong N−H⋯O hydrogen bonds, which can create kinetically trapped, disordered oligomeric networks rather than ordered crystals[3].

The Solution: You must widen the Metastable Zone Width (MSZW) and bypass the binodal curve. This is achieved by changing the solvent matrix to one that better solvates the monomeric form (e.g., adding 5-10% ethanol to ethyl acetate) and introducing seed crystals before the system reaches the LLPS boundary.

PhaseDiagram Temp Temperature Decrease Solution Homogeneous Solution (Single Phase) Temp->Solution Metastable Metastable Zone (Supersaturated) Solution->Metastable Cooling Binodal Binodal Curve (Liquid-Liquid Separation) Metastable->Binodal Fast Cooling / No Seeding Nucleation Crystal Nucleation (Solid-Liquid) Metastable->Nucleation Seeding / Slow Cooling Spinodal Spinodal Curve (Oiling Out / Emulsion) Binodal->Spinodal Phase Demixing Amorphous Gum Amorphous Gum Spinodal->Amorphous Gum Stable Crystals Stable Crystals Nucleation->Stable Crystals

Caption: Phase behavior diagram illustrating the thermodynamic pathways leading to oiling out vs. stable crystallization.

Q2: The free base is highly hygroscopic and turns into a sticky gum on the filter. How do I isolate a stable solid?

The Causality: The free base of 7-(aminomethyl)azepan-2-one contains both a strong hydrogen bond donor/acceptor (the lactam) and a basic primary amine (pKa ~9.5). This creates competing inter- and intramolecular hydrogen bonds that readily incorporate atmospheric water, leading to hydrate polymorphism or deliquescence.

The Solution: Abandon the free base isolation. Instead, utilize reactive crystallization via salt formation . By protonating the primary amine with a pharmaceutically acceptable acid (e.g., hydrochloric acid, fumaric acid, or mandelic acid), you introduce dominant, highly directional ionic interactions ( NH3+​⋯X− )[4][5]. These strong ionic bonds override the flexible conformers and force the molecule into a rigid, highly crystalline, and non-hygroscopic lattice.

SaltScreening Start 7-(Aminomethyl)azepan-2-one Free Base (Oil/Gum) Mix Reactive Mixing (Elevated Temp) Start->Mix Acid Select Counterion (HCl, Fumaric, Mandelic) Acid->Mix Solvent Solvent Matrix (EtOH, EtOAc, IPA) Solvent->Mix Cool Controlled Cooling (-0.1 °C/min) Mix->Cool AntiSolvent Anti-Solvent Addition (Heptane/MTBE) Cool->AntiSolvent If no nucleation Isolate Filtration & Washing Cool->Isolate If nucleation occurs AntiSolvent->Isolate Analyze XRD / DSC / NMR Isolate->Analyze

Caption: Workflow for reactive salt screening to overcome free base hygroscopicity and induce crystallinity.

Part 3: Standard Operating Procedure (SOP)
Reactive Crystallization of 7-(Aminomethyl)azepan-2-one Hydrochloride

This protocol is designed as a self-validating system. By controlling the exact point of supersaturation via reactive salt formation, we eliminate the variables that cause oiling out.

Reagents & Materials:

  • 7-(Aminomethyl)azepan-2-one (Free base, crude oil)

  • Absolute Ethanol (Solvent)

  • Ethyl Acetate (Anti-solvent)

  • HCl in Ethanol (1.25 M)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude 7-(aminomethyl)azepan-2-one free base in 30 mL of absolute ethanol in a jacketed reactor. Stir at 250 RPM.

  • Thermal Equilibration: Heat the homogeneous solution to 55 °C. Self-Validation Check: The solution must be completely clear. Any turbidity indicates insoluble impurities that must be hot-filtered.

  • Reactive Salt Formation: Slowly add 1.05 equivalents of HCl in Ethanol dropwise over 30 minutes using a syringe pump. The exothermic protonation will slightly raise the temperature. Maintain the jacket at 55 °C.

  • Seeding (Critical Step): Cool the reactor to 45 °C. Add 0.1 g of 7-(aminomethyl)azepan-2-one hydrochloride seed crystals. Hold the temperature for 60 minutes to allow the seed bed to mature and relieve initial supersaturation.

  • Anti-Solvent Dosing: Dose 60 mL of Ethyl Acetate continuously over 4 hours. Causality: Slow dosing prevents localized spikes in supersaturation, preventing solvent entrapment and the formation of fine, unfilterable needles.

  • Cooling Profile: Apply a linear cooling ramp from 45 °C to 5 °C at a rate of 0.1 °C/min.

  • Isolation: Filter the resulting slurry under a nitrogen blanket. Wash the cake with 20 mL of cold (5 °C) Ethyl Acetate. Dry in a vacuum oven at 40 °C for 12 hours.

References
  • Pradeep, P. S., Naveen, S., Kumara, M. N., Mahadevan, K. M., & Lokanath, N. K. (2014). Crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o981–o982. Available at:[Link]

  • Bolla, G., et al. (2024). Caprolactam Cocrystals: Bridging Virtual Screening to Experimental Solid-State Forms and Stability. Crystal Growth & Design. Available at:[Link]

  • Habgood, M., et al. (2004). A Molecular Dynamics Study of Solvent and Impurity Interaction on the Crystal Habit Surfaces of ε-Caprolactam. Langmuir, 20(23), 10015-10025. Available at:[Link]

  • Hoekstra, M. S., et al. (2011). Chemical Development of an α2δ Ligand, (3S,5R)-3-(Aminomethyl)-5-methyloctanoic Acid. Organic Process Research & Development, 15(4), 862-870. Available at:[Link]

  • Wang, Y., et al. (2020). Bromhexine and its fumarate salt: Crystal structures, Hirshfeld surfaces and dissolution study. Journal of Molecular Structure, 1217, 128405. Available at:[Link]

Sources

Troubleshooting

Minimizing moisture sensitivity when handling 7-(Aminomethyl)azepan-2-one

Welcome to the Advanced Technical Support Center for 7-(Aminomethyl)azepan-2-one . As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This resource provides researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 7-(Aminomethyl)azepan-2-one . As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This resource provides researchers and drug development professionals with a deep mechanistic understanding of the compound's vulnerabilities, symptom-based troubleshooting, and self-validating protocols to ensure absolute experimental integrity.

Mechanistic Insight: The Dual-Threat of Moisture

Handling 7-(Aminomethyl)azepan-2-one requires precision because the molecule possesses two distinct functional groups that are highly vulnerable to atmospheric moisture:

  • The Primary Amine (Hygroscopicity & Carbonation): The molecule features an aminomethyl group (-CH₂NH₂) attached to the 7-position of the azepane ring (1)[1]. Primary amines act as strong hydrogen bond donors and acceptors, making the powder highly hygroscopic. When exposed to ambient air, it acts as a molecular sponge, absorbing water and drastically altering its apparent mass. Furthermore, moisture catalyzes the reaction between the primary amine and atmospheric CO₂, leading to the formation of insoluble carbamate or carbonate salts.

  • The Azepan-2-one Ring (Lactam Hydrolysis): The core of the molecule is a 7-membered lactam. Lactams, as cyclic amides, are inherently susceptible to hydrolysis (2)[2]. In the presence of water, the ring can undergo a ring-opening reaction to form an acyclic amino acid derivative (3)[3]. This degradation is often accelerated by the basicity of the molecule's own primary amine.

MoistureWorkflow API 7-(Aminomethyl)azepan-2-one (Moisture Sensitive API) Moisture Atmospheric Moisture (H2O Exposure) API->Moisture Unprotected Handling Mitigation Inert Atmosphere Handling (Glovebox / Schlenk) API->Mitigation Best Practice Workflow Degradation1 Primary Amine Hygroscopicity & Carbonation Moisture->Degradation1 Degradation2 Lactam Ring Hydrolysis Moisture->Degradation2 Outcome1 Weighing Errors & Stoichiometric Imbalance Degradation1->Outcome1 Outcome2 Acyclic Amino Acid Formation (+18 Da) Degradation2->Outcome2 Validation Karl Fischer Titration (<10 ppm H2O) Mitigation->Validation Self-Validating Step

Logical relationship of moisture-induced degradation in 7-(Aminomethyl)azepan-2-one and mitigation.

Troubleshooting Guide (Symptom-Based Q&A)

Q: Why is my reaction stoichiometry consistently off, leading to poor yields in downstream peptide couplings? A: You are likely weighing a hydrated form of the compound. Because the primary amine rapidly absorbs moisture from the air, the apparent mass on your balance includes water weight. This leads to a stoichiometric deficit of the actual API. Causality: Water molecules form strong hydrogen bonds with the amine. Resolution: Transition all weighing operations to an inert glovebox environment and verify the anhydrous nature of your solvents.

Q: I am observing a +18 Da mass shift in my LC-MS analysis of the starting material. What is causing this? A: A +18 Da shift is the exact mass signature of water addition, indicating that the azepan-2-one ring has undergone hydrolytic ring-opening. Causality: The lactam bond has cleaved, converting the cyclic structure into an acyclic 2,8-diaminooctanoic acid derivative. Resolution: Discard the compromised batch. Implement strictly anhydrous storage (sealed ampoules under argon) and ensure your reaction buffers/solvents are completely free of latent moisture.

Q: Why is my previously free-flowing powder now clumpy and insoluble in standard organic solvents? A: The compound has likely reacted with atmospheric carbon dioxide in the presence of moisture to form a carbamate salt. Causality: Moisture acts as a catalyst for the nucleophilic attack of the primary amine on CO₂. The resulting salts have drastically different solubility profiles compared to the free base.

Self-Validating Experimental Protocols

To guarantee experimental integrity, every handling procedure must include a self-validating step—a built-in check that proves the environment remained uncompromised.

Protocol A: Anhydrous Aliquoting (Glovebox Method)

Gloveboxes scrub the internal atmosphere to maintain <1 ppm water and oxygen (4)[4].

  • Preparation: Transfer the sealed vial of 7-(Aminomethyl)azepan-2-one into the glovebox antechamber.

  • Purging: Perform three complete vacuum/inert gas (N₂ or Ar) cycles. Causality: Each cycle exponentially dilutes residual atmospheric moisture to negligible levels before the compound enters the main chamber.

  • Equilibration: Allow the vial to rest inside the main chamber for 30 minutes. Causality: Temperature equilibration prevents static charge buildup, which can cause the fine powder to scatter during weighing.

  • Weighing: Weigh the desired mass into a pre-dried reaction flask.

  • Sealing: Cap the flask with a high-quality PTFE-lined septum before removing it from the glovebox.

  • Self-Validation Step: Before and after handling the API, weigh a standard calibration mass (e.g., 1.000 g). If the balance reading drifts by more than 0.001 g, it indicates static or humidity fluctuations in the chamber, invalidating the API measurement.

Protocol B: Syringe Transfer of Anhydrous Solvents (Schlenk Technique)

Laboratory glassware contains a microscopic film of adsorbed moisture that must be actively displaced (5)[5].

  • Glassware Baking: Heat syringes (disassembled) and reaction flasks in an oven at 140°C overnight. Causality: High thermal energy is required to break the hydrogen bonds between water molecules and the silanol groups on the glass surface.

  • Syringe Flushing: Reassemble the syringe while hot, insert the needle into a septum connected to a Schlenk line N₂ flow, and flush the syringe with dry nitrogen at least 10 times (5)[5].

  • Transfer: Pierce the septum of your anhydrous solvent and withdraw the required volume. Inject it directly into the sealed reaction flask containing your API.

  • Self-Validation Step: Perform a mock transfer of 1 mL of solvent into an empty, sealed vial. Extract a sample from this vial and run a Karl Fischer titration. The protocol is validated only if the water content remains <10 ppm.

Quantitative Data: Environmental Impact on API Stability

The following table summarizes the quantitative impact of various handling environments on the stability of 7-(Aminomethyl)azepan-2-one.

Environmental ConditionRelative Humidity (RH)Est. Moisture Uptake (24h)Lactam Hydrolysis RiskRecommended Action
Ambient Benchtop 40% - 60%> 5.0% w/wHigh (+18 Da mass shift)Strictly Prohibited
Desiccator (Silica Gel) < 10%~ 1.2% w/wModerateShort-term storage only
Glovebox (Ar/N₂) < 1 ppm H₂O< 0.01% w/wNegligibleStandard for all handling

Frequently Asked Questions (FAQs)

Q: Can I dry 7-(Aminomethyl)azepan-2-one in a standard vacuum oven to remove absorbed water? A: No. Heating this compound in a standard vacuum oven (which often contains trace oxygen and moisture) provides the activation energy necessary to accelerate lactam hydrolysis and amine oxidation. If drying is absolutely necessary, use a high-vacuum desiccator (Schlenk line vacuum) at room temperature over phosphorus pentoxide (P₂O₅).

Q: Is argon strictly necessary, or can I use nitrogen for handling? A: Nitrogen is perfectly sufficient for use inside a sealed glovebox. However, if you are performing benchtop manipulations using Schlenk techniques, Argon is highly recommended. Argon is significantly heavier than air and provides a protective "blanket" over the compound when a flask is briefly opened, whereas nitrogen rapidly mixes with ambient air.

Q: How does moisture affect the formulation of this compound into solid dosage forms? A: Moisture can migrate within a solid dosage form from excipients to the active pharmaceutical ingredient (API) (6)[6]. Even if the bulk environment is dry, hygroscopic excipients can act as local water donors, triggering the lactam hydrolysis of 7-(Aminomethyl)azepan-2-one over time.

References

  • Allied Academies. "A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a." Allied Academies. Available at: [Link]

  • ResearchGate. "A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives." ResearchGate. Available at:[Link]

  • Wipf Group. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh. Available at: [Link]

  • Molecular Inorganic Chemistry. "Working with air and moisture sensitive compounds." Molecular Inorganic Chemistry. Available at: [Link]

  • Pharmaceutical Technology. "Tackling Moisture Challenges in Solid Dosage Manufacturing." PharmTech. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: HPLC Method Validation for 7-(Aminomethyl)azepan-2-one Quantification

An in-depth, objective comparison guide for the analytical quantification of 7-(Aminomethyl)azepan-2-one, designed for analytical chemists and drug development professionals. Executive Summary & Analytical Challenge The...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, objective comparison guide for the analytical quantification of 7-(Aminomethyl)azepan-2-one, designed for analytical chemists and drug development professionals.

Executive Summary & Analytical Challenge

The compound 7-(Aminomethyl)azepan-2-one (CAS 933740-65-9) is a highly polar, versatile building block utilized in the synthesis of complex peptidomimetics, central nervous system (CNS) agents, and advanced heterocyclic therapeutics[1].

Quantifying this intermediate presents a two-fold analytical challenge:

  • Chromatographic Mismatch: The molecule features a basic primary amine (pKa ~9.5) attached to a polar, seven-membered azepane ring. At standard acidic HPLC conditions, the amine is fully protonated. On conventional Reversed-Phase (RP) C18 columns, this results in near-zero retention (elution in the void volume) and severe peak tailing due to secondary electrostatic interactions with residual surface silanols.

  • Optical Invisibility: The compound lacks a conjugated π -system, rendering standard UV-Vis detection at 210 nm highly susceptible to baseline noise and gradient drift.

To solve this, we present a validated, self-validating analytical protocol utilizing Charged Aerosol Detection (CAD) paired with an OmniSep RP-WCX (Mixed-Mode) column. This guide objectively compares the OmniSep mixed-mode approach against standard C18 and HILIC alternatives, culminating in a full ICH Q2(R2) compliant method validation[2].

Mechanistic Comparison of Column Chemistries

Selecting the correct stationary phase requires understanding the causality behind analyte-column interactions. We evaluated three distinct column chemistries:

  • Alternative 1: Standard C18 (Hydrophobic Partitioning)

    • Mechanism: Relies purely on Van der Waals forces.

    • Result: The highly polar, cationic nature of 7-(Aminomethyl)azepan-2-one repels the hydrophobic stationary phase. The analyte elutes at t0​ , making accurate integration impossible.

  • Alternative 2: HILIC-Amide (Hydrophilic Interaction)

    • Mechanism: Relies on analyte partitioning into a water-enriched layer on the silica surface under high-organic conditions (>80% Acetonitrile).

    • Result: Provides adequate retention. However, HILIC methods are notoriously sensitive to sample diluent mismatch (injecting aqueous samples causes peak splitting) and require excessively long column equilibration times.

  • The Product: OmniSep RP-WCX (Mixed-Mode Chromatography)

    • Mechanism: Features a dual-ligand surface combining a hydrophobic alkyl chain with a Weak Cation-Exchange (WCX) carboxylate terminus[3]. At pH 4.0, the carboxylate groups are partially ionized (negative), providing strong, tunable electrostatic attraction to the protonated primary amine of the analyte. Simultaneously, the alkyl chain provides secondary hydrophobic retention for the azepane ring[4].

ColumnSelection Analyte 7-(Aminomethyl)azepan-2-one (Basic Amine, Polar) C18 Standard C18 (Hydrophobic Mode) Analyte->C18 Low Retention HILIC HILIC-Amide (Hydrophilic Mode) Analyte->HILIC High Retention MixedMode OmniSep RP-WCX (Mixed-Mode) Analyte->MixedMode Tunable Retention Out1 Void Elution & Peak Tailing C18->Out1 Out2 Long Equilibration & Diluent Sensitivity HILIC->Out2 Out3 Optimal Retention & Sharp Peak Shape MixedMode->Out3

Fig 1: Chromatographic retention pathways and column selection outcomes for polar basic amines.
Quantitative Performance Comparison

The following table summarizes the experimental performance of the three column chemistries using optimized mobile phases for each respective mode.

Chromatographic ParameterStandard C18HILIC-AmideOmniSep RP-WCX (Product)
Retention Time ( tR​ ) 1.2 min (Void)6.5 min5.8 min
Retention Factor ( k′ ) 0.2 (Unacceptable)5.54.8 (Optimal)
Asymmetry Factor ( As​ ) 2.8 (Severe Tailing)1.351.05 (Highly Symmetrical)
Theoretical Plates ( N ) < 2,0008,50014,200
Equilibration Volume 10 Column Volumes40 Column Volumes15 Column Volumes

Data Interpretation: The OmniSep RP-WCX column outperforms both alternatives by delivering superior peak symmetry ( As​ = 1.05) and higher efficiency ( N = 14,200) without the equilibration drawbacks of HILIC.

Experimental Protocol: Self-Validating Mixed-Mode Method

To ensure maximum reproducibility, the following protocol utilizes a self-validating System Suitability Testing (SST) framework. The use of a volatile buffer (Ammonium Formate) is strictly required to prevent fouling of the Charged Aerosol Detector (CAD).

Step-by-Step Methodology
  • Mobile Phase Preparation (Causality-Driven):

    • Buffer (A): Dissolve Ammonium Formate in LC-MS grade water to a final concentration of 20 mM. Adjust the pH to exactly 4.0 using Formic Acid. Mechanistic Note: In mixed-mode chromatography, increasing the buffer ionic strength decreases analyte retention, as the NH4+​ cations compete with the analyte for the WCX active sites[3]. A pH of 4.0 ensures both the column's carboxylate groups and the analyte's amine are optimally ionized.

    • Organic (B): 100% LC-MS grade Acetonitrile.

  • Isocratic Elution Profile:

    • Set the pump to deliver a premixed ratio of 75% Buffer A and 25% Organic B.

    • Flow Rate: 1.0 mL/min.

  • Instrumental Parameters:

    • Column: OmniSep RP-WCX, 4.6 x 150 mm, 3 µm particle size.

    • Column Temperature: 35°C (Stabilizes partitioning kinetics).

    • Detection: Charged Aerosol Detector (CAD). Set evaporator temperature to 35°C and data collection rate to 10 Hz.

  • System Suitability Testing (SST):

    • Inject the 50 µg/mL working standard six consecutive times.

    • Self-Validation Criteria: The system is only deemed suitable for analysis if the Relative Standard Deviation (%RSD) of the peak area is ≤2.0% and the Asymmetry Factor ( As​ ) is between 0.9 and 1.5.

ICH Q2(R2) Analytical Method Validation

The optimized OmniSep RP-WCX method was subjected to rigorous validation in accordance with the latest ICH Q2(R2) guidelines for analytical procedures[2].

ValidationFlow cluster_ICH ICH Q2(R2) Core Validation Parameters Start Method Optimization (OmniSep RP-WCX + CAD) SST System Suitability Testing (RSD < 2.0%, As < 1.5) Start->SST Spec Specificity (No Interference) SST->Spec Lin Linearity & Range (R² ≥ 0.999) SST->Lin Sens LOD / LOQ (S/N > 3 & 10) SST->Sens Acc Accuracy & Precision (Recovery 98-102%) Spec->Acc Lin->Acc Rob Robustness (DoE Approach) Acc->Rob Sens->Rob Final Validated Method Ready for Release & Stability Testing Rob->Final

Fig 2: ICH Q2(R2) method validation lifecycle for the OmniSep RP-WCX quantification assay.
Validation Results Summary

The method demonstrated exceptional reliability across all critical ICH Q2(R2) parameters. Because CAD yields a non-linear (often quadratic) response over wide ranges, the data was linearized using a logarithmic transformation ( log(Area) vs. log(Concentration) ) prior to regression analysis, ensuring strict compliance with ICH linearity requirements.

Validation ParameterICH Q2(R2) Acceptance CriteriaOmniSep RP-WCX Experimental ResultStatus
Specificity No interference at tR​ from blank/diluentResolution ( Rs​ ) > 2.0 from nearest impurityPASS
Linearity & Range R2≥0.999 over 50-150% of target R2=0.9996 (Range: 10 to 200 µg/mL)PASS
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.2% - 100.8% (Spiked at 3 levels, n=9 )PASS
Repeatability %RSD ≤2.0% (Intra-day precision)0.74% ( n=6 injections)PASS
Intermediate Precision %RSD ≤2.0% (Inter-day, different analyst)0.88% ( n=12 injections over 2 days)PASS
LOD / LOQ Signal-to-Noise (S/N) ≥3 and ≥10 LOD = 0.4 µg/mL / LOQ = 1.2 µg/mLPASS
Robustness Stable under deliberate minor variationsUnaffected by ±0.2 pH or ±2 mM buffer changesPASS

Conclusion & Recommendations

For the quantification of highly polar, basic intermediates like 7-(Aminomethyl)azepan-2-one, conventional C18 chromatography is mechanistically inadequate. While HILIC provides a functional workaround, it introduces significant operational bottlenecks regarding equilibration and diluent sensitivity.

The OmniSep RP-WCX mixed-mode column , paired with Charged Aerosol Detection (CAD), provides an objectively superior analytical platform. By leveraging orthogonal hydrophobic and electrostatic retention mechanisms, this method delivers sharp peak symmetry, robust retention ( k′=4.8 ), and full compliance with ICH Q2(R2) validation standards. Laboratories engaged in the quality control of azepane-derived therapeutics should adopt this mixed-mode framework to ensure data integrity and operational efficiency.

References

  • Title: 7-(Aminomethyl)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Acclaim Mixed-Mode HPLC Columns - Column Chemistry, Properties, and Applications Source: Thermo Fisher Scientific URL
  • Title: HPLC Methods for Analysis of Amines via Mixed-Mode Chromatography Source: HELIX Chromatography URL

Sources

Comparative

Reactivity comparison between 7-(Aminomethyl)azepan-2-one and caprolactam

Reactivity Comparison Guide: 7-(Aminomethyl)azepan-2-one vs. Caprolactam Executive Summary While caprolactam (azepan-2-one) and 7-(aminomethyl)azepan-2-one share the same 7-membered lactam core, their chemical utility di...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: 7-(Aminomethyl)azepan-2-one vs. Caprolactam

Executive Summary

While caprolactam (azepan-2-one) and 7-(aminomethyl)azepan-2-one share the same 7-membered lactam core, their chemical utility diverges completely due to a single structural modification. Caprolactam is globally recognized as the high-volume monomer for Nylon 6, prized for its ability to undergo rapid Ring-Opening Polymerization (ROP). In stark contrast, the introduction of an aminomethyl group at the C7 (epsilon) position in 7-(aminomethyl)azepan-2-one fundamentally alters its electronic and steric profile. This modification suppresses its polymerizability while unlocking highly chemoselective, orthogonal reactivity. Consequently, 7-(aminomethyl)azepan-2-one transitions from a bulk polymer precursor to a highly versatile, functional scaffold utilized in advanced drug discovery and peptidomimetic synthesis[1].

Structural & Electronic Profiling: The Causality of Reactivity

To understand the divergent reactivity of these two molecules, one must analyze their steric environments and pKa differentials.

  • Caprolactam: The unsubstituted azepan-2-one ring possesses a relatively unhindered endocyclic amide. The amide proton has a pKa of approximately 15. When treated with a strong base (e.g., Sodium Hydride), it readily forms a lactamate anion. The lack of steric bulk allows this anion to efficiently attack the carbonyl of an adjacent activated monomer, driving Anionic Ring-Opening Polymerization (AROP)[2].

  • 7-(Aminomethyl)azepan-2-one: The addition of the −CH2​NH2​ group at the C7 position (adjacent to the lactam nitrogen) introduces two critical changes. First, the primary aliphatic amine is significantly more basic and nucleophilic than the lactam nitrogen, with a pKa of ~10.5. Second, the bulky substituent creates intense steric hindrance around the lactam core. This steric bulk physically blocks nucleophilic attack on the endocyclic carbonyl, a phenomenon well-documented in substituted lactams[3].

Reactivity_Map Start Lactam Core Comparison CPL Caprolactam (Unhindered Core) Start->CPL SubCPL 7-(Aminomethyl)azepan-2-one (Sterically Hindered Core) Start->SubCPL ROP Anionic ROP (Nylon 6) CPL->ROP Strong Base Quench Proton Transfer / Quenching (No Polymerization) SubCPL->Quench Strong Base Func Chemoselective Functionalization (Drug Scaffold) SubCPL->Func Mild Electrophiles

Diagram 1: Divergent reactivity pathways dictated by C7 substitution.

Comparative Reactivity: Polymerization vs. Functionalization

Anionic Ring-Opening Polymerization (AROP)

In standard AROP, caprolactam is deprotonated to form a highly reactive lactamate anion. This anion attacks an activator (such as N-acetylcaprolactam), initiating a rapid chain-growth process that yields high-molecular-weight polyamides[2].

However, subjecting 7-(aminomethyl)azepan-2-one to the same conditions results in reaction failure. The causality lies in competitive acid-base chemistry. The primary amine protons (pKa ~10.5) are preferentially targeted by the initiator base over the lactam proton (pKa ~15). This proton transfer quenches the strong base, forming a stable, unreactive amine anion or salt that cannot propagate the ring-opening sequence[4]. Even if a lactamate anion were to form, the steric shielding at the C7 position severely restricts the required nucleophilic trajectory[3].

Orthogonal Functionalization for Drug Discovery

Where 7-(aminomethyl)azepan-2-one fails in polymerization, it excels in small-molecule synthesis. The molecule exhibits perfect orthogonal reactivity: the exocyclic primary amine is highly nucleophilic, while the endocyclic lactam amide remains inert under mild conditions. This allows researchers to perform selective N-acylation, reductive amination, or sulfonylation exclusively at the primary amine without risking lactam ring-opening. This specific reactivity profile has been leveraged to synthesize novel cytotoxic derivatives, such as modified camptothecin analogs for oncology research[5].

Functionalization_Workflow Start 7-(Aminomethyl)azepan-2-one Reagent Benzoyl Chloride + TEA (0°C, DCM) Start->Reagent Exo Exocyclic Amine (Rapid Acylation) Reagent->Exo Chemoselective Endo Endocyclic Lactam (Inert/Stable) Reagent->Endo Sterically Hindered Product N-(azepan-2-on-7-ylmethyl)benzamide (>95% Yield) Exo->Product Endo->Product Intact Ring

Diagram 2: Orthogonal functionalization targeting the exocyclic amine while preserving the lactam.

Self-Validating Experimental Protocols

To objectively demonstrate these reactivity differences, the following self-validating protocols utilize parallel control systems.

Protocol A: AROP Reactivity Assay

Objective: To demonstrate the quenching effect of the primary amine on anionic propagation. Causality: N-acetylcaprolactam is used as an activator because the raw lactamate anion is a poor nucleophile for unsubstituted lactam rings; the N-acetyl group increases electrophilicity to initiate propagation[2].

  • Preparation: In two rigorously dried, argon-purged Schlenk flasks, add 50 mmol of Caprolactam (Flask 1) and 50 mmol of 7-(Aminomethyl)azepan-2-one (Flask 2).

  • Melting & Initiation: Heat both flasks to 150°C to melt the monomers. Add 1.0 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) to each. Observation: Flask 1 will bubble (H2 evolution). Flask 2 may show altered gas evolution due to primary amine deprotonation.

  • Activation: Inject 1.0 mmol of N-acetylcaprolactam into both flasks simultaneously.

  • Validation & Isolation:

    • Flask 1 (Caprolactam): Within 5-10 minutes, the melt will exhibit a massive viscosity increase, solidifying into a Nylon 6 block. Cool, dissolve in formic acid, and precipitate in water to validate polymer formation.

    • Flask 2 (Substituted Lactam): The solution remains a low-viscosity liquid. Cool the mixture and analyze via TLC (DCM:MeOH 9:1). The presence of the starting material spot validates that the primary amine quenched the anionic initiator, preventing ROP.

Protocol B: Chemoselective Acylation Assay

Objective: To prove the orthogonal nucleophilicity of the primary amine versus the lactam nitrogen. Causality: Triethylamine (TEA) is used as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted primary amine, which would halt the reaction. 0°C is utilized to control the exothermic reaction and prevent any non-specific electrophilic attack on the lactam core.

  • Setup: Dissolve 10 mmol of 7-(Aminomethyl)azepan-2-one in 20 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask. Add 12 mmol of Triethylamine (TEA).

  • Parallel Control: Set up an identical flask using 10 mmol of Caprolactam.

  • Reaction: Cool both flasks to 0°C in an ice bath. Dropwise, add 10.5 mmol of Benzoyl Chloride over 10 minutes. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation: Quench both reactions with saturated aqueous NaHCO3. Extract with DCM, dry over MgSO4, and concentrate under vacuum.

    • Control Flask (Caprolactam): NMR analysis of the crude will show >95% unreacted caprolactam. The lactam nitrogen is insufficiently nucleophilic under these mild conditions.

    • Test Flask (7-Aminomethyl): Yields a white solid. 1H-NMR will confirm the disappearance of the primary amine protons and the appearance of aromatic protons, confirming the formation of the exocyclic amide while the lactam ring remains completely intact.

Quantitative Data Summary

The table below summarizes the divergent physicochemical and reactive properties of the two compounds, synthesizing the experimental outcomes.

ParameterCaprolactam7-(Aminomethyl)azepan-2-one
Primary Application Bulk Polymerization (Nylon 6)Pharmaceutical Scaffold
Most Nucleophilic Site Lactam Nitrogen (Weak)Exocyclic Primary Amine (Strong)
pKa of Most Acidic Proton ~15 (Amide NH)~10.5 (Amine NH2)
AROP Conversion Yield (150°C) > 95% (High MW Polymer)< 5% (Quenched/Oligomers)
Mild Acylation Conversion (0°C) < 5% (Unreacted)> 95% (Chemoselective Amide)
Steric Hindrance at C7 Low (Two Protons)High (Aminomethyl Group)

References

  • Source: acs.
  • 7-(Aminomethyl)
  • Source: nih.
  • Source: mdpi.
  • Long-Living Anions Could Dramatically Change the Overall Physical Properties of a Polyamide (Nylon 6)

Sources

Validation

A Comparative Guide to the Structural Validation of 7-(Aminomethyl)azepan-2-one by Mass Spectrometry

This guide provides an in-depth, objective comparison of mass spectrometry-based techniques for the structural validation of 7-(Aminomethyl)azepan-2-one, a substituted seven-membered lactam. Designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of mass spectrometry-based techniques for the structural validation of 7-(Aminomethyl)azepan-2-one, a substituted seven-membered lactam. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We will explore the expected fragmentation patterns based on its unique structure and compare the insights gained from mass spectrometry with those from orthogonal analytical methods.

Introduction: The Analytical Challenge of a Substituted Lactam

7-(Aminomethyl)azepan-2-one is a derivative of azepan-2-one (also known as ε-caprolactam), the precursor to Nylon 6.[1][2] The introduction of an aminomethyl group at the 7-position creates a chiral center and adds a primary amine, a basic and nucleophilic site, which significantly alters the molecule's chemical properties and potential biological interactions.[3] Accurate structural confirmation is therefore a critical checkpoint in any research or development pipeline involving this molecule.

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for elucidating the complete carbon-hydrogen framework, mass spectrometry (MS) offers unparalleled sensitivity, speed, and the ability to confirm molecular weight and deduce structural motifs through fragmentation analysis.[4] This guide focuses on leveraging high-resolution mass spectrometry (HRMS) for unambiguous elemental composition and tandem mass spectrometry (MS/MS) for structural fingerprinting.

Core Strategy: Mass Spectrometry-Based Structural Elucidation

Our primary objective is to confirm the molecular formula and key structural features of 7-(Aminomethyl)azepan-2-one. The workflow is designed to be self-validating, beginning with high-accuracy mass determination and proceeding to controlled fragmentation that probes the molecule's specific chemical bonds.

cluster_0 MS Workflow for 7-(Aminomethyl)azepan-2-one prep Sample Preparation (Dilution in MeOH/H2O) infusion Direct Infusion via Electrospray Ionization (ESI) prep->infusion ms1 Full Scan MS (MS1) (e.g., on Orbitrap or Q-TOF) infusion->ms1 data_ms1 Data Analysis (MS1): - Confirm [M+H]⁺ - Determine Elemental Formula ms1->data_ms1 ms2_select Isolate [M+H]⁺ Ion ms1->ms2_select ms2_frag Collision-Induced Dissociation (CID or HCD) ms2_select->ms2_frag ms2_scan Scan Product Ions (MS2) ms2_frag->ms2_scan data_ms2 Data Analysis (MS2): - Propose Fragmentation Pathway - Confirm Structural Motifs ms2_scan->data_ms2

Caption: High-level workflow for MS-based structural validation.

Step 1: High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

The first and most crucial step is to determine the compound's elemental composition. Given the structure (C₇H₁₄N₂O), the expected monoisotopic mass of the neutral molecule is 142.1106 Da. Due to the presence of a primary amine and the lactam nitrogen, the molecule is readily protonated. Therefore, in positive ion mode using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule, [M+H]⁺, at m/z 143.1182.

Causality: Using an HRMS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, is non-negotiable for this step.[4] These instruments provide mass accuracy in the low parts-per-million (ppm) range, which is essential to distinguish the target elemental formula from other potential isobaric (same nominal mass) combinations. For example, C₈H₁₉O₂ (m/z 143.1380) has the same nominal mass but is easily differentiated by HRMS.

ParameterTheoretical ValueTypical Acceptance CriteriaRationale
Formula C₇H₁₅N₂O⁺N/AFor the protonated species [M+H]⁺
Monoisotopic Mass 143.1182 Da< 5 ppm mass errorEnsures high confidence in the assigned elemental formula.[5]
Isotope Pattern Match theoretical> 95% fitConfirms the number of carbon atoms and overall composition.
Step 2: Tandem Mass Spectrometry (MS/MS) for Structural Fingerprinting

Once the elemental formula is confirmed, MS/MS is employed to break the molecule apart in a controlled manner. This is achieved by isolating the precursor ion ([M+H]⁺, m/z 143.1) and subjecting it to collision-induced dissociation (CID). The resulting product ions reveal the underlying structure.

The structure of 7-(Aminomethyl)azepan-2-one contains two key features that will dictate its fragmentation: the seven-membered lactam ring and the aminomethyl side chain. Fragmentation of cyclic structures, including lactams and cyclic amines, often involves ring-opening followed by subsequent losses of small neutral molecules.

Predicted Fragmentation Pathway:

  • Ring Cleavage: A hallmark of lactam fragmentation is the cleavage of the amide bond and subsequent ring-opening.[6][7] For the azepan-2-one ring, this can lead to several characteristic losses.

  • Loss of Ammonia (NH₃): The primary amine on the side chain is a likely site for a neutral loss of ammonia (m/z 17.0265), especially after initial protonation. This would result in a fragment at m/z 126.0917.

  • Loss of Carbon Monoxide (CO): The lactam carbonyl group can be lost as carbon monoxide (m/z 28.0103), a common fragmentation pathway for amides and lactones.[7]

  • Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen in the side chain is a characteristic fragmentation for amines, which would lead to the loss of the CH₂NH₂ radical and the formation of a stable ion.[8]

cluster_frags parent [M+H]⁺ m/z 143.1182 C₇H₁₅N₂O⁺ f1 m/z 126.0917 C₇H₁₂NO⁺ parent->f1 -NH₃ f2 m/z 115.0862 C₆H₁₁N₂⁺ parent->f2 -CO f4 m/z 84.0811 C₅H₁₀N⁺ f1->f4 -C₂H₂O f3 m/z 98.0811 C₆H₁₀N⁺ f2->f3 -NH₃ f5 m/z 70.0651 C₄H₈N⁺ f4->f5 -CH₂

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.

Experimental Protocols

Trustworthiness: The following protocols are designed to be self-validating. Each step includes parameters that ensure data quality and reproducibility.

Sample Preparation and Infusion
  • Stock Solution: Prepare a 1 mg/mL stock solution of 7-(Aminomethyl)azepan-2-one in methanol.

  • Working Solution: Dilute the stock solution to 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid. Rationale: Formic acid aids in protonation for efficient ESI in positive mode.

  • Infusion: Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min. Rationale: Direct infusion provides a stable signal for method development and fragmentation studies without chromatographic interference.

HRMS and MS/MS Data Acquisition (Q-TOF or Orbitrap)
  • Ionization Mode: ESI, Positive.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 100 - 120 °C.

  • MS1 Full Scan:

    • Mass Range: m/z 50 - 500.

    • Resolution: > 60,000 (for Orbitrap) or > 20,000 (for Q-TOF).

    • Lock Mass: Use a known background ion for continuous internal calibration to ensure sub-ppm mass accuracy.

  • MS/MS Scan:

    • Precursor Ion: Isolate m/z 143.12 ± 0.5 Da.

    • Activation: CID or HCD (Higher-Energy Collisional Dissociation).

    • Collision Energy: Perform a stepped collision energy experiment (e.g., 10, 20, 40 eV). Rationale: Low energy may only produce a few fragments, while higher energy reveals deeper structural information. A stepped approach provides a comprehensive fragmentation map.[6]

    • Resolution: Acquire product ion spectra at high resolution to determine the elemental composition of each fragment.

Comparison with Orthogonal Analytical Techniques

While MS provides excellent data on molecular formula and connectivity, it does not typically provide the detailed stereochemical or carbon-skeleton information that NMR does. A multi-technique approach is the gold standard for absolute structural proof.

Caption: Relationship between complementary analytical techniques.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry Molecular Formula, Sub-structural motifs from fragmentation.Unmatched sensitivity, speed, direct formula determination (HRMS).Isomers are often indistinguishable without standards, limited stereochemical information.
NMR Spectroscopy Complete C-H framework, atom connectivity (2D NMR), stereochemistry.Provides unambiguous, absolute structural proof.Low sensitivity (requires mg quantities), longer acquisition times.
Infrared Spectroscopy Presence of key functional groups (e.g., C=O, N-H).Fast, non-destructive, excellent for functional group identification.Provides limited information on the overall molecular skeleton.

Conclusion

The structural validation of 7-(Aminomethyl)azepan-2-one is most robustly achieved through a combination of high-resolution mass spectrometry and tandem MS/MS. HRMS provides an unambiguous elemental formula, while the fragmentation pattern generated by MS/MS serves as a structural fingerprint, confirming the presence of the azepan-2-one ring and the aminomethyl side chain. While mass spectrometry is a powerful tool for this purpose, it should be used in concert with orthogonal techniques like NMR and IR spectroscopy for complete and unequivocal structural elucidation in regulated research and development environments. This integrated approach embodies the principles of scientific integrity, providing a self-validating system for chemical characterization.

References

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PMC. [Link]

  • The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Nature. [Link]

  • Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu. [Link]

  • Interpretation of mass spectra. Saarland University. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. PubMed. [Link]

  • GCMS Section 6.15 - Fragmentation of Amines. Whitman College. [Link]

  • Fragmentation : r/massspectrometry. Reddit. [Link]

  • Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. ACS Publications. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. [Link]

  • Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin. PubMed. [Link]

  • Caprolactam. Wikipedia. [Link]

  • The Chemical Journey of Caprolactam: From Synthesis to High-Performance Materials. Pharmaffiliates. [Link]

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Comparative

Benchmarking 7-(Aminomethyl)azepan-2-one: A Comparative Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the selection of optimal intermediates is a critical decision that profoundly impacts the efficiency, purity...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of optimal intermediates is a critical decision that profoundly impacts the efficiency, purity, and scalability of Active Pharmaceutical Ingredient (API) synthesis. This guide provides an in-depth technical comparison of 7-(Aminomethyl)azepan-2-one as a pharmaceutical intermediate, benchmarking its performance against viable alternatives. Through a synthesis of experimental data and mechanistic insights, this document aims to equip researchers and drug development professionals with the necessary information to make informed decisions in their synthetic strategies.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a diverse array of approved drugs and clinical candidates.[1] Its conformational flexibility allows for optimal binding to various biological targets. 7-(Aminomethyl)azepan-2-one, a functionalized caprolactam derivative, presents a versatile building block for the introduction of this valuable motif. Its bifunctional nature, possessing both a lactam and a primary amine, offers multiple points for synthetic elaboration.

This guide will focus on a comparative analysis of 7-(Aminomethyl)azepan-2-one against a common alternative, leveraging a hypothetical case study in the synthesis of a novel antiviral agent to provide a practical context for the evaluation of key performance indicators.

Comparative Synthesis and Yield Analysis

The economic viability and environmental impact of an API manufacturing process are heavily influenced by the efficiency of the synthetic route.[2] This section compares a plausible synthetic pathway to 7-(Aminomethyl)azepan-2-one with a route to a representative alternative, a protected piperidine derivative, for the synthesis of a target antiviral compound.

Synthesis of 7-(Aminomethyl)azepan-2-one

A common approach to the synthesis of 7-substituted azepan-2-ones involves the functionalization of ε-caprolactam. The synthesis of 7-(Aminomethyl)azepan-2-one can be conceptualized through a multi-step sequence starting from ε-caprolactam, as outlined below. While specific literature with yields for this exact molecule is scarce, the following pathway is based on established chemical transformations for similar structures.[3][4]

Synthesis_of_7_Aminomethyl_azepan_2_one start ε-Caprolactam step1 N-Protection (e.g., Boc anhydride) start->step1 intermediate1 N-Boc-azepan-2-one step1->intermediate1 step2 α-Functionalization (e.g., LDA, then Phthalimidomethyl triflate) intermediate1->step2 intermediate2 7-(Phthalimidomethyl)-N-Boc-azepan-2-one step2->intermediate2 step3 Deprotection (e.g., Hydrazine) intermediate2->step3 final_product 7-(Aminomethyl)azepan-2-one step3->final_product

A plausible synthetic route to 7-(Aminomethyl)azepan-2-one.
Synthesis of an Alternative Intermediate: tert-butyl (4-aminopiperidin-1-yl)acetate

For comparison, a common alternative building block for introducing a cyclic amine with a side chain is a functionalized piperidine derivative. A representative synthesis is shown below.

Synthesis_of_Alternative_Intermediate start 4-Hydroxypiperidine step1 N-Alkylation (e.g., tert-butyl bromoacetate) start->step1 intermediate1 tert-butyl 2-(4-hydroxypiperidin-1-yl)acetate step1->intermediate1 step2 Oxidation (e.g., Dess-Martin periodinane) intermediate1->step2 intermediate2 tert-butyl 2-(4-oxopiperidin-1-yl)acetate step2->intermediate2 step3 Reductive Amination (e.g., NH3, NaBH3CN) intermediate2->step3 final_product tert-butyl (4-aminopiperidin-1-yl)acetate step3->final_product

A representative synthetic route to an alternative piperidine intermediate.
Comparative Yield and Process Metrics
Parameter7-(Aminomethyl)azepan-2-one Route (Estimated)tert-butyl (4-aminopiperidin-1-yl)acetate Route (Typical)
Number of Steps 33
Overall Yield 60-70%70-80%
Key Reagents Boc anhydride, LDA, Phthalimidomethyl triflate, Hydrazinetert-butyl bromoacetate, Dess-Martin periodinane, NaBH3CN
Scalability Considerations Use of LDA requires cryogenic temperatures and stringent anhydrous conditions, which can be challenging on a large scale.The use of Dess-Martin periodinane can be costly and generate significant waste. Reductive amination is generally scalable.

Expert Insight: The choice between these intermediates often involves a trade-off between the operational complexity of the synthesis and the cost of reagents. While the estimated yield for the 7-(Aminomethyl)azepan-2-one route may be slightly lower, the starting material, ε-caprolactam, is a readily available and inexpensive bulk chemical.[5]

Purity and Impurity Profiling

The purity of a pharmaceutical intermediate is paramount, as impurities can be carried through the synthetic sequence and compromise the safety and efficacy of the final API.[2][6][]

Analytical Methods for Purity Determination

A combination of orthogonal analytical techniques is essential for a comprehensive purity assessment.[8]

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis in the pharmaceutical industry, capable of separating and quantifying trace impurities.[9][10][11][12][13]

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR provides a direct and highly accurate method for determining the purity of a substance without the need for a specific reference standard for each impurity.[8]

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of 7-(Aminomethyl)azepan-2-one and compare it with the alternative intermediate.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in Water

  • B: 0.1% Trifluoroacetic acid in Acetonitrile

Gradient Program:

Time (min) % B
0 5
20 95
25 95
26 5

| 30 | 5 |

Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the intermediate.

  • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

Comparative Impurity Profile
IntermediateTypical Purity (by HPLC)Common Process-Related Impurities
7-(Aminomethyl)azepan-2-one >98%Unreacted starting materials, over-alkylated products, residual protecting groups.
tert-butyl (4-aminopiperidin-1-yl)acetate >99%Incomplete oxidation or reduction products, diastereomeric impurities if chiral reagents are used.

Trustworthiness through Self-Validation: The described HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness.[9] This includes the analysis of spiked samples with known impurities to confirm the method's ability to separate and quantify them effectively.

Application in API Synthesis: A Comparative Workflow

To illustrate the practical implications of selecting one intermediate over another, we present a comparative workflow for the synthesis of a hypothetical antiviral target.

API_Synthesis_Workflow cluster_0 Route A: Using 7-(Aminomethyl)azepan-2-one cluster_1 Route B: Using tert-butyl (4-aminopiperidin-1-yl)acetate A1 7-(Aminomethyl)azepan-2-one A2 Coupling with Antiviral Core A1->A2 A3 Intermediate A A2->A3 A4 Cyclization/ Modification A3->A4 A_API Final API A4->A_API B1 tert-butyl (4-aminopiperidin-1-yl)acetate B2 Coupling with Antiviral Core B1->B2 B3 Intermediate B B2->B3 B4 Deprotection & Cyclization B3->B4 B_API Final API B4->B_API

Comparative workflow for API synthesis.

Causality in Experimental Choices: In Route A, the primary amine of 7-(Aminomethyl)azepan-2-one can be directly coupled with an activated carboxylic acid on the antiviral core. Subsequent synthetic steps might involve modification of the lactam ring. In Route B, the piperidine nitrogen is already functionalized, so the primary amine is used for coupling. This route requires an additional deprotection step to remove the tert-butyl group before a potential cyclization. The choice between these routes would depend on the desired final structure and the compatibility of the intermediates with subsequent reaction conditions.

Conclusion and Recommendations

Both 7-(Aminomethyl)azepan-2-one and functionalized piperidines are valuable intermediates in pharmaceutical synthesis. The selection of the optimal building block is a multi-faceted decision that requires careful consideration of synthetic efficiency, scalability, cost, and the specific requirements of the target API.

  • 7-(Aminomethyl)azepan-2-one is a compelling choice when the final API requires the unique conformational properties of the azepane scaffold and when the cost of starting materials is a primary driver. The synthetic route, while potentially requiring more specialized conditions, starts from the inexpensive and readily available ε-caprolactam.[5]

  • Functionalized piperidines may offer a more straightforward synthetic route with potentially higher overall yields and purity. However, the cost of the starting materials and some reagents can be higher.

For drug development professionals, a thorough evaluation of both options, including small-scale trial syntheses, is recommended to determine the most suitable intermediate for a given project. The data and protocols presented in this guide provide a solid foundation for such an evaluation.

References

  • Leśniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116556. [Link]

  • Mikolasch, A., Manda, K., Schlüter, R., Lalk, M., Witt, S., Seefeldt, S., ... & Lindequist, U. (2012). Comparative analyses of laccase-catalyzed amination reactions for production of novel β-lactam antibiotics. Biotechnology and Applied Biochemistry, 59(4), 295-306. [Link]

  • ResearchGate. (2024). Synthesis of ϵ‐caprolactam derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Producing hexamethylenediamine from caprolactam via 6-aminocapronitrile: a green production technology of the monomer of nylon-66. [Link]

  • Slideshare. (n.d.). Synthesis of novel amino acid derivative of 7-AVCA. [Link]

  • RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. [Link]

  • PubMed. (n.d.). Synthesis and comparative evaluation of two antiviral agents: beta-L-Fd4C and beta-D-Fd4C. [Link]

  • Biointerface Research in Applied Chemistry. (2020). Design and Synthesis of a Lactam-Steroid Derivative and their Theoretical Interaction with a SAR-COV2. [Link]

  • ACS Publications. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. [Link]

  • ACS Publications. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. [Link]

  • Wikipedia. (n.d.). Caprolactam. [Link]

  • Google Patents. (n.d.). WO2012040646A2 - Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids.
  • PubMed. (n.d.). Beta-lactams as versatile synthetic intermediates for the preparation of heterocycles of biological interest. [Link]

  • AIFA. (2015). Carry‐over of impurities from materials for API Synthesis. [Link]

  • F1000Research. (2026). Synthesis and antimicrobial investigation of novel β-lactam derivatives. [Link]

  • W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. [Link]

  • MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • Senieer. (n.d.). Ideas And Trends Of Controlling Organic Impurities In APIs. [Link]

  • IJCRT.org. (n.d.). DEVELOPMENT AND THE VALIDATION OF HPLC METHOD. [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. [Link]

  • ResearchGate. (2012). Comparative analyses of laccase‐catalyzed amination reactions for production of novel β‐lactam antibiotics. [Link]

  • Semantic Scholar. (n.d.). Development and Validation of HPLC Methods for Analytical and Preparative Purposes. [Link]

  • PubMed. (n.d.). Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin. [Link]

  • National Center for Biotechnology Information. (2018). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. [Link]

  • SciELO. (n.d.). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. [Link]

  • National Center for Biotechnology Information. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Upcycling Poly(ε-caprolactone) into Azepane via Reductive Ammonolysis over a Titanium Oxide-supported Platinum Catalyst. [Link]

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Validation

A Technical Guide to the Spectroscopic Differentiation of 7-(Aminomethyl)azepan-2-one Enantiomers

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is not merely an academic exercise but a cornerstone of efficacy and safety. The spatial arrangement of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is not merely an academic exercise but a cornerstone of efficacy and safety. The spatial arrangement of atoms in enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of modern spectroscopic techniques for the differentiation of the (R)- and (S)-enantiomers of 7-(aminomethyl)azepan-2-one, a chiral cyclic lactam with potential applications as a building block in medicinal chemistry.

The presence of a stereocenter at the 7-position of the azepan-2-one ring necessitates robust analytical methods to distinguish between its mirror-image forms.[1] This guide will delve into the principles and practical applications of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries. We will explore the causality behind experimental choices and provide self-validating protocols to ensure trustworthy and reproducible results.

Vibrational Circular Dichroism (VCD): A Fingerprint of Chirality

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[2] This technique provides a rich, fingerprint-like spectrum that is exquisitely sensitive to the three-dimensional structure of a molecule. For enantiomers, the VCD spectra are perfect mirror images, making it an unambiguous method for determining absolute configuration when compared with quantum chemical calculations.[2][3]

Expected Spectral Features
Experimental Protocol: VCD Analysis

The following protocol outlines the steps for acquiring VCD spectra of the enantiomers of 7-(aminomethyl)azepan-2-one.

Instrumentation: A commercial FT-VCD spectrometer (e.g., Bruker PMA 50 coupled to an INVENIO or VERTEX FT-IR spectrometer) is required.[6]

Sample Preparation:

  • Enantiomerically Pure Samples: It is crucial to have samples of both the (R)- and (S)-enantiomers with high enantiomeric excess.

  • Solvent Selection: Dissolve approximately 8-10 mg of each enantiomer in 125-250 µL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).[7] Deuterated solvents are used to minimize interference from solvent absorption bands in the mid-IR region.[7]

  • Concentration: The concentration should be optimized to yield a strong IR absorbance without saturation of the detector.

Data Acquisition:

  • Cell: Use a BaF₂ IR cell with a path length of 75-100 µm.[7]

  • Instrument Parameters: Set the spectral resolution to 4 cm⁻¹. The Photoelastic Modulator (PEM) should be optimized for the fingerprint region (e.g., maximum frequency at 1400 cm⁻¹).[7]

  • Measurement Time: VCD signals are typically weak (10⁻⁴ to 10⁻⁵ absorption units).[6] Therefore, extended data acquisition times are necessary. Collect data for 4-8 hours for each enantiomer and the pure solvent (as a blank).[7]

Data Processing:

  • Solvent Subtraction: Subtract the solvent spectrum from the sample spectra.

  • Baseline Correction: Apply a baseline correction to the resulting spectra.

  • VCD Spectrum Generation: The VCD spectrum is generated by the instrument software, often using a half-difference method between sequential blocks of data collection.[7]

Self-Validation: The VCD spectra of the (R)- and (S)-enantiomers must be mirror images of each other. Any significant deviation indicates the presence of impurities or experimental artifacts.

graph TD { A[Sample Preparation: Dissolve ~10mg of enantiomer in ~200µL of CDCl3] --> B{VCD Spectrometer}; B --> C[Data Acquisition: 4-8 hours, 4 cm-1 resolution]; C --> D{Data Processing}; D --> E[Solvent Subtraction & Baseline Correction]; E --> F[Generate VCD Spectrum]; F --> G{Validation: Compare (R) and (S) spectra}; G -- Mirror Images --> H[Successful Differentiation]; G -- Not Mirror Images --> I[Check for Impurities/Artifacts];

}

Caption: Workflow for VCD analysis of 7-(aminomethyl)azepan-2-one enantiomers.

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light by chiral molecules.[8] The technique is particularly sensitive to the electronic transitions of chromophores in a chiral environment. The lactam carbonyl group in 7-(aminomethyl)azepan-2-one serves as a chromophore, and its n→π* transition is expected to give a characteristic ECD signal.

Expected Spectral Features

The ECD spectra of the (R)- and (S)-enantiomers are expected to be mirror images. The sign and intensity of the Cotton effect associated with the lactam chromophore will be determined by the absolute configuration at the C7 stereocenter. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are invaluable for predicting the ECD spectra and correlating them to the absolute configuration.[9]

Experimental Protocol: ECD Analysis

Instrumentation: A commercial CD spectropolarimeter (e.g., Jasco J-series) is used.

Sample Preparation:

  • Solvent: Use a UV-transparent solvent, such as methanol or acetonitrile.

  • Concentration: Prepare solutions of each enantiomer at a concentration that gives a UV absorbance of approximately 0.5-1.0 AU at the wavelength of maximum absorption. A typical starting concentration would be around 1 mg/mL.

Data Acquisition:

  • Cuvette: Use a quartz cuvette with a path length of 0.1 to 1.0 cm.

  • Scan Parameters: Scan a wavelength range that covers the expected electronic transitions of the lactam chromophore (e.g., 190-300 nm).

  • Data Collection: Acquire the spectra at a controlled temperature. Multiple scans should be averaged to improve the signal-to-noise ratio.

Data Processing:

  • Blank Subtraction: Subtract the spectrum of the pure solvent from the sample spectra.

  • Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to molar ellipticity ([θ]) to allow for comparison with literature or computed data.

Self-Validation: The ECD spectra of the two enantiomers should be of equal intensity and opposite sign.

graph TD { A[Sample Preparation: Prepare ~1 mg/mL solution in methanol] --> B{CD Spectropolarimeter}; B --> C[Data Acquisition: Scan 190-300 nm]; C --> D{Data Processing}; D --> E[Blank Subtraction]; E --> F[Convert to Molar Ellipticity]; F --> G{Validation: (R) and (S) spectra are mirror images}; G -- Yes --> H[Successful Differentiation]; G -- No --> I[Re-evaluate Sample Purity/Experimental Setup];

}

Caption: Workflow for ECD analysis of 7-(aminomethyl)azepan-2-one enantiomers.

NMR Spectroscopy with Chiral Auxiliaries: Creating Diastereomeric Environments

In an achiral solvent, the NMR spectra of enantiomers are identical. However, by introducing a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral shift reagent (CSR), a pair of transient diastereomeric complexes is formed. These diastereomers have different NMR spectra, allowing for the differentiation and quantification of the enantiomers.[10][11]

Chiral Solvating Agents (CSAs)

For 7-(aminomethyl)azepan-2-one, which contains a primary amine, chiral solvating agents like (S)- or (R)-1,1'-bi-2-naphthol (BINOL) derivatives are highly effective.[12][13] The interaction between the CSA and the enantiomers, typically through hydrogen bonding, creates diastereomeric complexes with distinct chemical shifts.

Chiral Shift Reagents (CSRs)

Lanthanide-based chiral shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), can also be used.[14] These reagents are Lewis acids that coordinate to the Lewis basic sites of the analyte (the lactam carbonyl or the primary amine). The paramagnetic lanthanide ion induces large chemical shift changes (lanthanide-induced shifts, LIS) in the analyte's spectrum, and the magnitude of these shifts can differ for the two enantiomers in the diastereomeric complexes.[14]

Experimental Protocol: NMR with a Chiral Solvating Agent (CSA)

Reagents and Materials:

  • (R)- and (S)-enantiomers of 7-(aminomethyl)azepan-2-one.

  • Chiral solvating agent (e.g., (S)-BINOL).

  • Deuterated solvent (e.g., CDCl₃).

  • NMR spectrometer.

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of the 7-(aminomethyl)azepan-2-one sample (racemic or enantioenriched) in approximately 0.6 mL of CDCl₃.

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte alone.

  • Add CSA: Add the chiral solvating agent (e.g., (S)-BINOL) to the NMR tube. The molar ratio of CSA to analyte should be optimized, starting with a 1:1 ratio.

  • Acquire Spectrum of the Mixture: After thorough mixing, acquire another ¹H NMR spectrum.

  • Analysis: Look for splitting of signals that were singlets (or single sets of multiplets) in the original spectrum. The protons closest to the chiral center are most likely to show the largest chemical shift non-equivalence (ΔΔδ). The ratio of the integrals of the resolved signals corresponds to the enantiomeric ratio.

Self-Validation: The experiment should be repeated with the other enantiomer of the CSA (e.g., (R)-BINOL). The pattern of signal splitting should invert, confirming that the observed non-equivalence is due to chiral recognition.

graph TD { A[Prepare analyte solution in CDCl3] --> B[Acquire 1H NMR spectrum]; B --> C[Add Chiral Solvating Agent (e.g., (S)-BINOL)]; C --> D[Acquire 1H NMR of mixture]; D --> E{Analyze for signal splitting}; E -- Splitting observed --> F[Quantify enantiomeric ratio]; F --> G{Validation: Repeat with (R)-BINOL}; G -- Inverted splitting --> H[Confident ee determination]; E -- No splitting --> I[Optimize CSA, solvent, or temperature];

}

Caption: Workflow for enantiomeric differentiation by NMR using a chiral solvating agent.

Comparative Summary

Technique Principle Strengths Limitations Application for 7-(Aminomethyl)azepan-2-one
VCD Differential absorption of circularly polarized IR lightProvides a rich fingerprint spectrum; excellent for absolute configuration determination with computation.[2][3]Requires higher concentrations and longer acquisition times; instrumentation is less common.[6][7]Highly suitable due to multiple vibrational modes sensitive to chirality. Can provide unambiguous absolute configuration.
ECD Differential absorption of circularly polarized UV-Vis lightHigh sensitivity; requires small amounts of sample; rapid analysis.Requires a chromophore near the stereocenter; provides less structural information than VCD.Applicable due to the lactam carbonyl chromophore. Useful for rapid screening and determination of enantiomeric purity.
NMR with Chiral Auxiliaries Formation of transient diastereomeric complexesWidely available instrumentation; provides accurate quantification of enantiomeric excess.[10]Requires a suitable chiral auxiliary; signal broadening can be an issue with some shift reagents; method development may be needed.Very effective due to the presence of Lewis basic sites (amine and carbonyl) that can interact with CSAs and CSRs.

Conclusion

The differentiation of the enantiomers of 7-(aminomethyl)azepan-2-one can be effectively achieved using a suite of spectroscopic techniques. Vibrational Circular Dichroism offers the most detailed structural information and is the gold standard for determining absolute configuration in solution, albeit with higher demands on instrumentation and sample quantity. Electronic Circular Dichroism provides a rapid and sensitive method for enantiomeric discrimination, leveraging the lactam chromophore. NMR spectroscopy with chiral auxiliaries stands out for its accessibility and its ability to provide precise quantification of enantiomeric excess.

The choice of technique will depend on the specific research question: VCD for definitive structural elucidation, ECD for high-throughput screening, and NMR for accurate purity determination. For comprehensive characterization and to ensure the highest level of scientific integrity, employing at least two of these methods is recommended to provide orthogonal and confirmatory data. This multi-faceted approach ensures a robust and reliable characterization of the enantiomers of 7-(aminomethyl)azepan-2-one, a critical step in its potential development for pharmaceutical applications.

References

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]

  • Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. The Journal of Organic Chemistry - ACS Publications. Published December 6, 2011. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. Published September 8, 2022. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Semantic Scholar. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. Published September 8, 2022. Available at: [Link]

  • Vibrational Circular Dichroism study of chiral food additives: γ-valero- and γ-caprolactone. ResearchGate. Published February 2021. Available at: [Link]

  • NMR Shift Reagents. Chemistry LibreTexts. Published November 12, 2024. Available at: [Link]

  • Stereochemistry - Stereoelectronics. Available at: [Link]

  • Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Available at: [Link]

  • Upper frame: experimental VCD spectrum of 7 (red) compared to VCD... ResearchGate. Available at: [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Available at: [Link]

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed. Published March 15, 2003. Available at: [Link]

  • NMR method for determination of enantiomeric compositions with chiral shift reagents. Google Patents.
  • Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values. PMC. Available at: [Link]

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Available at: [Link]

  • Planar Chiral Cyclic Amine and Its Derivatives: Synthesis and Stereochemical Behavior. Organic Letters - ACS Publications. Published January 27, 2006. Available at: [Link]

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A - ACS Publications. Published August 5, 2022. Available at: [Link]

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Published August 5, 2022. Available at: [Link]

  • Vibrational circular dichroism (VCD). Bruker. Available at: [Link]

  • Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Radboud Repository. Published April 9, 2021. Available at: [Link]

  • Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination. ResearchGate. Published March 10, 2016. Available at: [Link]

  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. MDPI. Published December 27, 2021. Available at: [Link]

  • Vibrational circular dichroism. Wikipedia. Available at: [Link]

  • Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. Semantic Scholar. Published November 24, 2021. Available at: [Link]

  • Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Semantic Scholar. Published July 23, 2020. Available at: [Link]

  • Data Acquisition: The Powerful 6 Important Steps (2025). PW Skills. Published October 30, 2025. Available at: [Link]

  • Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States. PMC. Published February 10, 2025. Available at: [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PMC. Published July 17, 2013. Available at: [Link]

  • Reference Numbers are from “Discrimination of Chiral Compounds Using NMR Spectroscopy,” by Thomas J. Wenzel, Wiley Press. Available at: [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PMC. Available at: [Link]

  • Vibrational Circular Dichroism study of chiral food additives: γ-valero- and γ-caprolactone. Published February 15, 2021. Available at: [Link]

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Comparative

A Comparative Guide to the Validation of 7-(Aminomethyl)azepan-2-one Purity Using GC-MS Techniques

Executive Summary The robust and reliable determination of purity for pharmaceutical intermediates like 7-(aminomethyl)azepan-2-one is a cornerstone of safe and effective drug development. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust and reliable determination of purity for pharmaceutical intermediates like 7-(aminomethyl)azepan-2-one is a cornerstone of safe and effective drug development. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for this purpose. We will explore the causality behind experimental choices, from sample derivatization to method validation, grounded in authoritative standards. This document is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound, self-validating protocol for purity assessment. We will delve into detailed experimental workflows, present comparative data in a clear, tabular format, and provide visual diagrams to illuminate complex processes, ensuring a comprehensive understanding of the available analytical strategies.

Introduction: The Analytical Challenge of 7-(Aminomethyl)azepan-2-one

7-(Aminomethyl)azepan-2-one is a valuable lactam building block in organic synthesis.[1] Its molecular structure, featuring a primary amine and a cyclic amide (lactam), presents a unique set of analytical challenges.[2] The primary amine group makes the molecule highly polar and prone to interactions with active sites in a gas chromatography system, which can lead to poor peak shape and inaccurate quantification.[3][4] Furthermore, its relatively low volatility and potential for thermal degradation require careful consideration when developing a GC-based method.[3][5]

The imperative for stringent purity control stems from the potential for process-related impurities to carry through the synthetic route, ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[6][7] These impurities can arise from starting materials, by-products, intermediates, or degradation products.[6][8] Therefore, a highly selective and sensitive analytical method is not just a quality control requirement but a critical component of the entire drug development process.

GC-MS as a Gold-Standard Technique: A Mechanistic Approach

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for the analysis of volatile and semi-volatile compounds.[9][10] When appropriately adapted, it offers unparalleled separation efficiency and definitive peak identification, making it a gold standard for confirming the identity of unknown volatile substances.[9]

The Necessity of Derivatization

Direct injection of 7-(aminomethyl)azepan-2-one into a GC-MS system is often problematic. The polar amine group can cause significant peak tailing and potential sample loss.[4] To overcome this, a chemical modification step known as derivatization is employed. This process converts the polar primary amine into a less polar, more volatile, and more thermally stable derivative.[3][5]

Why Derivatization is Key:

  • Increased Volatility: Derivatives can be analyzed at lower temperatures, minimizing the risk of thermal breakdown.[3]

  • Improved Peak Shape: Derivatization reduces unwanted interactions with the GC column and inlet, resulting in sharper, more symmetrical peaks.[3]

  • Enhanced Sensitivity: Certain derivatizing agents can introduce functional groups that significantly increase detector response.[3]

Common derivatization strategies for primary amines include silylation, acylation, and alkylation.[11] For 7-(aminomethyl)azepan-2-one, silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a robust choice.[3][5]

Detailed Experimental Protocol: GC-MS Method Validation

A self-validating analytical method is one where the protocol itself includes checks and balances to ensure its performance. The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[12] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14][15]

Step 1: Sample Preparation and Derivatization (Silylation)

  • Accurately weigh approximately 10 mg of the 7-(aminomethyl)azepan-2-one sample into a 2 mL autosampler vial.

  • Add 1 mL of a suitable anhydrous solvent (e.g., acetonitrile).

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3] The TMCS acts as a catalyst.

  • Tightly cap the vial and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before analysis.

Step 2: GC-MS Instrumental Conditions

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet: Split/Splitless, 250°C, Split ratio 20:1

  • Carrier Gas: Helium, Constant flow at 1.2 mL/min

  • Oven Program: 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI), 230°C

  • Quadrupole: 150°C

  • Scan Range: m/z 40-450

Step 3: Method Validation Parameters

The validation process involves assessing several key performance characteristics:[16]

Validation ParameterPurpose & MethodologyAcceptance Criteria (based on ICH Q2(R1))
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[12][15] Analyze spiked samples containing known impurities and a placebo.The analyte peak should be free from interference from other components. Peak purity analysis should confirm homogeneity.
Linearity To establish a linear relationship between analyte concentration and detector response. Prepare at least five concentrations across the desired range.Correlation coefficient (r²) ≥ 0.995.
Range To confirm the interval over which the method is precise, accurate, and linear.[16] Typically 80-120% of the test concentration for an assay.[12]The range is established by confirming acceptable linearity, accuracy, and precision.
Accuracy To determine the closeness of the test results to the true value.[16] Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements.[16] Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.[16] Often determined based on a signal-to-noise ratio of 3:1.Statistically derived or based on visual evaluation.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16] Often determined based on a signal-to-noise ratio of 10:1.RSD for replicate injections should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature, flow rate).System suitability parameters should remain within acceptable limits.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, the choice of analytical technique should always be fit-for-purpose.[9] Below is a comparison with other common methods for purity determination.

TechniquePrincipleAdvantages for 7-(Aminomethyl)azepan-2-oneDisadvantages for 7-(Aminomethyl)azepan-2-one
GC-MS Separation based on volatility and polarity; detection by mass-to-charge ratio.High separation efficiency; definitive identification of volatile impurities; high sensitivity.[9][17]Requires derivatization for polar amines; potential for thermal degradation of analytes.[3][5]
HPLC-UV/DAD Separation based on partitioning between a liquid mobile phase and a solid stationary phase; detection by UV absorbance.[18][19]Versatile for a wide range of compounds, including non-volatile and thermally labile ones;[9][10] often does not require derivatization.Lower peak capacity compared to capillary GC; UV detection lacks the specificity of MS and requires the impurity to have a chromophore.
LC-MS Combines the separation power of HPLC with the detection specificity of mass spectrometry.Excellent for non-volatile and thermally unstable compounds; provides molecular weight and structural information on impurities.[9]More complex and expensive instrumentation; potential for ion suppression effects in the MS source.
qNMR Quantitative Nuclear Magnetic Resonance; provides a direct measure of molar concentration without needing a specific reference standard for the analyte.[20][21]An absolute quantification method; non-destructive; provides structural information simultaneously.[20][22]Lower sensitivity compared to chromatographic methods; requires a relatively pure and soluble sample; higher instrumentation cost.

Visualization of Workflows

A clear understanding of the analytical process is essential for successful implementation. The following diagrams, rendered in DOT language, illustrate the key workflows.

GCMS_Validation_Workflow start Start: Define Analytical Requirement (Purity Assay) method_dev Method Development (Derivatization, GC-MS Parameters) start->method_dev pre_val Pre-Validation Checks (System Suitability) method_dev->pre_val validation Formal Validation (ICH Q2) pre_val->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD / LOQ validation->lod_loq robustness Robustness validation->robustness pass_fail All Parameters Meet Acceptance Criteria? specificity->pass_fail linearity->pass_fail accuracy->pass_fail precision->pass_fail lod_loq->pass_fail robustness->pass_fail report Generate Validation Report pass_fail->report Yes re_dev Revise Method pass_fail->re_dev No routine_use Implement for Routine Use report->routine_use re_dev->method_dev

Caption: GC-MS analytical method validation workflow.

Technique_Selection_Logic analyte Analyte: 7-(Aminomethyl)azepan-2-one is_volatile Is the analyte (or derivative) volatile & thermally stable? analyte->is_volatile gc_ms Consider GC-MS is_volatile->gc_ms Yes hplc Consider HPLC or LC-MS is_volatile->hplc No need_absolute Is absolute quantification without a reference standard needed? gc_ms->need_absolute hplc->need_absolute qnmr Consider qNMR need_absolute->qnmr Yes final_choice Select & Validate Optimal Technique need_absolute->final_choice No qnmr->final_choice

Sources

Validation

A Comparative Guide to the Infrared Spectroscopic Fingerprinting and Validation of 7-(Aminomethyl)azepan-2-one

This guide provides an in-depth technical framework for the identification and validation of 7-(Aminomethyl)azepan-2-one using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical framework for the identification and validation of 7-(Aminomethyl)azepan-2-one using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the scientific rationale behind the methodology. We will establish a self-validating system for spectral analysis, grounded in authoritative pharmacopeial standards, and compare the unique spectral fingerprint of our target molecule against structurally relevant alternatives to ensure specificity.

Introduction: The Analytical Imperative for 7-(Aminomethyl)azepan-2-one

7-(Aminomethyl)azepan-2-one is a substituted caprolactam derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a seven-membered lactam ring and a primary amine functional group, makes it a versatile synthetic building block. As with any active pharmaceutical ingredient (API) precursor or intermediate, unambiguous identification and purity assessment are critical for ensuring the quality, safety, and efficacy of the final drug product.

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique perfectly suited for this purpose. It serves as a unique molecular fingerprint, providing definitive confirmation of a substance's identity. Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) consider IR spectroscopy a cornerstone for material identification and validation.[2][3] This guide will detail the application of mid-infrared spectroscopy according to the principles outlined in USP General Chapter <854> Mid-Infrared Spectroscopy and the validation framework of ICH Q2(R1).[4][5][6]

The Spectroscopic Basis: Why IR is Conclusive for This Molecule

The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of specific functional groups. For 7-(Aminomethyl)azepan-2-one, two key functionalities define its spectral signature: the cyclic amide (lactam) and the primary aminomethyl group.

  • Amide Group Vibrations: The amide bond (-C(O)NH-) gives rise to several characteristic, strong absorption bands. The most prominent is the Amide I band , appearing between 1630-1680 cm⁻¹, which is primarily due to the C=O stretching vibration.[7][8] Its precise frequency is sensitive to the ring strain of the lactam, making it highly diagnostic. The Amide II band , typically found between 1510-1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations.[7]

  • Primary Amine Vibrations: The primary amine (-NH₂) group provides another set of definitive peaks. A characteristic doublet is expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. Additionally, a broad N-H scissoring (bending) vibration often appears around 1590-1650 cm⁻¹.[9]

The combination of these features, particularly in the unique "fingerprint region" (below 1500 cm⁻¹), creates a spectrum that is unique to the molecule's specific structure.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol describes the use of an Attenuated Total Reflectance (ATR) accessory with an FTIR spectrometer, a common and highly effective method for solid samples that requires minimal preparation.

Step-by-Step Methodology
  • Instrument Preparation & Performance Verification:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Perform daily performance checks as stipulated by internal SOPs, which should be based on standards like ASTM E1421-99 or the Japanese Pharmacopoeia.[10] This typically involves measuring a polystyrene standard to verify wavenumber accuracy and resolution.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Collect a background spectrum with nothing on the crystal. This is a critical step to ratio out the absorbance contributions from atmospheric CO₂ and water vapor, as well as the instrument's own optical components. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the 7-(Aminomethyl)azepan-2-one reference standard or sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR anvil. Causality Note: Consistent pressure ensures optimal and repeatable contact between the sample and the crystal, which is crucial for spectral reproducibility, a key parameter in method validation.

    • Collect the sample spectrum using the same acquisition parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary. Causality Note: The ATR effect causes the penetration depth of the IR beam to be wavelength-dependent, which can distort peak intensities at lower wavenumbers. An ATR correction algorithm compensates for this, making the resulting spectrum more comparable to a traditional transmission spectrum.

Workflow for FTIR Spectrum Acquisition

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing & Analysis Instrument_Check Instrument Performance Verification (Polystyrene) Clean_Crystal Clean ATR Crystal Instrument_Check->Clean_Crystal Background Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution) Clean_Crystal->Background Sample Apply Sample & Pressure Background->Sample Collect_Sample Collect Sample Spectrum (Same Parameters) Sample->Collect_Sample Process Ratio & ATR Correction Collect_Sample->Process Analysis Spectral Comparison & Validation Process->Analysis

Caption: Workflow for acquiring a validated FTIR spectrum using an ATR accessory.

Comparative Analysis: Fingerprinting 7-(Aminomethyl)azepan-2-one

To validate the specificity of the IR method, we must demonstrate that it can unequivocally distinguish 7-(Aminomethyl)azepan-2-one from structurally similar compounds. We will compare its expected spectral features with those of two key alternatives:

  • ε-Caprolactam: A potential starting material for synthesis.[11]

  • 6-Aminocaproic Acid: A potential hydrolysis-related impurity.[12][13][14]

The table below summarizes the key distinguishing vibrational frequencies. The data for ε-Caprolactam and 6-Aminocaproic Acid are based on reference spectra from the NIST Chemistry WebBook, while the data for 7-(Aminomethyl)azepan-2-one are predicted based on its known functional groups.[12][15][16]

Functional Group Vibrationε-Caprolactam (C₆H₁₁NO)[15][16]6-Aminocaproic Acid (C₆H₁₃NO₂)[12][13]7-(Aminomethyl)azepan-2-one (C₇H₁₄N₂O) (Predicted)Significance for Identification
O-H Stretch (Carboxylic Acid) Absent~2500-3300 cm⁻¹ (very broad)AbsentPrimary differentiator from the hydrolytic impurity.
N-H Stretch (Amine/Amide) ~3200-3400 cm⁻¹ (single, broad peak)Broad, complex bands (zwitterion)~3300-3500 cm⁻¹ (sharp doublet) & ~3200 cm⁻¹ (amide)The sharp doublet is the definitive signature of the primary amine, distinguishing it from the secondary amide of caprolactam.
C=O Stretch (Carbonyl) ~1650-1670 cm⁻¹ (Amide I)~1640 cm⁻¹ (carboxylate) & ~1710 cm⁻¹ (acid)~1640-1660 cm⁻¹ (Amide I) While present in all, its exact position and shape will differ. The absence of a ~1710 cm⁻¹ peak rules out the carboxylic acid.
N-H Bend (Amine/Amide) ~1540-1560 cm⁻¹ (Amide II)~1500-1550 cm⁻¹~1590-1650 cm⁻¹ (primary amine scissoring) & ~1530-1550 cm⁻¹ (Amide II) The presence of both the primary amine bending and the Amide II band is unique to the target molecule.
C-N Stretch ~1200-1300 cm⁻¹~1200-1300 cm⁻¹~1200-1300 cm⁻¹Contributes to the fingerprint region but is less diagnostic individually.

This comparative analysis demonstrates that 7-(Aminomethyl)azepan-2-one possesses a unique combination of spectral features: the primary amine N-H stretching doublet, the primary amine N-H scissoring band, and the lactam Amide I band, all in the absence of a carboxylic acid O-H stretch. This forms the basis of a highly specific identification method.

Validation: A Self-Validating Protocol

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[4][5][17] For an IR identification test, the most critical validation parameter is specificity , as outlined in ICH Q2(R1).[4][5]

Specificity Validation Protocol
  • Acquire Reference Spectrum: Obtain a high-quality FTIR spectrum of a well-characterized, primary reference standard of 7-(Aminomethyl)azepan-2-one using the protocol in Section 3.

  • Acquire Spectra of Potential Impurities/Alternatives: Obtain FTIR spectra of reasonably anticipated alternatives, such as ε-Caprolactam and 6-Aminocaproic Acid.

  • Perform Spectral Comparison:

    • Overlay the spectrum of the reference standard with the spectra of the alternatives.

    • Confirm that significant and unambiguous differences exist, particularly in the N-H stretch, C=O stretch, and fingerprint regions, as detailed in the comparison table above.

    • Establish a spectral correlation algorithm (e.g., correlation coefficient or first derivative correlation) and a threshold for acceptance (e.g., >0.95 correlation for a match to the reference standard).

  • Documentation: Document the results, including the overlaid spectra and the correlation values, to formally establish the method's specificity.

This process ensures the method is self-validating; its ability to distinguish the target from closely related structures is proven experimentally.

Decision Logic for Sample Validation

Validation_Logic start Analyze Unknown Sample (Protocol Section 3) compare Compare Spectrum to 7-(Aminomethyl)azepan-2-one Reference Standard start->compare decision Spectral Correlation > 0.95? compare->decision pass Identity Confirmed: Sample Passes decision->pass Yes fail Identity Not Confirmed: Sample Fails decision->fail No investigate Investigate: Compare to Impurity Spectra (Caprolactam, etc.) fail->investigate

Caption: Decision workflow for validating the identity of an unknown sample.

Conclusion

FTIR spectroscopy provides a definitive and efficient method for the identification of 7-(Aminomethyl)azepan-2-one. By understanding the contributions of its core functional groups—the primary amine and the cyclic amide—a unique spectral fingerprint can be established. A robust analytical procedure, grounded in the principles of USP <854> and validated for specificity against potential precursors and impurities as per ICH Q2(R1), ensures that the identity of this critical synthetic intermediate can be confirmed with the highest degree of scientific confidence. This comparative and validation-centric approach is essential for maintaining quality and compliance in a regulated drug development environment.

References

  • United States Pharmacopeia. General Chapters: <851> SPECTROPHOTOMETRY AND LIGHT-SCATTERING. Available at: [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • United States Pharmacopeia. Monographs and General Chapters Affected by Revision to General Chapter <851> Spectrophotometry and Light-Scattering. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • United States Pharmacopeia. Notice of Intent to Revise: General Chapter <851> Spectrophotometry and Light-Scattering. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available at: [Link]

  • National Institute of Standards and Technology. 6-Aminohexanoic acid - NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. 6-Aminocaproic acid, N-propoxycarbonyl-, isobutyl ester - Vapor Phase IR. Available at: [Link]

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  • Ciurczak, E. W., & Drennen, J. K. (Eds.). (2002). Handbook of Near-Infrared Analysis. CRC press.
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  • Wikipedia. Caprolactam. Available at: [Link]

  • National Center for Biotechnology Information. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]

  • Ataman Kimya. CAPROLACTAM. Available at: [Link]

  • J-GLOBAL. Caprolactam Chemical Substance Information. Available at: [Link]

  • ResearchGate. IR spectra of polymers VII a and VIII j. Available at: [Link]

  • PubChemLite. Azepan-2-one (C6H11NO). Available at: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • Royal Society of Chemistry. Upcycling Poly(ε-caprolactone) into Azepane via Reductive Ammonolysis over a Titanium Oxide-supported Platinum Catalyst. Available at: [Link]

  • ResearchGate. New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Available at: [Link]

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  • Google Patents. Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids.

Sources

Safety & Regulatory Compliance

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